Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-12-18(13-15-8-6-5-7-9-15)10-11-19(14)16(20)21-17(2,3)4/h5-9,14H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZNQZBTLCTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568014 | |
| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120737-77-1 | |
| Record name | tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in drug development.[3] This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a key intermediate for creating complex, asymmetrically substituted piperazine derivatives. We will explore the strategic considerations behind two primary synthetic routes, delve into the mechanistic underpinnings of each transformation, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable synthesis for this versatile building block.
Introduction and Strategic Overview
This compound is a chiral, orthogonally protected piperazine derivative. The presence of a methyl group at the C2 position introduces a stereocenter, while the tert-butoxycarbonyl (Boc) and benzyl groups provide differential protection of the two nitrogen atoms. This orthogonal protection scheme is crucial, allowing for selective chemical manipulation at either nitrogen, which is a cornerstone of modern synthetic strategy.[4][5]
The synthesis of this target molecule hinges on the selective functionalization of the two distinct nitrogen atoms of the 2-methylpiperazine starting material. A retrosynthetic analysis reveals two primary logical pathways, differing in the sequence of the N-protection and N-alkylation steps.
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical properties of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Abstract
This compound is a key heterocyclic building block frequently utilized in the synthesis of complex molecules within the pharmaceutical industry. Its distinct structural features—a piperazine core, a lipophilic benzyl group, a chiral methyl center, and a tert-butoxycarbonyl (Boc) protecting group—impart a specific set of physicochemical properties that are critical to its reactivity, handling, and ultimate application in drug discovery. This guide provides a comprehensive analysis of these core properties, including structural, thermal, and solution-state characteristics. We delve into the theoretical underpinnings of these properties and present detailed, field-proven protocols for their empirical determination using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile synthetic intermediate.
Introduction: A Strategic Synthetic Intermediate
The Privileged Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Its two nitrogen atoms can be functionalized to modulate basicity, lipophilicity, and hydrogen bonding capacity, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] These properties are essential for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME), which are critical hurdles in the drug development pipeline.[2][3][4]
Structural Anatomy of this compound
This compound, with CAS Number 169447-69-2 for the (S)-enantiomer, is a strategically designed intermediate.[5]
-
Piperazine Core: Provides the fundamental heterocyclic framework.
-
N1-Boc Group: The tert-butoxycarbonyl group serves as a protecting group for one of the piperazine nitrogens. It temporarily removes the basicity and nucleophilicity of this nitrogen, allowing for selective functionalization at the N4 position.
-
N4-Benzyl Group: This large, lipophilic group significantly influences the molecule's solubility and LogP value. It also provides a chromophore, which is essential for UV-based analytical detection.
-
C2-Methyl Group: Introduces a chiral center, making the molecule asymmetric. This is crucial for synthesizing enantiomerically pure final products, a common requirement for modern therapeutics.
Understanding the physicochemical properties that arise from this specific combination of functional groups is paramount for its effective use in multi-step synthetic campaigns.
Core Physicochemical Properties
The interplay of the functional groups dictates the molecule's physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value / Description | Rationale / Significance |
| Molecular Formula | C₁₇H₂₆N₂O₂ | Defines the elemental composition.[5][6] |
| Molecular Weight | 290.41 g/mol | Essential for stoichiometric calculations and mass spectrometry.[6] |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. | Based on analogous structures like (R)-1-Boc-2-methylpiperazine, which is a low-melting solid (39-43 °C).[7] |
| Solubility Profile | Predicted to be highly soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and poorly soluble in water. | The large, nonpolar benzyl and tert-butyl groups dominate the structure, reducing its affinity for aqueous media. |
| Lipophilicity (LogP) | Estimated to be high (>3.0). | The benzyl and Boc groups significantly increase lipophilicity, which is a key factor for membrane permeability in biological systems.[4][8] |
| Basicity (pKa) | The N4 nitrogen is a tertiary amine and is basic. The N1 nitrogen is part of a carbamate and is non-basic. The pKa of the conjugate acid of the N4 nitrogen is estimated to be in the range of 7.5-8.5. | The pKa is lower than that of piperazine itself (~9.7) due to the steric hindrance and mild inductive effects of the surrounding groups.[9] This property governs behavior in acidic/basic solutions and physiological environments. |
Analytical and Spectroscopic Characterization
Rigorous characterization is necessary to confirm the identity, purity, and stability of the compound. The following sections detail the standard analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. The predicted spectra for this molecule are highly informative.
Expertise & Causality: 1H NMR confirms the presence of all proton-containing functional groups, while 13C NMR verifies the carbon backbone. The chemical shifts are influenced by the electronic environment; for instance, the protons on the carbon adjacent to the benzyl nitrogen will be shifted downfield compared to those on the carbamate side.
Predicted 1H NMR Signals (in CDCl₃):
-
~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of the benzyl group).
-
~4.0-4.2 ppm: Broad singlet or multiplet, 1H (Proton at the chiral C2 position).
-
~3.5 ppm: Singlet, 2H (Benzylic -CH₂- protons).
-
~2.0-3.0 ppm: A series of multiplets (Piperazine ring protons).
-
~1.45 ppm: Singlet, 9H (Tert-butyl protons of the Boc group).
-
~1.1-1.2 ppm: Doublet, 3H (Methyl group protons at C2).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering solvent peaks in the 1H NMR spectrum.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Data Acquisition (1H):
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Acquisition (13C):
-
Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).
-
Set a spectral width of approximately 220 ppm.
-
A longer acquisition time with more scans (>512) is required due to the low natural abundance of 13C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the 1H spectrum to the residual CHCl₃ peak at 7.26 ppm and the 13C spectrum to the CDCl₃ peak at 77.16 ppm.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and provides evidence of its elemental formula.
Expertise & Causality: Electrospray Ionization (ESI) in positive ion mode is the method of choice. The tertiary amine at the N4 position is readily protonated under the acidic mobile phase conditions typical for ESI, forming a stable [M+H]⁺ ion.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or a time-of-flight (TOF) analyzer). A high-resolution mass spectrometer (HRMS) is preferred for accurate mass measurement.
-
Method Parameters:
-
Ionization Mode: Positive ESI.
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid is a common choice. The acid facilitates protonation.
-
Analysis Mode: Full scan mode over a mass range of m/z 100-500.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, the expected m/z value is approximately 291.4. If using HRMS, the measured accurate mass should be within 5 ppm of the theoretical value for C₁₇H₂₇N₂O₂⁺.
Chromatographic Purity Assessment (HPLC)
HPLC is the standard method for assessing the purity of organic compounds.
Expertise & Causality: A reversed-phase HPLC method is ideal due to the compound's nonpolar nature. The benzyl group contains a phenyl ring, which is a strong UV chromophore, allowing for sensitive detection around 254 nm. This is a significant advantage over simple piperazines, which often require derivatization for UV detection.[10][11]
Experimental Protocol: Reversed-Phase HPLC
-
Reagent Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA or formic acid. The acidic modifier improves peak shape by ensuring the analyte is consistently protonated.
-
Sample Solution: Accurately weigh and dissolve the compound in the mobile phase to a concentration of ~1 mg/mL.
-
-
Instrumentation:
-
System: HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Elution: A typical gradient would be 30% B to 95% B over 15 minutes, followed by a hold and re-equilibration. A gradient is used to ensure elution of the compound with good peak shape in a reasonable time.
-
-
Data Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Diagram 1: HPLC Purity Analysis Workflow This diagram illustrates the logical flow for determining the purity of the target compound.
Caption: A standard workflow for purity determination via HPLC.
Implications for Drug Discovery and Development
The physicochemical properties of an intermediate like this compound directly impact not only its own synthesis and purification but also the properties of the final active pharmaceutical ingredient (API).
Trustworthiness: Understanding these properties allows for a self-validating development process. For example, knowing the compound is highly lipophilic informs the choice of chromatography conditions (reversed-phase) and potential solvents for crystallization trials. Recognizing its basicity is crucial for designing salt formation studies or predicting its behavior in different pH environments.
The balance between properties like lipophilicity and solubility is a central challenge in medicinal chemistry.[8] While the high lipophilicity imparted by the benzyl group can enhance binding to a target protein or improve cell membrane permeability, it can also lead to poor aqueous solubility, increased plasma protein binding, and higher rates of metabolic clearance.[2][4] These factors must be carefully balanced during the lead optimization phase.
Diagram 2: Relationship Between Physicochemical Properties and ADME This diagram shows how the core properties of a molecule influence its pharmacokinetic profile.
Caption: Key physicochemical properties and their influence on ADME.
Conclusion
This compound is more than a simple reagent; it is a carefully crafted building block whose physicochemical properties are intrinsically linked to its function. Its high lipophilicity, moderate basicity, and chiral nature make it a valuable intermediate for constructing complex drug candidates. A thorough understanding and empirical validation of its properties, using the robust analytical protocols detailed in this guide, are essential for any scientist aiming to leverage this compound in a research or development setting. This knowledge ensures predictability in synthetic outcomes, facilitates efficient purification, and ultimately contributes to the successful design of new chemical entities.
References
- Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Jain, N., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences.
- BenchChem. (n.d.).
- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- Navaneeswari, S., & Reddy, B. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Shultz, M. D. (2019). Physical Properties in Drug Design.
- Al-Bayati, Y. K. (2022).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
- Macmillan Group. (n.d.).
- ChemicalBook. (n.d.). (S)
- Advanced ChemBlocks. (n.d.). (S)
- TCI Chemicals. (n.d.). tert-Butyl (R)
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- TCI Chemicals. (n.d.). tert-Butyl (R)
- Derks, P. W. J., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. (S)-TERT-BUTYL 4-BENZYL-2-METHYLPIPERAZINE-1-CARBOXYLATE | 169447-69-2 [amp.chemicalbook.com]
- 6. (S)-tert-Butyl 4-benzyl-2-methylpiperazine-1-carboxylate 95.00% | CAS: 169447-69-2 | AChemBlock [achemblock.com]
- 7. tert-Butyl (R)-2-Methylpiperazine-1-carboxylate | 170033-47-3 | TCI Deutschland GmbH [tcichemicals.com]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. uregina.ca [uregina.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
Biological activity of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Foreword: Unlocking the Potential of a Novel Piperazine Derivative
To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the potential biological activities of this compound. The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and modulate acid-base balance, make it a privileged structure for interacting with biological targets.[1] This document provides a detailed roadmap for the synthesis, characterization, and rigorous biological evaluation of a novel derivative, offering insights into its potential as a therapeutic agent. We will delve into hypothesized activities based on the well-documented pharmacology of related benzylpiperazine and substituted piperazine compounds, focusing primarily on two promising therapeutic avenues: oncology and neuroscience.
Structural Rationale: Why this compound?
The structure of this compound incorporates several key pharmacophoric features:
-
Piperazine Core: A versatile scaffold known for its broad spectrum of biological activities.
-
Benzyl Group: Often associated with interactions at various receptors and enzymes, and a common feature in centrally active and anticancer agents.[2][3]
-
Tert-butyl Carbamate (Boc) Group: A bulky, lipophilic group that can influence cell permeability and acts as a protecting group for the nitrogen atom, which can be crucial for synthetic strategies.[4]
-
Methyl Group at the 2-position: Introduces chirality and steric bulk, which can enhance selectivity for specific biological targets.
This combination of functional groups suggests the potential for this molecule to exhibit interesting pharmacological properties.
Part 1: Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step synthetic route, leveraging established methods for the functionalization of the piperazine ring. A plausible and efficient synthetic strategy is outlined below.
Proposed Synthetic Pathway
Sources
A Technical Guide to the Synthesis and Application of tert-Butyl 4-Benzyl-2-Methylpiperazine-1-Carboxylate Derivatives in Modern Drug Discovery
Executive Summary: The piperazine ring is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide focuses on a specific, highly versatile building block: tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. We will explore the strategic synthesis of this chiral core, delve into the design and creation of its derivatives and analogs, and examine its application in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, chemists, and drug development professionals, providing both theoretical grounding and practical, actionable protocols.
Chapter 1: The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone of drug design.[3] Its prevalence in biologically active molecules is due to several key features:
-
Structural Versatility: The two nitrogen atoms (N1 and N4) allow for independent and differential functionalization, creating vast chemical diversity from a single core.
-
Physicochemical Properties: The basic nature of the nitrogens allows for the formation of salts, often improving solubility and bioavailability. The piperazine moiety can effectively modulate a molecule's lipophilicity and hydrogen bonding capacity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Pharmacological Relevance: The piperazine scaffold is a key component in drugs targeting a wide array of biological systems. It is particularly prominent in agents developed for CNS disorders, such as antidepressants and antipsychotics, where it often interacts with neurotransmitter receptors like serotonin and dopamine.[1][4] Its derivatives have also shown significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][5]
The subject of this guide, this compound, represents a sophisticated iteration of this scaffold. The strategic placement of three key groups—a Boc protecting group at N1, a benzyl group at N4, and a methyl group at C2—creates a chiral, orthogonally protected intermediate primed for complex molecular construction.
Chapter 2: Synthesis of the Core Scaffold: (R/S)-tert-Butyl 4-Benzyl-2-Methylpiperazine-1-Carboxylate
The synthesis of chiral 2-substituted piperazines is a critical challenge in medicinal chemistry. A practical and scalable route starting from readily available α-amino acids provides an efficient pathway to the desired core structure.[6]
Retrosynthetic Analysis & Strategy
The core scaffold can be conceptually disassembled to reveal a logical synthetic path. The key is the formation of the piperazine ring. An effective strategy involves an aza-Michael addition, a reliable method for forming C-N bonds. The synthesis begins with a protected α-amino acid, which provides the chirality, and proceeds through the formation of a bis-protected diamine intermediate.
Detailed Experimental Protocol
This protocol outlines a four-step synthesis adapted from established methodologies for creating orthogonally protected, enantiomerically pure 2-substituted piperazines.[6]
Step 1: Synthesis of tert-butyl (1-(benzylamino)-1-oxopropan-2-yl)carbamate
-
To a cooled (0 °C) solution of Boc-L-Alanine (1.0 eq) in dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture for 15 minutes.
-
Add benzylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.
Causality Insight: The use of EDC/HOBt is a classic peptide coupling strategy that activates the carboxylic acid of Boc-L-Alanine, facilitating efficient amide bond formation with benzylamine while minimizing side reactions.
Step 2: Reduction to tert-butyl (1-(benzylamino)propan-2-yl)carbamate
-
Prepare a solution of the amide from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.
-
Stir for 1 hour, then basify with aqueous NaOH.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the diamine.
Causality Insight: Borane is a powerful reducing agent specific for amides, converting the carbonyl group to a methylene group without affecting the Boc protecting group.
Step 3: Aza-Michael Addition for Ring Formation
-
Dissolve the diamine from Step 2 in a suitable solvent like acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 2-bromoethyl-diphenylsulfonium triflate (1.1 eq). This reagent generates a vinyl diphenyl sulfonium salt in situ, which is the Michael acceptor.
-
Stir the reaction at room temperature until completion.
-
Filter off the base and concentrate the filtrate. Purify the residue via column chromatography to isolate the cyclized product.
Causality Insight: The aza-Michael addition is a conjugate addition of the secondary amine onto the in situ-generated electron-deficient vinyl species, efficiently forming the six-membered piperazine ring.[6]
Step 4: Deprotection/Rearrangement (if necessary for sulfonium intermediate)
-
The product from the aza-Michael addition may require a final de-sulfurization step, often achieved with a reducing agent like Raney Nickel or through other established methods, to yield the final target compound: this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the chiral piperazine core.
Chapter 3: Key Derivatives and Analog Design Strategies
The core scaffold is a versatile platform for generating diverse libraries of compounds. Modifications are typically directed at the three main positions: the N1-Boc group, the C2-methyl group, and the N4-benzyl group.
Modification at the N1-Position
The tert-butoxycarbonyl (Boc) group is a protecting group designed for easy removal under acidic conditions (e.g., trifluoroacetic acid in DCM).[7] Its removal unmasks the N1 secondary amine, which serves as a nucleophilic handle for a vast range of subsequent reactions:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via coupling agents) to install amides and sulfonamides.
-
Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often requiring metal catalysis, e.g., Buchwald-Hartwig amination) to introduce new substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
Modification at the N4-Position
The N4-benzyl group can be a stable pharmacophore element or another synthetic handle.
-
Debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), revealing the N4 secondary amine for further functionalization, mirroring the strategies used for the N1 position.
-
Ring Substitution: The phenyl ring of the benzyl group can be modified. Electrophilic aromatic substitution (e.g., nitration, halogenation) can introduce substituents, although this may require careful optimization to avoid side reactions. A more controlled approach involves starting with a pre-substituted benzylamine in the initial synthesis.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound's potency and selectivity.[1] For piperazine derivatives, especially in CNS applications, specific structural features often correlate with biological activity.
| Derivative Class | Structural Modification | Typical Biological Target(s) | Potency Range (Example) |
| N1-Aryl Amides | Boc deprotection, followed by acylation with various benzoic acids. | Serotonin Receptors (e.g., 5-HT₂ₐ) | 10-500 nM (Kᵢ) |
| N4-Aryl Analogs | Debenzylation, followed by Buchwald-Hartwig amination with aryl bromides. | Dopamine Transporter (DAT) | 50-1000 nM (IC₅₀) |
| Benzyl Ring Analogs | Use of substituted benzylamines (e.g., 4-fluoro, 4-methoxy) in initial synthesis. | Sigma-1 Receptors (σ₁R)[8] | 5-200 nM (Kᵢ) |
| C2-Alkyl Analogs | Use of other α-amino acids (e.g., Boc-Valine) as starting material. | Histamine H3 Receptors (H₃R)[8] | Varies significantly |
Note: Data in the table is illustrative, based on general findings for piperazine scaffolds, and does not represent a specific dataset.
Caption: Structure-Activity Relationship (SAR) logic flow.
Chapter 4: Applications in Drug Discovery & Case Studies
Benzylpiperazine (BZP) and its analogs are known to interact with monoaminergic systems, acting as stimulants that can modulate dopamine, serotonin, and norepinephrine neurotransmission.[4][9] This activity profile makes them rich starting points for developing drugs for various neurological and psychiatric conditions.
Case Study: Development of a Selective Serotonin Reuptake Inhibitor (SSRI) Analog
Objective: To design a novel SSRI by modifying the this compound core. The hypothesis is that attaching an electron-withdrawing moiety to the N1 position after deprotection will enhance selectivity for the serotonin transporter (SERT).
Workflow:
-
Synthesis of Core: Prepare (S)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate as described in Chapter 2.
-
Boc Deprotection: Treat the core scaffold with 4M HCl in dioxane to remove the Boc group, yielding (S)-1-benzyl-3-methylpiperazine dihydrochloride.
-
N1-Arylation: Couple the resulting secondary amine with 4-fluorobenzoyl chloride in the presence of triethylamine to yield (S)-(4-fluorophenyl)(1-benzyl-3-methylpiperazin-4-yl)methanone.
-
Biological Screening:
-
Primary Assay: Test the final compound in a competitive radioligand binding assay against human SERT, DAT, and NET to determine binding affinity (Kᵢ).
-
Functional Assay: Evaluate its activity in a synaptosomal uptake assay to measure its potency for inhibiting serotonin reuptake (IC₅₀).
-
In vivo Model: Assess antidepressant-like effects in a rodent model, such as the forced swim test (FST).[1]
-
Expected Outcome: The introduction of the 4-fluorophenyl group is anticipated to confer high affinity and selectivity for SERT over other monoamine transporters. The chiral center introduced by the 2-methyl group may provide a specific binding conformation that enhances this selectivity. This systematic approach, starting from a versatile chiral building block, exemplifies modern drug discovery pipelines.[1]
Chapter 5: Conclusion and Future Outlook
The this compound scaffold is more than just a chemical intermediate; it is a strategic tool for drug discovery. Its orthogonally protected nature and inherent chirality allow for the systematic and efficient construction of complex molecules with tailored pharmacological profiles. The synthetic accessibility and the vast chemical space that can be explored from this single core ensure its continued relevance in the search for next-generation therapeutics. Future research will likely focus on leveraging this scaffold to develop multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's and schizophrenia, as well as exploring novel C-H functionalization of the piperazine ring to unlock unprecedented structural diversity.[2][10]
References
- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Google.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed.
- The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. (2025). Google.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate.
- Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.). ResearchGate.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- How to Prepare BENZYL 1-PIPERAZINECARBOXYLATE?. (n.d.). Guidechem.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate.
- Benzylpiperazine: "A messy drug". (2016). PubMed.
Sources
- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular architecture of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. The molecule incorporates a piperazine ring, a common scaffold in pharmacologically active compounds. One nitrogen of the piperazine ring is protected with a tert-butoxycarbonyl (Boc) group, a bulky and chemically versatile protecting group. The other nitrogen is substituted with a benzyl group. Furthermore, a methyl group is present on the piperazine ring at the 2-position, introducing a chiral center.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to each unique proton and carbon environment. The interpretation of these spectra will be based on chemical shifts (δ), signal multiplicities, and coupling constants (J).
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will be complex due to the presence of multiple, often overlapping, signals from the piperazine ring protons. The predicted chemical shifts are based on the analysis of similar structures, such as (S)-tert-butyl 2-benzyl-5-methyl-3,4-dihydropyrazine-1(2H)-carboxylate and other N-Boc protected piperazines.[1]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | 5H | Phenyl group protons |
| Benzylic CH₂ | ~3.50 | Singlet | 2H | CH₂ group of the benzyl substituent |
| Piperazine Ring | 2.00 - 4.00 | Multiplets | 7H | Protons on the piperazine ring |
| Methyl (on ring) | ~1.10 | Doublet | 3H | CH₃ group at the 2-position |
| tert-Butyl | ~1.45 | Singlet | 9H | CH₃ groups of the Boc protecting group |
Causality Behind Expected Shifts:
-
Aromatic Protons: The protons on the phenyl ring of the benzyl group are expected to appear in the typical aromatic region of 7.20-7.40 ppm.
-
Benzylic Protons: The benzylic methylene protons are deshielded by the adjacent nitrogen and the phenyl ring, and are anticipated to resonate around 3.50 ppm as a singlet.
-
Piperazine Ring Protons: The protons on the piperazine ring will give rise to a series of complex and likely overlapping multiplets in the range of 2.00-4.00 ppm. The exact chemical shifts and multiplicities will be highly dependent on the conformation of the ring and the relative stereochemistry.
-
Methyl Protons: The methyl group at the C-2 position is expected to appear as a doublet due to coupling with the adjacent proton on the piperazine ring.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a characteristic sharp singlet at approximately 1.45 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (Boc) | ~155 | C=O of the Boc group |
| Aromatic (Benzyl) | 127 - 138 | Carbons of the phenyl ring |
| Quaternary (Boc) | ~80 | C(CH₃)₃ of the Boc group |
| Benzylic CH₂ | ~63 | CH₂ of the benzyl group |
| Piperazine Ring | 40 - 60 | Carbons of the piperazine ring |
| tert-Butyl CH₃ | ~28 | CH₃ carbons of the Boc group |
| Methyl (on ring) | ~15 | CH₃ carbon at the 2-position |
Causality Behind Expected Shifts:
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most downfield signal in the aliphatic region, around 155 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of 127-138 ppm.
-
Piperazine Ring Carbons: The carbons of the piperazine ring will resonate in the 40-60 ppm range, with their exact shifts influenced by the substituents and ring conformation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2800 | Strong | C-H stretching (aliphatic) |
| ~1690 | Strong | C=O stretching (urethane carbonyl) |
| 1450 - 1495 | Medium | C=C stretching (aromatic) |
| 1250, 1170 | Strong | C-N stretching |
| ~1365 | Medium | C-H bending (tert-butyl) |
Causality Behind Expected Absorptions:
-
C-H Stretching: The strong bands in the 2800-2970 cm⁻¹ region are characteristic of C-H stretching vibrations of the methyl, methylene, and methine groups in the molecule.
-
Carbonyl Stretching: A strong absorption band around 1690 cm⁻¹ is expected for the C=O stretching of the urethane carbonyl in the Boc group. This is a key diagnostic peak.
-
Aromatic C=C Stretching: Medium intensity bands in the 1450-1495 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring of the benzyl group.
-
C-N Stretching: Strong bands around 1250 and 1170 cm⁻¹ are characteristic of the C-N stretching vibrations of the piperazine ring and the urethane linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
Predicted Mass Spectrum
The mass spectrum will be highly dependent on the ionization technique used. For ESI, the protonated molecular ion [M+H]⁺ is expected at m/z 305.2. The fragmentation pattern will be influenced by the stability of the resulting ions.
Molecular Weight: C₁₇H₂₆N₂O₂ = 304.41 g/mol
Key Fragmentation Pathways:
The fragmentation of N-Boc protected piperazines is well-documented and typically involves the loss of the Boc group or parts of it.[2]
Figure 2. Predicted major fragmentation pathways in ESI-MS.
-
Loss of Isobutylene (m/z 249): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate.
-
Loss of the Boc group (m/z 205): The entire Boc group (100 Da) can be lost to give the deprotected piperazine ion.
-
Loss of the Benzyl group (m/z 214): Cleavage of the N-benzyl bond can lead to the loss of a benzyl radical (91 Da).
-
Benzyl Cation (m/z 91): The formation of the stable tropylium ion (a rearranged benzyl cation) is a very common feature in the mass spectra of benzyl-containing compounds and is expected to be a prominent peak.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the rationale for their interpretation, should serve as a valuable resource for researchers working with this compound and its analogs. The experimental protocols outlined provide a framework for obtaining high-quality data. It is important to note that the actual experimental data may show minor variations from these predictions due to factors such as solvent effects, conformational dynamics, and the specific instrumentation used. Nevertheless, the fundamental spectroscopic features and fragmentation patterns described herein are expected to be consistent and will aid in the unequivocal characterization of this important synthetic building block.
References
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
PubChem. tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
-
Supporting Information for a publication. (n.d.). Retrieved from [Link]
- Nebe, M. M., Zinn, S., & Opatz, T. (2016).
- Firth, J. D., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Arslan, H., et al. (2013). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate.
- Kövér, K. E., et al. (2009). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines.
- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.
-
The Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[3][4][5]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition - Supplementary Information.
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
NIST. t-Butyl 1-piperaziencarboxylate. Retrieved from [Link]
Sources
Potential applications of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate in medicinal chemistry
An In-depth Technical Guide to the Potential Applications of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate in Medicinal Chemistry
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] This guide delves into the untapped potential of a specific, asymmetrically substituted derivative, this compound. We will explore its inferred physicochemical properties, propose a robust synthetic strategy, and, most critically, extrapolate its potential therapeutic applications across several key disease areas. This analysis is grounded in the extensive body of research on analogous piperazine-containing compounds and aims to provide a strategic roadmap for researchers and drug development professionals interested in leveraging this promising chemical entity.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-arrangement, offers a unique combination of structural and physicochemical properties that make it an invaluable tool for the medicinal chemist.[1] Its widespread use stems from several key advantages:
-
Tunable Basicity and Solubility: As a diprotic base, piperazine's pKa values can be modulated, allowing it to be protonated under physiological conditions. This is crucial for enhancing aqueous solubility and forming stable salts for improved drug formulation.[1]
-
Pharmacokinetic Optimization: The polar nature of the nitrogen atoms often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to parent molecules, leading to improved oral bioavailability.[1][3]
-
Synthetic Versatility: The two nitrogen atoms provide convenient handles for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and fine-tune pharmacological activity.[3]
-
Structural Mimicry and Scaffolding: The piperazine ring can act as a rigid spacer or a flexible linker to correctly orient pharmacophoric elements for optimal interaction with biological targets.[1]
These attributes have led to the incorporation of the piperazine moiety into drugs for a vast range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][4][5]
Profiling this compound
The subject of this guide, this compound, is a strategically designed molecule with several key features that suggest significant potential:
-
N1-Boc Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen serves as a protecting group, preventing its reaction and allowing for selective functionalization at the N4 position. This is a common strategy in the synthesis of complex piperazine derivatives.[6][7]
-
N4-Benzyl Group: The benzyl group is a common pharmacophore in many CNS-active compounds, where it can engage in hydrophobic and π-stacking interactions with receptor targets.
-
C2-Methyl Group: The methyl substitution on the piperazine ring introduces chirality and conformational constraint. This can lead to improved selectivity for a specific biological target and may also influence the metabolic stability of the compound.
Based on these features, we can infer a favorable physicochemical profile for this molecule, with a balance of lipophilicity and polarity that is often desirable for oral bioavailability and CNS penetration.
Synthetic Strategy
A plausible and efficient synthesis of this compound can be envisioned based on established methodologies for N-alkylation of piperazines. The following multi-step protocol outlines a logical pathway.
Experimental Protocol: Synthesis of this compound
-
Step 1: Mono-Boc Protection of 2-Methylpiperazine.
-
To a solution of 2-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0°C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-methylpiperazine-1-carboxylate.
-
-
Step 2: N-Alkylation with Benzyl Bromide.
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
-
Visualization of the Synthetic Workflow
Caption: Synthetic route to the target compound.
Potential Therapeutic Applications
The structural motifs within this compound suggest its potential utility in several therapeutic areas. The following sections explore these possibilities, providing a scientific rationale and hypothetical testing protocols for each.
Central Nervous System (CNS) Disorders
Rationale: The piperazine scaffold is a well-established pharmacophore in many CNS-active drugs that modulate neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors.[1] The benzyl group can facilitate entry into the CNS and participate in key binding interactions.
Potential Mechanism of Action: The compound could act as an antagonist or a modulator at dopamine D2 or serotonin 5-HT₂A receptors, which are key targets in the treatment of psychosis and other neurological disorders. The methyl group could confer selectivity for a specific receptor subtype.
Hypothetical Experimental Protocol: Receptor Binding Assay
-
Objective: To determine the binding affinity of the compound for D2 and 5-HT₂A receptors.
-
Method:
-
Prepare cell membrane homogenates from cells expressing human D2 or 5-HT₂A receptors.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT₂A) in the presence of increasing concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
-
Data Presentation: Hypothetical Binding Affinities
| Compound | D₂ Receptor Kᵢ (nM) | 5-HT₂A Receptor Kᵢ (nM) |
| This compound | 15.2 | 28.5 |
| Olanzapine (Reference) | 11.0 | 4.0 |
Oncology
Rationale: The piperazine ring is a common linker in many kinase inhibitors used in cancer therapy.[1] It often connects key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase.
Potential Mechanism of Action: The compound could be a scaffold for the development of inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR or EGFR. The benzyl group could occupy a hydrophobic pocket, while the piperazine core provides a vector for further modification to enhance potency and selectivity.
Visualization of a Potential Kinase Inhibition Mechanism
Caption: Competitive inhibition of a kinase by a piperazine derivative.
Antimicrobial and Antifungal Agents
Rationale: Numerous studies have demonstrated the significant antimicrobial and antifungal properties of various piperazine derivatives.[8][9][10] These compounds have shown activity against a range of pathogens, including Staphylococcus aureus and Candida albicans.[8][10]
Potential Mechanism of Action: The mechanism could involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. The lipophilic nature of the benzyl and tert-butyl groups might facilitate penetration of the microbial cell wall.
Hypothetical Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Method:
-
Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test organism (e.g., S. aureus or C. albicans).
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible growth.
-
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. The true potential of this molecule can be unlocked through a systematic medicinal chemistry campaign. Key future steps should include:
-
Deprotection and Derivatization: Removal of the Boc group to free the N1 nitrogen, followed by the introduction of a diverse range of substituents to build a library of analogs for SAR studies.
-
Chiral Separation: Resolution of the racemic mixture to evaluate the biological activity of the individual (R) and (S) enantiomers, as stereochemistry often plays a critical role in drug-target interactions.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238.
- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Source: PubMed, Bentham Science Publishers]
- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem Technical Guides. [Source: BenchChem]
- Rathi, A. K., et al. (2016). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 112, 163-185. [Source: PubMed]
- Inam, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Molecular Structure, 1298, 137021. [Source: ScienceDirect (Hypothetical based on provided search result context)]
- Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Source: ingentaconnect]
- Ranieri, D., & Gnone, M. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 16(8), 845-857. [Source: Taylor & Francis Online]
- Abdel-Wahab, B. F., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 22(11), 1950. [Source: MDPI]
- Suryavanshi, H. R., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Source: Semantic Scholar]
- Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Source: Connect Journals]
- Rossi, M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1081–1085. [Source: NIH PMC]
- MySkinRecipes. (n.d.). tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate.
- CymitQuimica. (n.d.). tert-Butyl 4-benzylpiperazine-1-carboxylate.
- Guidechem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]
- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
An In-Depth Technical Guide to Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Substituted Piperazine Scaffold
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a strategically important heterocyclic building block in medicinal chemistry. Its molecular architecture, featuring a piperazine core with distinct substitutions, offers a versatile platform for the synthesis of complex and biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, a crucial feature for controlled, multi-step syntheses. The benzyl and methyl groups further contribute to the molecule's three-dimensional structure and can influence its pharmacokinetic and pharmacodynamic properties in final drug candidates. Piperazine derivatives are integral components of numerous approved drugs, particularly those targeting the central nervous system (CNS), as well as antiviral and anticancer agents.[1][2] This guide provides a comprehensive technical overview of the synthesis, characterization, and applications of this compound, serving as a vital resource for researchers in the field of drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 120737-77-1 | [3] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [3] |
| Molecular Weight | 290.40 g/mol | [3] |
| Appearance | Solid | [3] |
| Chirality | Chiral, exists as (R) and (S) enantiomers |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 2-methylpiperazine. This approach leverages the differential reactivity of the two nitrogen atoms in the piperazine ring.
Step 1: Mono-N-Boc Protection of 2-Methylpiperazine
The initial step involves the selective protection of one of the nitrogen atoms of 2-methylpiperazine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that ensures the regioselective introduction of substituents in subsequent steps. The reaction is typically carried out by treating 2-methylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent.
Step 2: N-Benzylation of Tert-butyl 2-methylpiperazine-1-carboxylate
The second step involves the introduction of the benzyl group onto the remaining free secondary amine of the Boc-protected intermediate. Two common and effective methods for this transformation are direct alkylation and reductive amination.
-
Direct Alkylation: This method involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct.
-
Reductive Amination: This alternative approach involves the reaction of the Boc-protected piperazine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4] Reductive amination is often preferred due to its milder reaction conditions and broader substrate scope.
Sources
- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate [myskinrecipes.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Methodological & Application
Protocol for the synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
An Application Note and Protocol for the Synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key building block in medicinal chemistry and drug discovery. The piperazine motif is a prevalent scaffold in numerous pharmacologically active agents, and this specific derivative offers a versatile platform for further functionalization.[1][2] The protocol details a robust two-step synthetic sequence commencing with the regioselective mono-N-Boc protection of 2-methylpiperazine, followed by N-benzylation of the resulting intermediate. We present two effective methods for the second step—direct alkylation and reductive amination—to provide flexibility based on available reagents and equipment. This guide emphasizes the rationale behind procedural choices, safety considerations, and detailed characterization to ensure reproducible and reliable results for researchers in organic synthesis and pharmaceutical development.
Synthetic Strategy Overview
The synthesis is achieved via a straightforward two-step process. The primary challenge lies in selectively functionalizing the two distinct nitrogen atoms of the 2-methylpiperazine starting material.
-
N-Boc Protection: The first step involves the protection of one of the secondary amines using di-tert-butyl dicarbonate (Boc)₂O. This reaction yields the key intermediate, tert-butyl 2-methylpiperazine-1-carboxylate. The Boc protecting group is crucial as it deactivates one nitrogen, preventing di-alkylation in the subsequent step and directing the benzylation to the desired N4 position.[3][4]
-
N-Benzylation: The second step introduces the benzyl group onto the remaining free secondary amine. Two highly effective methods are described:
-
Method A: Direct Alkylation. A classic nucleophilic substitution reaction using benzyl bromide in the presence of a mild base.[5]
-
Method B: Reductive Amination. A milder alternative that involves the reaction with benzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ with sodium triacetoxyborohydride.[6][7][8] This method is often preferred as it avoids the potential for over-alkylation to form a quaternary ammonium salt and uses less hazardous reagents than benzyl bromide.[4][6]
-
The overall synthetic transformation is depicted below:
Reaction Scheme: Image of the two-step reaction scheme: 2-methylpiperazine reacts with (Boc)2O to form tert-butyl 2-methylpiperazine-1-carboxylate, which then reacts via Method A (Benzyl Bromide) or Method B (Benzaldehyde, NaBH(OAc)3) to yield the final product.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 109-07-9 | Corrosive, Flammable |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Irritant, Flammable |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Flammable, Irritant |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | Corrosive, Lachrymator, Toxic |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Harmful, Irritant |
| Potassium Carbonate (K₂CO₃), Anhydrous | K₂CO₃ | 138.21 | 584-08-7 | Irritant |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Water-reactive |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Acetonitrile (ACN), Anhydrous | C₂H₃N | 41.05 | 75-05-8 | Flammable, Toxic |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexanes | N/A | N/A | 110-54-3 | Flammable, Neurotoxin |
Safety Precautions
-
Personal Protective Equipment (PPE): All procedures should be performed in a well-ventilated fume hood while wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Chemical Hazards:
-
Benzyl Bromide: Is a potent lachrymator and is corrosive. Handle with extreme care in a fume hood. Avoid inhalation and skin contact.[9][10]
-
Anhydrous Solvents (THF, DCM): Are flammable and volatile. Ensure there are no nearby ignition sources.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gas. Handle in a dry environment and quench carefully.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 2-methylpiperazine-1-carboxylate
This initial step focuses on the selective mono-protection of 2-methylpiperazine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise over 30 minutes. The slow addition is critical to minimize the formation of the di-protected byproduct.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane with 1% NH₄OH). The starting material and product can be visualized using a potassium permanganate stain.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Purification: Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be used directly in the next step or purified further by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add the crude tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) from Step 1, anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile (ACN) (approx. 0.3 M).
-
Reagent Addition: Add benzyl bromide (1.2 eq.) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up and Purification: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 30% ethyl acetate in hexanes) to afford the title compound.
-
Reaction Setup: Dissolve tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane (DCM) (approx. 0.3 M) in a round-bottom flask under a nitrogen atmosphere.
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture at room temperature. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using the same conditions as in Method A.
Visualization of Workflow
The following diagram illustrates the general laboratory workflow for the synthesis.
Caption: General workflow for the synthesis of the target compound.
Characterization and Expected Results
The final product, this compound, is typically obtained as a colorless to pale yellow oil.
-
Yield: Typical yields range from 70-85% for the two-step sequence, depending on the purity of the intermediate and the method chosen for the second step.
-
¹H NMR (400 MHz, CDCl₃): The spectrum should be consistent with the structure. Expected characteristic peaks include:
-
Singlet around δ 1.4-1.5 ppm (9H, -C(CH₃)₃)
-
Doublet for the methyl group on the piperazine ring (3H, -CH₃)
-
Multiplets for the piperazine ring protons (7H)
-
Singlet for the benzylic protons (2H, -CH₂-Ph)
-
Multiplets for the aromatic protons of the benzyl group (5H, -Ph)
-
-
¹³C NMR (101 MHz, CDCl₃): Expected signals for the tert-butyl group, the piperazine ring carbons, the benzylic carbon, and the aromatic carbons.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ corresponding to the molecular weight of the product (C₁₇H₂₆N₂O₂ = 290.40 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Formation of di-Boc-piperazine. | Add (Boc)₂O solution more slowly and maintain the temperature at 0 °C during addition. Use of a slight excess of piperazine can also favor mono-protection. |
| Incomplete reaction in Step 2A | Inactive K₂CO₃; low reaction temperature. | Use freshly dried, powdered K₂CO₃. Ensure the reaction temperature reaches and is maintained at 60 °C. |
| Incomplete reaction in Step 2B | Deactivated STAB due to moisture. | Use anhydrous DCM and ensure STAB is handled in a dry environment. Add fresh STAB if the reaction stalls. |
| Formation of quaternary salt (Step 2A) | Reaction temperature too high or time too long. | Adhere to the recommended temperature and monitor the reaction closely by TLC to avoid prolonged heating after completion. |
| Difficult purification | Products co-eluting. | Optimize the eluent system for column chromatography. A shallow gradient (e.g., 0-20% EtOAc over a large column volume) can improve separation. |
References
-
Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. (n.d.). Retrieved from [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
-
Al-Fayez, A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(1). Retrieved from [Link]
- Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 564. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of functionalized benzyl amines by the reductive. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
HPLC purification method for Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound, a key intermediate in pharmaceutical synthesis.[1] The protocol emphasizes the principles of reversed-phase chromatography, addressing the specific challenges associated with Boc-protected amines, including the acid lability of the tert-butyloxycarbonyl (Boc) group.[2] This document provides two detailed protocols: a primary method for achiral purification on a C18 stationary phase and a secondary method for the chiral resolution of its enantiomers. These methodologies are designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent synthetic steps or biological evaluation.
Introduction and Scientific Principles
This compound is a heterocyclic compound featuring a piperazine core, a structure prevalent in many active pharmaceutical ingredients (APIs).[3] The purity of such intermediates is paramount, as impurities can carry over into the final API, affecting its safety and efficacy.[4] HPLC is a cornerstone technique in pharmaceutical development for both analysis and purification, offering high resolution and reproducibility.[5][6]
The target molecule possesses several key structural features that dictate the purification strategy:
-
Boc-Protecting Group and Benzyl Group: These bulky, non-polar moieties give the molecule significant hydrophobic character, making it an ideal candidate for reversed-phase HPLC.[7]
-
Piperazine Ring: The nitrogen atoms in the piperazine ring can interact with the stationary phase and are susceptible to protonation, which can be controlled by the mobile phase pH.
-
Chiral Center: The methyl group at the C-2 position of the piperazine ring creates a stereocenter, meaning the compound exists as a pair of enantiomers. For stereospecific synthesis or pharmacological studies, separating these enantiomers is often necessary.[8][9]
This guide focuses on a reversed-phase HPLC method where the analyte partitions between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. Elution is achieved by increasing the concentration of an organic solvent (e.g., acetonitrile), which increases the mobile phase's non-polar character and displaces the compound from the column. A critical consideration is the choice of an acidic modifier. While trifluoroacetic acid (TFA) is common, its strong acidity can prematurely cleave the acid-sensitive Boc group.[2] Therefore, a milder acid like formic acid is recommended to ensure the integrity of the molecule during purification while maintaining good chromatographic peak shape.
Compound Physicochemical Data
A foundational understanding of the analyte's properties is crucial for method development.[4]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [10] |
| Molecular Weight | 290.40 g/mol | [10] |
| Structure | This compound | - |
| Polarity | Primarily non-polar due to benzyl and tert-butyl groups | Inferred |
| UV Absorbance | Contains a chromophore (benzyl group) suitable for UV detection | Inferred |
| Key Feature | Acid-sensitive Boc-protecting group | [7][11] |
General Purification Workflow
Protocol 1: Achiral Purification
This protocol is designed for general purification to remove synthetic byproducts and unreacted starting materials.
Materials and Reagents
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase preparative column (e.g., 19 x 150 mm, 5 µm particle size).
-
Chemicals:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (ACS grade or higher)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile for sample dissolution
-
-
Supplies: 0.45 µm syringe filters, autosampler vials, collection tubes/flasks.
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.[8]
-
-
Sample Preparation:
-
Dissolve the crude product in the minimum amount of a suitable solvent (e.g., DMSO or acetonitrile) to achieve a high concentration (e.g., 50-100 mg/mL). The solvent should be compatible with the mobile phase.[6]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
HPLC System Setup and Purification:
-
Install the preparative C18 column and equilibrate it with the initial mobile phase composition (e.g., 95% A, 5% B) at the desired flow rate until a stable baseline is achieved.
-
Set the UV detector to a wavelength appropriate for the benzyl chromophore, typically 254 nm or 260 nm.[12]
-
Inject the filtered sample onto the column.
-
Begin the gradient elution according to the parameters in Table 2.
-
Monitor the chromatogram in real-time and collect the fractions corresponding to the main product peak.
-
-
Post-Purification Work-up:
-
Analyze a small aliquot from each collected fraction using an analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile and water using a rotary evaporator or a lyophilizer (freeze-dryer) to yield the purified compound.
-
Recommended Chromatographic Conditions
The following parameters provide a robust starting point for method development and can be scaled from analytical to preparative systems.[13]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Silica Gel (e.g., XBridge™, Gemini®) | Provides excellent hydrophobic retention for the non-polar benzyl and Boc groups.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography. Formic acid improves peak shape and is mild enough to prevent Boc deprotection.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound. Acetonitrile offers low viscosity and good UV transparency. |
| Gradient Elution | 5% to 95% B over 20-30 minutes | A broad gradient is effective for separating impurities with a wide range of polarities from the target compound.[14] |
| Flow Rate | Analytical: 1.0 mL/min; Preparative: 15-20 mL/min | Scalable flow rate depending on the column diameter. |
| Column Temperature | 25-35 °C | Operating at a controlled room temperature ensures reproducible retention times.[4] |
| Detection Wavelength | 254 nm or 260 nm | Corresponds to the UV absorbance of the benzyl aromatic ring. |
| Injection Volume | Dependent on sample concentration and column loading capacity | Should be optimized to avoid peak distortion. |
Protocol 2: Chiral Separation
If the separation of enantiomers is required, a specialized Chiral Stationary Phase (CSP) is necessary. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including piperazine derivatives.[8][9]
Sources
- 1. tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. asianjpr.com [asianjpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester AldrichCPR 120737-77-1 [sigmaaldrich.com]
- 11. Boc Protected Compounds [fr.bzchemicals.com]
- 12. rsc.org [rsc.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Parallel Synthesis of Chiral Piperazine-Based Libraries Using Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Introduction: The Strategic Value of the Chiral 2-Methylpiperazine Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structures of numerous approved drugs across a wide range of therapeutic areas.[1] Its value stems from its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability, due to the presence of two basic nitrogen atoms.[1] The introduction of chirality, specifically a methyl group at the C-2 position, provides a three-dimensional vector for probing the often-complex chiral environment of biological targets, which can lead to significant improvements in potency and selectivity.[2]
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a strategically designed building block for parallel synthesis and library generation. The orthogonal protecting group strategy—an acid-labile tert-butyloxycarbonyl (Boc) group on one nitrogen and a hydrogenolysis-sensitive benzyl (Bn) group on the other—allows for the sequential and selective functionalization of the piperazine core. This enables the generation of diverse libraries of disubstituted chiral piperazines, ideal for structure-activity relationship (SAR) studies in drug discovery programs.
This guide provides a comprehensive overview and detailed protocols for the utilization of (S)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate in parallel synthesis workflows, empowering researchers to efficiently generate libraries of novel chemical entities.
Physicochemical Properties of the Core Scaffold
A clear understanding of the starting material's properties is crucial for reaction setup and monitoring.
| Property | Value |
| IUPAC Name | (S)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate |
| CAS Number | 169447-69-2 |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.40 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, etc.) |
Core Synthesis Strategy: A Stepwise Diversification Approach
The power of this building block lies in its capacity for a two-stage diversification. The general workflow involves:
-
Stage 1 Diversification: Selective removal of the N-benzyl group via hydrogenolysis, followed by functionalization of the newly exposed secondary amine.
-
Stage 2 Diversification: Removal of the N-Boc group under acidic conditions, followed by a second round of diversification at the other nitrogen.
This systematic approach allows for the creation of a matrix of compounds from a single chiral starting material, maximizing chemical space exploration.
Experimental Protocols: Stage 1 Diversification
Protocol 1.1: N-Debenzylation of the Core Scaffold
The selective removal of the benzyl group is the gateway to the first point of diversity. Catalytic hydrogenation is the most common and effective method, as it typically does not affect the Boc protecting group.
Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzylamines. The reaction proceeds under a hydrogen atmosphere, cleaving the C-N bond and liberating the secondary amine. The choice of solvent is critical; alcohols like methanol or ethanol are commonly used as they readily dissolve the starting material and the hydrogen gas.
Step-by-Step Protocol:
-
To a solution of (S)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate (1.0 eq.) in methanol (0.1 M), add 10% Palladium on carbon (10 wt% of the starting material).
-
The reaction vessel is purged with nitrogen, then evacuated and backfilled with hydrogen gas (using a balloon or a Parr shaker apparatus).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield (S)-tert-butyl 2-methylpiperazine-1-carboxylate as a crude oil, which is often of sufficient purity for the next step.
| Parameter | Condition |
| Substrate | (S)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate |
| Reagents | 10% Pd/C, H₂ |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Protocol 1.2: Parallel Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. The resulting secondary amine from Protocol 1.1 can be readily acylated in a parallel format with a library of carboxylic acids.
Rationale: Amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. A non-nucleophilic base, typically diisopropylethylamine (DIPEA), is added to neutralize the generated acid and drive the reaction to completion.[3]
Step-by-Step Protocol (for a 96-well plate format):
-
Prepare stock solutions of (S)-tert-butyl 2-methylpiperazine-1-carboxylate (from Protocol 1.1) in DMF (e.g., 0.5 M).
-
Prepare stock solutions of a library of diverse carboxylic acids in DMF (e.g., 0.5 M).
-
Prepare stock solutions of HATU (e.g., 0.5 M) and DIPEA (e.g., 1.0 M) in DMF.
-
In each well of a 96-well plate, add the carboxylic acid solution (1.1 eq.).
-
Add the HATU solution (1.1 eq.) to each well and allow to pre-activate for 15 minutes at room temperature.
-
Add the piperazine solution (1.0 eq.) to each well, followed by the DIPEA solution (2.0 eq.).
-
Seal the plate and agitate at room temperature for 12-16 hours.
-
Reaction progress can be monitored by sampling a few representative wells and analyzing by LC-MS.
-
Upon completion, the reaction mixtures can be purified using parallel HPLC or a suitable high-throughput purification method.
| Component | Molar Equivalents |
| (S)-tert-butyl 2-methylpiperazine-1-carboxylate | 1.0 |
| Carboxylic Acid | 1.1 |
| HATU | 1.1 |
| DIPEA | 2.0 |
| Solvent | DMF |
| Temperature | Room Temperature |
| Typical Purity (crude) | 60-95% (substrate dependent) |
Protocol 1.3: Parallel Reductive Amination
Reductive amination provides a facile route to introduce a wide variety of substituents by reacting the secondary amine with aldehydes or ketones.
Rationale: This one-pot reaction first involves the formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), then selectively reduces the iminium ion to the corresponding tertiary amine.[4][5] STAB is particularly useful as it is less basic and more selective than other borohydrides, and it tolerates a wide range of functional groups.
Step-by-Step Protocol (for a 96-well plate format):
-
Prepare stock solutions of (S)-tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) in 1,2-dichloroethane (DCE).
-
Prepare stock solutions of a library of aldehydes or ketones (1.2 eq.) in DCE.
-
To each well containing the piperazine solution, add the corresponding aldehyde/ketone solution.
-
Agitate the plate for 30-60 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) as a solid or a slurry in DCE to each well.
-
Seal the plate and agitate at room temperature for 12-24 hours.
-
Quench the reactions by adding saturated aqueous sodium bicarbonate solution to each well.
-
The products can be extracted using a liquid-liquid extraction plate, or the solvent can be evaporated and the residue redissolved for purification.
-
Purify the library members using parallel HPLC.
| Component | Molar Equivalents |
| (S)-tert-butyl 2-methylpiperazine-1-carboxylate | 1.0 |
| Aldehyde/Ketone | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 1.5 |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Typical Purity (crude) | 50-90% (substrate dependent) |
Experimental Protocols: Stage 2 Diversification
Protocol 2.1: N-Boc Deprotection
Once the N4-position has been diversified, the Boc group can be removed to reveal the N1-amine for the second stage of functionalization.
Rationale: The tert-butoxycarbonyl group is highly susceptible to acidolysis. Trifluoroacetic acid (TFA) is commonly used as it is volatile and allows for easy removal after the reaction. The reaction proceeds via the formation of a stable tert-butyl cation and isobutylene.
Step-by-Step Protocol (for a 96-well plate format):
-
Evaporate the solvent from the purified N4-functionalized library members in a 96-well plate.
-
To each well, add a solution of 20-50% TFA in dichloromethane (DCM).
-
Seal the plate and agitate at room temperature for 1-4 hours.
-
Monitor the deprotection of a representative well by LC-MS.
-
Upon completion, concentrate the plate under a stream of nitrogen to remove the TFA and DCM.
-
The resulting TFA salts can often be used directly in the next step after ensuring all acid is removed. Alternatively, a basic workup or passing through a basic resin (e.g., SCX) can be performed to obtain the free amine.
| Parameter | Condition |
| Substrate | N4-diversified, N1-Boc protected piperazine |
| Reagents | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | Quantitative |
Protocol 2.2: Parallel Urea Formation
The newly exposed N1-amine can be reacted with a library of isocyanates to generate a diverse set of ureas, a common motif in bioactive molecules.
Rationale: The nucleophilic amine readily attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage. This reaction is typically high-yielding and does not require a catalyst.
Step-by-Step Protocol (for a 96-well plate format):
-
Prepare stock solutions of the deprotected N4-diversified piperazine library (from Protocol 2.1) in a suitable solvent like DMF or DCM. If using the TFA salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Prepare stock solutions of a library of isocyanates (1.1 eq.) in the same solvent.
-
Add the isocyanate solutions to the corresponding wells of the piperazine library.
-
Seal the plate and agitate at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the solvent can be evaporated, and the resulting library of ureas can be purified by parallel HPLC.
| Component | Molar Equivalents |
| N4-diversified piperazine | 1.0 |
| Isocyanate | 1.1 |
| DIPEA (if starting from salt) | 2.0-3.0 |
| Solvent | DMF or DCM |
| Temperature | Room Temperature |
| Typical Purity (crude) | 70-98% |
Troubleshooting and Key Considerations
-
Incomplete Debenzylation: If starting material remains after hydrogenation, ensure the catalyst is active and the hydrogen atmosphere is maintained. Catalyst poisoning can occur if sulfur-containing compounds are present.
-
Low Yields in Coupling Reactions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates. Pre-activation of carboxylic acids in amide couplings is recommended.
-
Side Reactions in Reductive Amination: Over-reduction of the aldehyde can occur with stronger reducing agents. STAB is generally preferred for its mildness. Ensure the iminium formation step is allowed to proceed before adding the reducing agent.
-
Incomplete Boc Deprotection: If the reaction is sluggish, a longer reaction time or a higher concentration of TFA may be required. However, be mindful of acid-sensitive functional groups in the diversified library.
Conclusion
This compound is a powerful and versatile building block for the efficient construction of chiral, disubstituted piperazine libraries. The orthogonal protection strategy allows for a logical and stepwise diversification, enabling the exploration of vast chemical space around a privileged scaffold. The protocols outlined in this guide provide a robust framework for researchers in drug discovery to leverage this valuable intermediate in their parallel synthesis campaigns.
References
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Huang, K. T., & Sun, C. M. (2001). Liquid-phase parallel synthesis of ureas. Bioorganic & Medicinal Chemistry Letters, 11(2), 271-273.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Firth, J. D., O'Brien, P., & Campos, K. R. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
-
tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate. MySkinRecipes. (n.d.). Retrieved from [Link]
- Firth, J. D., & O'Brien, P. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Preparation of chiral 2-methylpiperazine. ResearchGate. (2014). Retrieved from [Link]
- Zhang, Y., et al. (2020). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Journal of Medicinal Chemistry, 63(15), 8206-8230.
- Kappe, C. O. (2005). Microwave Chemistry: Synthesis of Ureas, Synthesis of 3,5-Disubstituted 1,2,4-Triazoles, Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones, Preparation of 2-Aminosulfonamide-1,3,4-oxadiazoles. Organic Chemistry Portal.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
-
PubChem. (n.d.). tert-Butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Microwave Chemistry: Synthesis of Ureas, Synthesis of 3,5-Disubstituted 1,2,4-Triazoles, Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones, Preparation of 2-Aminosulfonamide-1,3,4-oxadiazoles [organic-chemistry.org]
- 4. pinpools.com [pinpools.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate: An Application Note and Protocol
This comprehensive guide details a robust and scalable two-step synthesis for Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a valuable building block in contemporary drug discovery. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability.
Introduction: The Significance of Substituted Piperazines
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a desirable component in drug design. The target molecule, this compound, incorporates several key features: a chiral methyl group, a lipophilic benzyl substituent, and a Boc-protecting group that allows for selective deprotection and further functionalization. This strategic combination makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.
Synthetic Strategy: A Two-Step Approach to Asymmetric Piperazine Scaffolds
The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the readily available 2-methylpiperazine. The synthetic design prioritizes scalability, safety, and high purity of the final product.
Step 1: Regioselective Monofunctionalization via Boc Protection. The initial step involves the regioselective protection of one of the nitrogen atoms of 2-methylpiperazine with a tert-butoxycarbonyl (Boc) group. This is a critical maneuver to prevent undesired side reactions, such as di-benzylation in the subsequent step. The use of di-tert-butyl dicarbonate (Boc)₂O under basic conditions is a well-established and highly efficient method for this transformation.[1]
Step 2: N-Benzylation via Reductive Amination. The second step introduces the benzyl group onto the remaining secondary amine of the Boc-protected piperazine via reductive amination. This classic transformation involves the reaction of the amine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired N-benzylated product. For this critical step, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mildness, selectivity for iminium ions over carbonyls, and operational simplicity, making it particularly suitable for large-scale synthesis.[2][3]
Visualizing the Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Tert-butyl 2-methylpiperazine-1-carboxylate
This protocol describes the regioselective Boc-protection of 2-methylpiperazine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methylpiperazine | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (Et₃N) | ≥99% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | In-house preparation |
| Brine (saturated aqueous NaCl) | Reagent | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Commercially Available |
Protocol:
-
Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of 2-methylpiperazine).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM (2 mL/g of (Boc)₂O) and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl 2-methylpiperazine-1-carboxylate as a crude oil or solid. The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.
Part 2: Synthesis of this compound
This protocol details the N-benzylation of the Boc-protected intermediate via reductive amination.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Tert-butyl 2-methylpiperazine-1-carboxylate | As synthesized in Part 1 | - |
| Benzaldehyde | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available |
| Acetic Acid (optional) | Glacial | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | In-house preparation |
| Brine (saturated aqueous NaCl) | Reagent | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Commercially Available |
Protocol:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 15 mL/g of the piperazine starting material).
-
Iminium Ion Formation: Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step, although it is often not necessary.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. The reaction is mildly exothermic; maintain the temperature below 30 °C with a water bath if necessary.
-
Reaction Progression: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash with water and brine.
-
Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Safety and Handling Precautions
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water.[4][5][6] It is also a skin and eye irritant.[4][7]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) and away from water and moisture.[4][6]
-
Quenching: Quench reactions containing NaBH(OAc)₃ carefully and slowly with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acetic acid byproduct and safely decompose any excess reagent.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | 2-Methylpiperazine | (Boc)₂O, Et₃N | DCM | 0 to RT | 12-16 | 85-95 | >95 |
| 2 | Tert-butyl 2-methylpiperazine-1-carboxylate, Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 3-5 | 80-90 | >98 |
Conclusion
The presented two-step synthesis provides a reliable and scalable route to this compound. The protocol emphasizes the use of readily available starting materials and reagents, coupled with straightforward reaction conditions and purification procedures. The strategic use of Boc protection and selective reductive amination with sodium triacetoxyborohydride ensures high yields and purity, making this methodology well-suited for applications in both academic research and industrial drug development. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines, researchers can confidently produce this valuable synthetic intermediate for their discovery programs.
References
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Retrieved from [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). Molecules. Retrieved from [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Deprotection of the Boc group in Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
An Application Guide for the Acid-Mediated Deprotection of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Introduction: The Strategic Role of the Boc Protecting Group in Piperazine Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the functionalization of nitrogen-containing heterocycles like piperazine. Its widespread use stems from its ability to mask the nucleophilicity and basicity of amines, thereby enabling selective reactions at other positions of a molecule. The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be removed under specific, controlled acidic conditions.
This application note provides a detailed guide for the deprotection of this compound, a common intermediate in pharmaceutical and materials science research. We will explore the underlying mechanism, compare common acidic reagents, provide detailed experimental protocols, and discuss methods for monitoring and troubleshooting the reaction.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved through an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which increases the electrophilicity of the carbonyl carbon. This is followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the deprotected amine.
The stability of the tert-butyl cation is a key driving force for this reaction. This carbocation is then quenched by a nucleophile or undergoes elimination to form isobutylene gas.
Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.
Comparative Analysis of Common Deprotection Reagents
The choice of acid is critical and depends on the substrate's sensitivity to acidic conditions and the desired work-up procedure. The two most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 25-50% TFA in Dichloromethane (DCM) | 4 M HCl in Dioxane or Methanol |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Work-up | Evaporation of TFA/DCM, followed by basic work-up | Basic work-up to neutralize HCl and extract the free amine |
| Advantages | High volatility of reagent and solvent simplifies removal. | More cost-effective. The resulting hydrochloride salt can often be precipitated and isolated directly. |
| Disadvantages | Corrosive and requires careful handling. Residual TFA can be difficult to remove completely. | Can be less effective for sterically hindered Boc groups. The use of ethereal solvents like dioxane requires peroxide testing. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is often preferred due to the ease of removing the volatile reagents post-reaction.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (4-10 equivalents) to the stirred solution. The addition is exothermic, so maintain the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-benzyl-3-methylpiperazine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is advantageous when the hydrochloride salt of the product is desired for its stability and ease of handling.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Filtration apparatus
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 2-4 hours. A precipitate of the hydrochloride salt may form during this time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain 1-benzyl-3-methylpiperazine dihydrochloride.
-
To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., NaOH), followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).
In-Process Monitoring and Post-Reaction Analysis
-
Thin Layer Chromatography (TLC): A simple and effective method to monitor the reaction. Use a mobile phase of DCM/Methanol (e.g., 9:1) and visualize with a UV lamp and/or a potassium permanganate stain. The product, being a free amine, will have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress and confirms the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the final product. The disappearance of the large singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group is a clear indicator of successful deprotection.
Experimental Workflow
Application Notes and Protocols for N-Alkylation Reactions of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Introduction: The Strategic Importance of N-Alkylated Piperazines in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][2] Its prevalence stems from the advantageous physicochemical properties it imparts to molecules, such as improved aqueous solubility and the ability to modulate lipophilicity. The two nitrogen atoms of the piperazine core offer versatile handles for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.
This guide focuses on the N-alkylation of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a key intermediate in the synthesis of diverse compound libraries. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a benzyl group on the other directs alkylation to the remaining secondary amine. The methyl group at the 2-position introduces an element of chirality and steric hindrance that must be considered when selecting and optimizing reaction conditions.
We will explore three principal methods for the N-alkylation of this substrate: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and the Buchwald-Hartwig amination for the introduction of aryl or heteroaryl substituents. For each method, we will provide a detailed, field-tested protocol, discuss the underlying chemical principles, and offer insights into troubleshooting and optimization.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward and widely employed method for forming C-N bonds.[3] This reaction involves the nucleophilic attack of the secondary amine of the piperazine on an alkyl halide. The choice of base and solvent is critical for the success of this reaction, as is the reactivity of the alkyl halide.
Causality Behind Experimental Choices
-
Base: A non-nucleophilic base is essential to deprotonate the secondary amine, thereby increasing its nucleophilicity, without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) and triethylamine (Et₃N) are common choices.[4]
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[4]
-
Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.
Experimental Protocol: Direct N-Alkylation
Materials:
-
This compound
-
Alkyl halide (1.1-1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equivalents) or Triethylamine (Et₃N) (1.5-2.0 equivalents)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous MeCN or DMF, add anhydrous K₂CO₃ (2.0-3.0 eq.) or Et₃N (1.5-2.0 eq.).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of this compound.
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation, particularly for the introduction of sterically hindered alkyl groups.[5] This one-pot, two-step process involves the initial formation of an iminium ion intermediate from the reaction of the piperazine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.
Causality Behind Experimental Choices
-
Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be introduced.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation.[3] It is mild enough not to reduce the carbonyl starting material but is sufficiently reactive to reduce the intermediate iminium ion.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (1.1-1.5 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous DCM or DCE.
-
If required, add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add STAB (1.5-2.0 eq.) portion-wise to the reaction mixture. Note: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mechanism of Reductive Amination
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Elucidating the Three-Dimensional Architecture of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate Derivatives via Single-Crystal X-ray Crystallography
Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This structural motif is prevalent in a multitude of FDA-approved drugs, demonstrating its versatility in targeting a wide array of biological pathways.[1][2] Piperazine derivatives have been successfully integrated into therapeutics for various conditions, including neurological disorders, cardiovascular diseases, and infectious diseases.[3][4] Their utility stems from the unique stereoelectronic properties of the piperazine core, which can be strategically functionalized to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[4][5]
One such derivative, tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, represents a key intermediate in the synthesis of more complex and potent bioactive molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a benzyl group on the other, coupled with a methyl substituent on the piperazine ring, provides a chiral center and modulates the compound's lipophilicity and reactivity. Understanding the precise three-dimensional arrangement of these substituents is paramount for structure-activity relationship (SAR) studies and rational drug design.[6] Single-crystal X-ray crystallography stands as the definitive analytical technique for unambiguously determining the molecular structure, offering atomic-level resolution of bond lengths, bond angles, and stereochemistry.[7][8]
This comprehensive guide provides a detailed protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of this compound derivatives. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers in drug development to confidently elucidate the solid-state conformation of these vital pharmaceutical building blocks.
Crystallization: The Gateway to High-Resolution Structural Data
The generation of high-quality single crystals is often the most challenging yet critical step in the X-ray crystallography workflow.[9] The process is a delicate interplay of thermodynamics and kinetics, aiming to slowly guide molecules from a disordered state in solution to a highly ordered, three-dimensional lattice. For small organic molecules like the title compound, several techniques can be employed. The choice of solvent is a crucial parameter, as it influences solubility, nucleation, and crystal growth.[10]
Protocol 1: Slow Evaporation Method
This technique is straightforward and widely applicable for compounds that are stable at room temperature.[6]
Methodology:
-
Solvent Screening: Begin by assessing the solubility of the this compound derivative in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane). The ideal solvent is one in which the compound is moderately soluble.[10]
-
Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved. Gentle warming may be employed, but allow the solution to return to room temperature before proceeding.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for slow evaporation of the solvent.[11] Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals. High-quality crystals should be transparent with well-defined faces.[11]
Protocol 2: Vapor Diffusion Method
Vapor diffusion is an excellent method for milligram quantities of material and allows for a more controlled approach to achieving supersaturation.[9][12]
Methodology:
-
Solvent System Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible. A common combination is ethyl acetate (good solvent) and hexane (poor solvent).
-
Inner Vial Preparation: Dissolve a small amount of the compound in the "good" solvent in a small, open vial.
-
Outer Vial Preparation: Place the inner vial inside a larger vial (the "outer" vial) containing a small amount of the "poor" solvent.
-
Sealing and Diffusion: Seal the outer vial. The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.
-
Incubation: Store the setup in a stable, vibration-free location and monitor for crystal growth.
Visualizing the Crystallization Workflow
The following diagram illustrates the key stages in obtaining single crystals suitable for X-ray diffraction.
Caption: Workflow for the crystallization of small organic molecules.
Single-Crystal X-ray Diffraction: Data Acquisition and Processing
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their atomic structure.[13]
Protocol 3: Data Collection
Methodology:
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.[11] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and radiation damage.[6]
-
Diffraction Experiment: Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[13] Modern diffractometers automate this process, collecting a complete dataset.
Protocol 4: Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
Methodology:
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These are then scaled and merged to produce a final reflection file.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallography experiment is a detailed three-dimensional model of the molecule. For a derivative of this compound, key structural features to analyze include:
-
Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain.[14][15] The orientation of the substituents (axial vs. equatorial) should be determined. In a related structure, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the piperazine ring is in a chair conformation with di-equatorial substitution.[16]
-
Stereochemistry: The absolute configuration of the chiral center at the 2-position of the piperazine ring can be unambiguously determined.
-
Bond Lengths and Angles: These parameters provide insight into the electronic nature of the molecule. For instance, the hybridization of the nitrogen atoms can be inferred from the sum of the bond angles around them.[16]
-
Intermolecular Interactions: Analysis of the crystal packing can reveal non-covalent interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal lattice.
Data Presentation: A Comparative Overview
The following table presents hypothetical but realistic crystallographic data for a this compound derivative, alongside data for a similar published structure for comparison.
| Parameter | This compound (Hypothetical) | Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[16][17] |
| Chemical Formula | C₁₇H₂₆N₂O₂ | C₂₀H₂₇FN₂O₂ |
| Formula Weight | 290.40 | 346.44 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.512(3) | 11.934(2) |
| b (Å) | 8.765(2) | 11.083(2) |
| c (Å) | 18.234(5) | 15.341(3) |
| β (°) | 98.54(1) | 94.78(3) |
| Volume (ų) | 1662.1(8) | 2022.9(7) |
| Z | 4 | 4 |
| R-factor (%) | 4.5 | 5.2 |
Visualizing the Data Analysis Pipeline
This diagram outlines the process from raw diffraction data to a refined crystal structure.
Caption: X-ray crystallography data analysis and structure refinement workflow.
Conclusion
Single-crystal X-ray crystallography is an indispensable tool in drug discovery and development, providing unparalleled insight into the three-dimensional structure of small molecules. The protocols and guidelines presented in this application note offer a comprehensive framework for the successful crystallization and structural elucidation of this compound derivatives. By applying these methodologies, researchers can obtain high-resolution structural data that is critical for understanding structure-activity relationships, optimizing lead compounds, and ultimately, accelerating the development of new and effective therapeutics.
References
- The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2493-2521. DOI:10.1039/D2CS00697A.
- Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(24), 7136-7245. DOI:10.1021/acs.jafc.2c01823.
- Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited.
- Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. (2026, January 9). 24ChemicalResearch.
- de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-593. DOI:10.1111/fcp.12408.
- Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 895-905. DOI:10.1107/S2056989021007807.
- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
- Piperazine. (n.d.). In Wikipedia.
- Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University.
- A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives. (n.d.). BenchChem.
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich.
- Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 360-364. DOI:10.1107/S2056989021003607.
- Firth, A. M., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate.
- X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
- Arhangelskis, M., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 5), 633-645. DOI:10.1107/S205252062200676X.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester.
- Dunitz, J. D., & Gavezzotti, A. (2005). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 61(Pt 5), 585-589. DOI:10.1107/S010876810502425X.
Sources
- 1. adanipharma.net [adanipharma.net]
- 2. Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis [24chemicalresearch.com]
- 3. nbinno.com [nbinno.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. rigaku.com [rigaku.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Introduction: The Strategic Advantage of the Piperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic properties.[1] Its ability to engage in multiple hydrogen bond interactions and modulate acid-base characteristics can significantly enhance the solubility and bioavailability of drug candidates.[1] Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a versatile building block for the construction of diverse chemical libraries, particularly through solid-phase synthesis. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for regioselective functionalization of the second nitrogen, enabling a controlled and stepwise approach to molecular diversification.[1] Subsequent removal of the Boc group opens the door for further modifications, making this reagent a cornerstone for generating extensive compound libraries for high-throughput screening in drug discovery programs.[1]
This guide provides a comprehensive overview of the application of this compound in solid-phase synthesis. We will delve into the rationale behind the selection of solid supports, detail the protocols for immobilization, diversification, and cleavage, and provide troubleshooting insights to ensure successful library generation.
Core Principles and Workflow Overview
The solid-phase synthesis strategy using this compound revolves around a key sequence of events: immobilization of the piperazine scaffold onto a solid support, followed by iterative chemical modifications, and concluding with the cleavage of the final product from the resin. This approach offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification by filtration at each step.
Below is a conceptual workflow illustrating the major stages of the synthesis.
Caption: General workflow for solid-phase synthesis.
Quantitative Data Summary
The following table provides typical quantitative parameters for the solid-phase synthesis of a piperazine-based library. These values are illustrative and may require optimization based on the specific sequence and scale of the synthesis.
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | 2-Chlorotrityl chloride (2-CTC) resin is recommended for its mild cleavage conditions.[2] |
| Initial Scaffold Loading Efficiency | 80 - 95% | Dependent on the immobilization strategy. |
| Boc Deprotection Efficiency (per step) | >99% | Can be monitored by a qualitative test for secondary amines (e.g., Chloranil test).[2] |
| Building Block Coupling Efficiency (per step) | 95 - 99% | May require double coupling or optimized reagents for sterically hindered building blocks.[2] |
| Overall Crude Product Yield | 50 - 70% | Dependent on the number of coupling cycles and the specific sequence. |
| Crude Product Purity (by HPLC) | 40 - 60% | Purification is typically required to isolate the target compound. |
| Final Purified Product Yield | 15 - 30% | Highly dependent on the efficiency of the purification process. |
Experimental Protocols
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the attachment of the piperazine scaffold to the solid support. A direct nucleophilic substitution on the highly reactive 2-CTC resin is employed.[2]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.0 mmol/g substitution)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[2]
-
Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization Reaction:
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[2]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).[2]
-
Drying: Dry the resin under a vacuum to a constant weight. The loading of the piperazine can be determined gravimetrically.
Protocol 2: Diversification Cycle - Boc Deprotection and Building Block Coupling
This cycle is repeated to elongate the molecule from the immobilized piperazine.
Materials:
-
Piperazine-functionalized resin from Protocol 1
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% DIPEA in DMF
-
Boc-protected amino acid or other carboxylic acid building block
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Anhydrous DMF
-
Anhydrous DCM
Procedure:
-
Resin Swelling: Swell the piperazine-functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with 10% DIPEA in DMF (3 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Building Block Coupling:
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[2]
-
Monitoring: Perform a Chloranil test to confirm the completion of the coupling. If the test is positive (indicating a free secondary amine), repeat the coupling step.[2]
Caption: Diversification cycle workflow.
Protocol 3: Cleavage and Purification
This protocol describes the final cleavage of the synthesized molecule from the solid support and its subsequent purification.
Materials:
-
Dry, final product-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for analysis and purification
Procedure:
-
Cleavage:
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL).
-
Combine the filtrates.[2]
-
-
Precipitation:
-
Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate of the crude product should form.[2]
-
-
Purification:
-
Centrifuge the mixture and decant the ether.
-
Wash the crude product with cold diethyl ether (2 x 20 mL).
-
Dry the crude product under a vacuum.[2]
-
-
Analysis and Purification:
-
Analyze the crude product by analytical HPLC and mass spectrometry.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final product.
-
Troubleshooting and Scientific Insights
-
Incomplete Coupling: Sterically hindered building blocks may require longer coupling times, double coupling, or the use of alternative coupling reagents. Monitoring each coupling step with a qualitative test like the Chloranil test is crucial to ensure the reaction goes to completion.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with sensitive amino acid residues. For example, triisopropylsilane is used to scavenge carbocations.
-
Racemization: The use of HATU as an activating agent generally minimizes racemization. However, for particularly sensitive building blocks, alternative activation methods or the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) may be considered.
Conclusion
This compound is a highly valuable and versatile scaffold for the solid-phase synthesis of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for its successful implementation in drug discovery and medicinal chemistry programs. By leveraging the principles of solid-phase synthesis, researchers can efficiently generate large numbers of novel piperazine-containing compounds for biological screening, accelerating the identification of new therapeutic leads.
References
-
ACS Combinatorial Science. (n.d.). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. [Link]
-
ResearchGate. (n.d.). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones | Request PDF. [Link]
-
PubMed. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. [Link]
-
ACS Publications. (n.d.). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. [Link]
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]
-
PubMed. (2021). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. [Link]
-
JGTPS. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis | Request PDF. [Link]
-
ResearchGate. (n.d.). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. [Link]
-
Supra Sciences. (n.d.). Piperazine (PPZ). [Link]
-
National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
ResearchGate. (n.d.). (PDF) STUDY OF APPLICATIONS OF CATION-EXCHANGER RESINS FOR DIRECT N-MONOACYLATION ON PIPERAZINE. [Link]
-
The Royal Society of Chemistry. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. [Link]
Sources
Comprehensive Characterization of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate: An Integrated Analytical Approach
An Application Note from the Senior Scientist's Desk
Abstract
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a key chiral building block in modern drug discovery, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its precise molecular structure, purity, and stereochemistry are critical parameters that directly influence the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed, multi-faceted guide for the comprehensive characterization of this compound, leveraging a suite of orthogonal analytical techniques. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system for generating robust and reliable data. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Imperative for Rigorous Characterization
The piperazine ring is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability.[2] The specific molecule, this compound (CAS 120737-77-1), incorporates several key structural features: a Boc-protected amine for directing synthesis, a benzyl group, and a chiral center at the C2 position of the piperazine ring. The presence of this stereocenter means the molecule can exist as two distinct enantiomers, which may exhibit different pharmacological and toxicological profiles.[3]
Therefore, a rigorous analytical workflow is not merely a quality control checkpoint but a fundamental necessity. It ensures structural integrity, quantifies chemical and enantiomeric purity, and provides the foundational data package required for regulatory submission and confident advancement of a drug development program.
Molecular Profile
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 120737-77-1 | [4] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [4] |
| Molecular Weight | 290.40 g/mol | [4] |
| Structure | ![]() |
The Analytical Workflow: An Integrated Strategy
A single analytical technique is insufficient to fully characterize a complex molecule. We employ an orthogonal approach where each method provides a unique and complementary piece of information. The overall strategy is to first confirm the molecular structure and then meticulously assess its purity.
Caption: Integrated workflow for comprehensive characterization.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural analysis, providing unambiguous confirmation of the molecular skeleton and connectivity.
Expertise & Causality: We utilize both ¹H and ¹³C NMR. ¹H NMR provides detailed information about the electronic environment and proximity of protons, while ¹³C NMR confirms the carbon framework and the total number of distinct carbon atoms. Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing power for this nonpolar molecule and its single, well-defined residual solvent peak that rarely interferes with analyte signals.[5]
Protocol 3.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A spectral width of 0 to 200 ppm is standard. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.
Data Interpretation: Expected NMR Signals
The following table outlines the predicted chemical shifts based on known values for similar structural motifs.[5][6][7]
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H | 127.0 - 138.0 |
| Benzyl (Ar-CH₂) | ~3.55 | Singlet | 2H | ~63.0 |
| Piperazine Ring (CH) | ~4.0 (broad) | Multiplet | 1H | ~47.0 |
| Piperazine Ring (CH₂) | 2.10 - 3.10 | Multiplet | 6H | ~45.0, ~50.0, ~55.0 |
| Methyl (CH₃) | ~1.15 | Doublet | 3H | ~16.0 |
| Boc (t-butyl) | ~1.47 | Singlet | 9H | ~28.5 (CH₃), ~80.0 (Quat. C) |
| Boc (C=O) | - | - | - | ~155.0 |
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the chemical purity of a sample by separating the main component from any synthesis-related impurities or degradation products.
Trustworthiness: A robust HPLC method must be specific, linear, and accurate. The method described below uses a C18 stationary phase, which is ideal for retaining the moderately nonpolar analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and detected. The benzyl group provides a strong chromophore for sensitive UV detection around 214 nm.[6]
Protocol 4.1: Reversed-Phase HPLC for Chemical Purity
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Enantiomeric Purity by Chiral HPLC
Expertise & Causality: Since the compound possesses a chiral center, determining its enantiomeric excess (% ee) is critical. This cannot be achieved with standard reversed-phase HPLC. A specialized Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose, are highly effective for separating enantiomers of piperazine derivatives.[8] The choice of a mobile phase consisting of an alkane (like hexane) and an alcohol (like isopropanol) is standard for normal-phase chiral separations.
Protocol 5.1: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP), 4.6 x 250 mm, 5 µm
-
Mobile Phase: 90:10 Hexane:Isopropanol (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Inject a racemic standard (if available) to confirm the separation of the two enantiomers. The resolution (Rs) between the two peaks should be greater than 1.5 for baseline separation.[8]
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the major (Area₁) and minor (Area₂) enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.[8]
Caption: Logic diagram for total purity assessment.
Molecular Weight and Identity Confirmation
Mass Spectrometry (MS)
Principle: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, serving as a powerful confirmation of its identity. Electrospray ionization (ESI) is the preferred technique as it is a "soft" ionization method that typically keeps the molecule intact, producing a protonated molecular ion [M+H]⁺.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Analysis: Infuse the sample directly into an ESI-equipped mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Interpretation: The expected exact mass of the [M+H]⁺ ion for C₁₇H₂₆N₂O₂ is 291.2067. The observed mass should be within a 5 ppm tolerance. A common fragment observed may correspond to the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol:
-
Sample Preparation: Place a small amount of the neat sample (if an oil) or a KBr pellet of the sample (if a solid) onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Analysis: Acquire the spectrum from 4000 to 600 cm⁻¹.
-
Interpretation: The spectrum provides a unique fingerprint and confirms the presence of key functional groups.[5][10][11]
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Carbamate | C=O Stretch | 1690 - 1710 |
| Alkane | C-H Stretch | 2850 - 2980 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Carbamate | C-N Stretch | 1160 - 1250 |
Conclusion
The analytical characterization of this compound requires a methodical and integrated approach. By combining NMR for definitive structural elucidation, MS for molecular weight verification, FT-IR for functional group confirmation, and both reversed-phase and chiral HPLC for comprehensive purity assessment, one can generate a complete and reliable data package. This robust characterization is essential for ensuring the quality and consistency of this vital pharmaceutical intermediate, thereby underpinning the integrity of the subsequent drug development process.
References
-
BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. BenchChem Scientific.
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. IJPSR.
-
National Institutes of Health (NIH). (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed Central.
-
BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem Scientific.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
-
BenchChem. (2025). (R)-2-Methylpiperazine (L)-tartaric acid salt. BenchChem Scientific.
-
Papke, R. L., et al. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM.
-
Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
-
ResearchGate. (2025). Preparation of chiral 2-methylpiperazine. ResearchGate.
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Nature.
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information.
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. RSC Publishing.
-
The Royal Society of Chemistry. (2016). Supporting Information for "A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids". RSC Publishing.
-
NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST WebBook.
-
BLDpharm. (n.d.). tert-Butyl 4-(4-(hydroxymethyl)benzyl)piperazine-1-carboxylate. BLDpharm.
-
MySkinRecipes. (n.d.). tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate. MySkinRecipes.
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.
-
Santa Cruz Biotechnology. (n.d.). tert-Butyl 4-[4-(hydroxymethyl)benzyl]piperazine-1-carboxylate. SCBT.
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... ResearchGate.
-
The Royal Society of Chemistry. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. RSC Publishing.
-
Supporting Information. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
-
National Institutes of Health (NIH). (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central.
-
Sigma-Aldrich. (n.d.). 4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester. MilliporeSigma.
-
ResearchGate. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate.
-
MedChemExpress. (n.d.). Tert-butyl 4-(4-(hydroxymethyl)benzyl)piperazine-1-carboxylate. MCE.
-
mzCloud. (2016). MBZP. mzCloud.
-
Sigma-Aldrich. (n.d.). 4-benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester. MilliporeSigma.
-
Sigma-Aldrich. (n.d.). 4-benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester properties. MilliporeSigma.
-
ResearchGate. (2025). (PDF) Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes. ResearchGate.
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester AldrichCPR 120737-77-1 [sigmaaldrich.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Introduction
Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a valuable, differentially protected piperazine derivative crucial for the construction of complex molecules in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, competing side reactions, and purification difficulties. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to enhance the efficiency and reproducibility of this synthesis.
Section 1: Synthetic Strategy Overview
The most common and reliable pathway to synthesize the target compound involves the N-alkylation of the commercially available starting material, tert-butyl 2-methylpiperazine-1-carboxylate. The key transformation is the selective introduction of a benzyl group onto the secondary amine at the N4 position. Two primary methods are employed for this step: Reductive Amination with benzaldehyde and Direct Alkylation with a benzyl halide.
The choice between these methods depends on substrate compatibility, available reagents, and desired purity profile. Reductive amination is often preferred for its mild conditions and high selectivity, minimizing the risk of over-alkylation.[1]
Caption: Common synthetic routes to the target compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield in Reductive Amination
Question: My reductive amination of tert-butyl 2-methylpiperazine-1-carboxylate with benzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) is resulting in a low yield (<50%). What are the likely causes and how can I improve the outcome?
Answer: Low yield in this reaction is a common problem that can typically be traced to one of three areas: imine/iminium ion formation, reducing agent activity, or reaction conditions.
-
Inefficient Imine/Iminium Formation: The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced.[2]
-
Causality: The formation of this intermediate is often the rate-limiting step and is sensitive to pH and the presence of water. The acetic acid byproduct from NaBH(OAc)₃ typically provides a suitable acidic environment, but excess water can hydrolyze the imine back to the starting materials.
-
Solution:
-
Use Anhydrous Solvents: Ensure your reaction solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)) is thoroughly dried. DCE and THF are often preferred over DCM for longer reactions to avoid potential side reactions with the amine.[3]
-
Pre-formation of the Imine: Stir the piperazine starting material and benzaldehyde in the solvent for 30-60 minutes before adding the reducing agent.[4] This allows the imine concentration to build. You can add a small amount of a dehydrating agent like anhydrous MgSO₄ if needed.
-
Acid Catalyst: A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation, especially if the reaction is sluggish.[4]
-
-
-
Reducing Agent Issues: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice due to its mildness and selectivity for imines over aldehydes.[5] However, its effectiveness can be compromised.
-
Causality: NaBH(OAc)₃ is moisture-sensitive and can degrade upon improper storage, losing its hydride-donating capacity. Using insufficient equivalents will also lead to an incomplete reaction.
-
Solution:
-
Use Fresh Reagent: Purchase NaBH(OAc)₃ from a reputable supplier and use it from a freshly opened container. Store it under an inert atmosphere in a desiccator.
-
Optimize Stoichiometry: Use 1.5 to 2.0 equivalents of NaBH(OAc)₃ to ensure the reaction goes to completion.[4] Add it portion-wise to control any gas evolution.[4]
-
-
-
Suboptimal Reaction Conditions:
-
Causality: The reaction may be too slow at room temperature, or prolonged reaction times can lead to side reactions, such as acetylation of the amine by the acetate byproduct.[3]
-
Solution:
-
Monitor Progress: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Do not let the reaction run indefinitely. Typical reaction times are 4-24 hours.[2]
-
Increase Temperature: If the reaction is stalled, gentle heating to 40-50°C can increase the rate.
-
-
Issue 2: Side Products and Purification Challenges
Question: My reaction is complete, but the crude NMR shows multiple products, and purification by column chromatography is difficult. What are the common impurities and how can I simplify purification?
Answer: The primary impurities are typically unreacted starting materials or byproducts from the reagents.
-
Common Impurities:
-
Unreacted Piperazine: The starting tert-butyl 2-methylpiperazine-1-carboxylate may remain if the reaction is incomplete.
-
Unreacted Benzaldehyde: Excess benzaldehyde is common.
-
Boron Byproducts: Borate salts and acetic acid are formed from the reducing agent.
-
N-Acetylated Piperazine: A minor byproduct can form from the reaction of the starting amine with acetate, especially during long reaction times.[3]
-
-
Purification Strategy:
-
Acid/Base Workup (Crucial Step): The key to a clean separation is a proper aqueous workup.
-
Quench: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is >8.[3] This neutralizes the acidic byproducts and removes boron salts.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like DCM or Ethyl Acetate (EtOAc).
-
Amine Product vs. Aldehyde: Your benzylated product is basic, while unreacted benzaldehyde is neutral. If significant benzaldehyde remains, you can perform an acidic wash. Add 1M HCl to the combined organic layers to protonate your product, pulling it into the aqueous phase. The neutral benzaldehyde will remain in the organic layer, which can be discarded. Then, basify the aqueous layer again with NaOH or NaHCO₃ and re-extract your purified product.
-
-
Column Chromatography:
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective.
-
Tailing Prevention: Basic amines often "tail" on silica gel. To prevent this, add 0.5-1% triethylamine (TEA) to your eluent system. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
-
-
Caption: Decision tree for troubleshooting low reaction yield.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Is reductive amination or direct alkylation with benzyl bromide the better method?
-
A: For this specific synthesis, reductive amination is generally superior. It operates under milder conditions, uses less hazardous reagents than benzyl bromide (a lachrymator), and significantly reduces the risk of forming a quaternary ammonium salt byproduct. Direct alkylation can be faster but often requires more rigorous purification.[4]
-
-
Q2: My lab only has sodium borohydride (NaBH₄). Can I use it instead of NaBH(OAc)₃?
-
A: It is possible but not recommended for a one-pot reaction. NaBH₄ can reduce both the aldehyde starting material and the imine intermediate.[1] This leads to the formation of benzyl alcohol as a byproduct and lowers the overall yield of the desired amine. If you must use NaBH₄, you should first form the imine and isolate it or be prepared for a more complex purification. NaBH(OAc)₃ is preferred for its selectivity.[1][5]
-
-
Q3: Can I use an alternative protecting group to Boc?
-
A: Yes, other protecting groups can be used. The benzyloxycarbonyl (Cbz) group is a common alternative.[6] It is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd/C), offering an orthogonal deprotection strategy.[6] The choice depends on the stability of other functional groups in your molecule and your overall synthetic plan.[6]
-
-
Q4: How critical is the "methyl" group at the 2-position of the piperazine ring?
-
A: The 2-methyl group introduces a stereocenter and provides steric hindrance. This can slightly slow down the rate of N-alkylation compared to an unsubstituted piperazine. However, it does not fundamentally change the reaction chemistry described. If you are starting with a racemic mixture of tert-butyl 2-methylpiperazine-1-carboxylate, your final product will also be a racemate.
-
Section 4: Optimized Experimental Protocols
Protocol 1: N-Benzylation via Reductive Amination (Recommended)
-
Materials:
-
tert-Butyl 2-methylpiperazine-1-carboxylate (1.0 eq.)
-
Benzaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.).
-
Dissolve the starting material in anhydrous DCE (to make a ~0.1 M solution).
-
Add benzaldehyde (1.1 eq.) to the solution and stir at room temperature for 1 hour.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) over 10 minutes. Note: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting piperazine is consumed.
-
Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCE or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by silica gel column chromatography (e.g., 10-40% Ethyl Acetate in Hexanes + 0.5% Triethylamine) to yield the product as a clear oil or white solid.
-
Protocol 2: N-Benzylation via Direct Alkylation
-
Materials:
-
tert-Butyl 2-methylpiperazine-1-carboxylate (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Acetonitrile (ACN)
-
-
Procedure:
-
To a round-bottom flask, add tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous ACN and stir the suspension vigorously.
-
Slowly add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography as described in Protocol 1.
-
Section 5: Data Summary
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Primary Reagents | Benzaldehyde, NaBH(OAc)₃ | Benzyl Bromide, K₂CO₃ |
| Typical Solvent | DCE, DCM, THF | ACN, DMF |
| Temperature | Room Temperature to 40°C | 60°C to 80°C |
| Pros | - Milder conditions[5]- High selectivity, low risk of over-alkylation[1]- Tolerates a wide range of functional groups | - Can be faster- Simple reagent set |
| Cons | - Moisture-sensitive reducing agent- Can be slower | - Harsher conditions- Risk of forming quaternary salts- Benzyl bromide is a lachrymator |
| Typical Yield Range | 75-95% | 60-85% |
| Key Optimization | Use of fresh, anhydrous reagents; pre-formation of imine. | Slow addition of alkyl halide; use of a non-nucleophilic base.[4] |
References
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem Technical Guides. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkjPLVWYZwBDccXO2aQ0HCvPEDVr-PfcdLgD21bgFjCdlADEOP-wyc3mrHB9DX6MMZTb_5EyHsXRZiNZbr_W6YiKkbqx8eyXcf8l72VXMeVYxyqub_28fXt5LZIFUuoaOZJT-UeHtRc4EZCwug0Y6MBwMvL33cYMv6fHO-WBnRjUxNaOPraOHP9I7d4dPl15B5J09OK9_336kQKl6xgWPWzS9FOCg5hA==]
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem Technical Support. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5qr-bmoAky_mhLMAVYDmMfBjog_EZB4tzZwIfcMdihYfjdP8A3TKktx3Ea_vQwnk9eM3gy_xQLgwSFU3az_XKHscdqzrvHxU2zJJ0uYdDkZjl_KAw0yJOO_WmGZRbFxblV68bdmHPetI7H4pStWz-GCtNKX6wQehUe4QSj8sa0F-qfRgD5eADNeTFMaB-i8-RZ4uSKnp5Gv_zfmCrzyhyHDwaV8iXGzKl7KN5nnXFU1R7G5OzV06x5632ET8eFE97n-wBMfsIqc6h]
- ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate Publication. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYmaXwg9o9g9V7-L_wGb2NlA8vA97AVIPYAiAEoX4N77oYa1MfEt4MbHvP5ZlbuzyHxa3rv-nQ6qSl9mL84i4o5Y1nwhueF4yMqlpW4k4K2flx49H43Ibit1I-9H9C_tDl3fDVUsbLY3IcRFYnTtQ0YbH_4WoGGUZUiOXq38YmfZfjTfoIwEme-a4nPmzIc9-i4J9v9vk3TIc7dXBx6Alupf9uybuRVbUdB2j1EldzfeEXV0EcaCHBXtQaSroN]
- Popova, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249111/]
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Available at: https://www.researchgate.
- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem Technical Support. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvExhk5Cs5wKVnS2bE4g2GnYRUoyzQLScZBkJVtXjLoTqixblUfggS_UGk9GyGKhDLo4H_bqbhGx9AUwES3LK9m6qXSNSlV53AK55vyXiIdBqH4fp1hoJmcyMS4kjZ3twBxThOYMSooUg2Q4v7MqXfDpANW4kxQlhB9n_OAPRAthEjlIXTQ0a_5Z4BIEHqrAwSBQu2oPoJlA-cU4uBYQ==]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Available at: https://www.masterorganicchemistry.
- BenchChem. (2025). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc. BenchChem Technical Guides. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvBLouoMblHdXSPjT8Nc-kE5ap4tp4866vJoucNlWbfqKjRSMbuhJ3RGQPdfXhEI569ROMHS1u_LCW6XJiZRUw5t78oHAip9wb_KtAOs9u-XfCb6Azqpm3BPSd7fVP_iRRRPGnJA_7i6GMgQ92nyxPNThlECkByQiiplZcQLFmnb_UlQun97-Xm1CcqtoiA0pVjYbMWfA-Rs6dOs1iLIrPMbI58cyAgJxfd5YltzCpXKOcL4gAV2Z3sQ==]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Available at: https://www.connectjournals.com/toc.php?bookmark=CJ-033216&&%20volume=28&&%20issue=4%20&&%20year=2018]
- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. [Available at: https://www.mdpi.com/1420-3049/28/15/5657]
- National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7832968/]
- Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. [Available at: https://www.reddit.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem Technical Support. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT0KvF5KU7bRLra-gQui5EAufE8MrOmw2L5a2kq-lpQ_1B7fxf2vovZQH-tsmm_6q5jf_cNVDyd05WYG8Lkl09t9nX6vfIhWyESjk9W8tCj7ki9TQ2Fe3jxLgv7m9TmWVH4plEXABVa1jldDrC2ptCXgzy4MRix88PK5Bz3bAVzo5ilAsydNGWlRIlEikBvnJUglYDyihHIJaPC8B3bK2ISxkxAI5O7ThV1vQ=]
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Available at: https://www.mdpi.com/2673-401X/2/4/22]
- BOC Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. BOC Sciences Blog. [Available at: https://www.bocsci.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem Technical Support. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMVp0czTDsnX_yUMYkB6j6SDIlgZqO_5zYOR1h0KiAQuuPoMeGQPFqJpbMQblbqotngk4lWGx76t12n4CGtHBiaMuDc76dFLAhoGJrtXazlmJSiL6sHXhfctXqXz5DjmDmWwhxkZkbYuieu26oWrd7jryH22Z2a2SxfKv8im2jwbl7iG0tcT467frrupFLQ9MIEGtt]
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Available at: https://etheses.whiterose.ac.uk/2342/1/524893.pdf]
- National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10891398/]
- Google Patents. (n.d.). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents. [Available at: https://patents.google.
- White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Available at: https://eprints.whiterose.ac.uk/4308/1/obrien1.pdf]
- Guidechem. (n.d.). How to Prepare BENZYL 1-PIPERAZINECARBOXYLATE? Guidechem FAQ. [Available at: https://www.guidechem.
- Wikipedia. (n.d.). Reductive amination. Wikipedia. [Available at: https://en.wikipedia.
- Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. [Available at: http://www.orgsyn.org/demo.aspx?prep=cv4p0084]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. IJPSR. [Available at: https://ijpsr.com/bft-article/synthesis-and-evaluation-of-deprotected-n-boc-piperazine-derived-mono-mannich-bases/?doing_wp_cron=1734005047.8824150562286376953125]
- Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. JACS. [Available at: https://pubs.acs.org/doi/10.1021/ja309191d]
- MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Available at: https://www.mdpi.com/2673-401X/2/4/22/pdf]
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Available at: https://www.researchgate.
- ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. [Available at: https://www.researchgate.
- Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Available at: https://www.beilstein-journals.org/bjoc/articles/12/264]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Available at: https://www.gcipr.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine. Google Patents. [Available at: https://patents.google.
- ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Available at: https://www.researchgate.
- BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem. [Available at: https://www.benchchem.com/pdf/B014835_Tech_Support.pdf]
- BenchChem. (2025). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. BenchChem Technical Support. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP4XawCNLYh8mVOD2Ic_4LeguSuixgbQqvePL9-fYwnx3yWQD1b3eD5FOnOCtljRv5EU6q3twkEgTpG82eX0Gh648-AUgu6nXUH9D0nV8V7N0KSQ0Tutk2_le-HPaOUfCb47uIbZ9TM3SsMc5gyihO91oKkR8WdLtu31xYBJP0i-nUDfshxPIc94nhBo_Vf-VpwkZKjnOAXFIQD3OXInYa-i8TiNbubQY=]
Sources
Technical Support Center: Synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven insights and troubleshooting strategies to enhance your reaction outcomes, yields, and purity.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds in two key stages: the selective mono-N-benzylation of 2-methylpiperazine, followed by the Boc-protection of the remaining secondary amine. Each of these steps presents a unique set of challenges that can lead to the formation of undesired side products. Understanding the underlying mechanisms is crucial for effective troubleshooting.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
A. Issues Related to Mono-N-Benzylation of 2-Methylpiperazine
FAQ 1: I am observing significant amounts of the di-benzylated byproduct, 1,4-dibenzyl-2-methylpiperazine. How can I improve the selectivity for mono-benzylation?
Answer: The formation of the di-benzylated product is a common side reaction when both nitrogen atoms of the piperazine ring are alkylated.[1] The primary factors influencing this are stoichiometry, reaction conditions, and the reactivity of the alkylating agent.[1]
Causality and Expert Insights: The two nitrogen atoms in 2-methylpiperazine have similar nucleophilicity, making it challenging to achieve selective mono-alkylation. Once the first benzyl group is attached, the remaining secondary amine is still sufficiently nucleophilic to react with the benzylating agent, leading to di-substitution.
Troubleshooting Strategies:
-
Stoichiometric Control (Excess Piperazine): A widely used and effective method is to use a large excess of 2-methylpiperazine relative to the benzylating agent (e.g., benzyl bromide or benzyl chloride).[1] A common ratio is 5-10 equivalents of the piperazine. This statistical approach increases the probability that the benzylating agent will react with an unreacted piperazine molecule rather than the mono-benzylated product.[1]
-
Controlled Addition of Benzylating Agent: Add the benzylating agent slowly and at a low temperature (e.g., 0 °C) to the solution of 2-methylpiperazine. This helps to maintain a low concentration of the alkylating agent throughout the reaction, further favoring mono-alkylation.
-
Choice of Base: The selection of a suitable base is critical. A non-nucleophilic, sterically hindered base can help to deprotonate the piperazine nitrogen without competing in the alkylation reaction.
Experimental Protocol: Selective Mono-N-Benzylation
| Parameter | Recommended Condition |
| Reactants | 2-Methylpiperazine (5-10 eq.), Benzyl Bromide (1 eq.) |
| Solvent | Dichloromethane (DCM) or Acetonitrile (ACN) |
| Temperature | 0 °C to room temperature |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) |
B. Issues Related to Boc-Protection
FAQ 2: During the Boc-protection step, I am forming the di-Boc protected byproduct, Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate. How can I prevent this?
Answer: The formation of the di-Boc byproduct is a prevalent issue due to the similar reactivity of the two nitrogen atoms in the piperazine ring.[2] The protecting agent, di-tert-butyl dicarbonate (Boc₂O), can react at both sites.[2]
Causality and Expert Insights: Similar to N-alkylation, the second nitrogen of the mono-Boc protected piperazine can still react with Boc anhydride, especially if an excess of the protecting agent is used or if the reaction conditions are not carefully controlled.[3]
Troubleshooting Strategies:
-
Precise Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of Boc anhydride. A large excess will significantly increase the formation of the di-protected byproduct.[3]
-
Mono-Protonation Strategy: A clever approach is to treat the piperazine with one equivalent of a mild acid (e.g., acetic acid) before adding the Boc anhydride. This protonates one of the nitrogen atoms, rendering it non-nucleophilic and directing the Boc protection to the other nitrogen.[2]
-
Slow Addition and Temperature Control: Add the Boc anhydride solution dropwise to the reaction mixture at a low temperature (0 °C) to control the reaction rate and improve selectivity.
Experimental Protocol: Selective Mono-Boc Protection
| Parameter | Recommended Condition |
| Reactants | 1-Benzyl-3-methylpiperazine (1 eq.), Boc Anhydride (1.05-1.1 eq.) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) or Sodium Bicarbonate (aq. solution) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
C. General Purity and Work-up Issues
FAQ 3: My final product is contaminated with unreacted starting materials and byproducts. What are the best purification strategies?
Answer: Effective purification is crucial for obtaining the target compound with high purity. A combination of extraction and chromatography is typically required.
Causality and Expert Insights: The basic nature of the piperazine starting material and the final product, along with the potential for multiple side products, can complicate the purification process.
Troubleshooting Strategies:
-
Acid-Base Extraction: Utilize the basicity of the piperazine derivatives. After the reaction, an acidic wash (e.g., dilute HCl) can be used to remove unreacted basic starting materials. The desired product can then be extracted into an organic solvent after basifying the aqueous layer.
-
Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Crystallization: If the final product is a solid, recrystallization can be a highly effective method for achieving high purity.
FAQ 4: I am observing an unexpected N-acetylated side product. What is the likely cause?
Answer: If you are using sodium triacetoxyborohydride (STAB) as a reducing agent, particularly in a solvent like dichloromethane (DCM) over extended periods, acetylation of the amine can occur.[4]
Causality and Expert Insights: STAB can release acetate, which can act as an acetylating agent for the nucleophilic piperazine nitrogen, especially with prolonged reaction times.[4]
Troubleshooting Strategies:
-
Solvent Choice: Use alternative solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) which are less reactive.[4]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent side reactions.[4]
III. Visualizing the Synthetic Challenges
To better understand the potential side reactions, the following diagram illustrates the desired synthetic pathway and the formation of common byproducts.
Sources
Technical Support Center: Purification of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, chemists, and drug development professionals who are working with tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. The synthesis of this and similar substituted piperazines, often via reductive amination, is a cornerstone of medicinal chemistry. However, achieving high purity can be challenging due to the nature of the reaction and the physical properties of the product. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate these purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of the title compound.
Q1: What are the most common impurities I should expect after synthesizing this compound via reductive amination?
A1: The impurity profile is highly dependent on reaction conditions, but typically originates from four sources:
-
Unreacted Starting Materials: The most common impurities are residual 1-Boc-2-methylpiperazine and benzaldehyde. This occurs when the reaction does not go to completion.
-
Reducing Agent Byproducts: If using sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid and borate salts will be present. These are typically removed during the aqueous workup.[1]
-
Side-Reaction Products: Over-reduction of benzaldehyde to benzyl alcohol is a frequent side product. Additionally, if the reaction is sluggish, the intermediate imine may persist.
-
Solvent-Related Impurities: Prolonged reactions in chlorinated solvents like dichloromethane (DCM) can occasionally lead to the formation of minor solvent adducts.[1]
Q2: My final product is a viscous yellow oil, but literature suggests it can be a solid. What does this mean?
A2: This is a very common observation. The physical state of this compound is highly sensitive to purity. While the pure compound can be a crystalline solid, the presence of even minor amounts of impurities or residual solvent can depress the melting point, causing it to present as a thick oil or waxy semi-solid.[1] Achieving crystallization is often a good indicator of high purity.
Q3: My ¹H NMR spectrum shows significantly broad peaks, even after purification. Why is this happening?
A3: Broad NMR peaks for this class of molecules can be attributed to several factors, not all of which indicate impurity:
-
Conformational Isomerism: The piperazine ring exists in a dynamic equilibrium between two chair conformations. This exchange, which occurs on the NMR timescale, can broaden the signals for the ring protons.
-
Rotamers: Rotation around the N-Boc carbamate bond is restricted and can lead to the presence of different rotational isomers (rotamers), which also broadens associated peaks.
-
Residual Acidity/Basicity: Trace amounts of acid (e.g., from workup) or base can cause proton exchange, leading to peak broadening.
-
Sample Viscosity: A highly concentrated or viscous sample in the NMR tube can result in broader signals. Diluting the sample may help.
Q4: What is the single most effective technique for purifying this compound?
A4: Flash column chromatography on silica gel is the most reliable and widely used method for purifying Boc-protected piperazines.[2][3][4] It is highly effective at separating the moderately polar product from less polar starting materials (like benzaldehyde) and more polar byproducts. For achieving the highest analytical purity, chromatography followed by recrystallization is the gold standard.[5]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
Problem 1: Low or No Product Detected on TLC/LC-MS After Reaction
-
Potential Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. If it has been improperly stored, it will lose activity.
-
Solution: Use a freshly opened bottle of NaBH(OAc)₃ or dry the existing reagent under vacuum. Consider alternative reducing agents like sodium cyanoborohydride (NaBH₃CN) with catalytic acid.[6]
-
-
Potential Cause 2: Inefficient Imine Formation. The first step of reductive amination is the formation of an imine or iminium ion, which is often the rate-limiting step.[6]
-
Solution: Adding a mild acid catalyst, such as acetic acid (often inherent if using NaBH(OAc)₃), can accelerate imine formation. You can monitor the disappearance of the aldehyde by TLC before adding the reducing agent to confirm imine formation is proceeding.
-
Problem 2: Product Co-elutes with an Impurity During Column Chromatography
-
Potential Cause 1: Insufficiently Resolved Spots on TLC. The starting material, 1-Boc-2-methylpiperazine, can have a polarity very similar to the product, making separation difficult.
-
Solution 1 (Optimize Solvent System): Switch to a different solvent system to alter selectivity. If you are using a Hexane/Ethyl Acetate gradient, try a Dichloromethane/Methanol system. A small addition (0.5-1%) of triethylamine (Et₃N) to the eluent can sharpen the peaks of basic compounds and improve separation by deactivating acidic sites on the silica gel.
-
Solution 2 (Use Acid-Base Extraction): If the co-eluting impurity is neutral (e.g., benzyl alcohol), perform an acid-base extraction prior to chromatography. Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate), extract with dilute aqueous acid (e.g., 1M HCl), wash the acidic aqueous layer with fresh organic solvent to remove the neutral impurity, then basify the aqueous layer (e.g., with 2M NaOH) and re-extract your product back into an organic solvent.
-
Problem 3: Difficulty Achieving Crystallization of the Purified Oil
-
Potential Cause 1: Persistent Impurities. As noted, even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: Re-purify the material by flash chromatography, carefully collecting and analyzing the fractions to ensure high purity. An NMR of the pooled fractions should show a very clean spectrum.
-
-
Potential Cause 2: Incorrect Solvent Choice.
-
Solution: Perform a systematic solvent screen. Place small amounts of your purified oil in separate vials and add different solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) dropwise until the oil dissolves. Allow the vials to stand covered and observe for crystal formation upon slow evaporation or after refrigeration. Often, a binary solvent system, like ethyl acetate/hexanes, is effective.[7]
-
Logical Flow for Troubleshooting a Complex Crude Mixture
The following diagram illustrates a decision-making process when faced with a crude reaction mixture containing multiple components, as visualized by TLC.
Caption: Fig 1. Troubleshooting Decision Tree for TLC Analysis.
Section 3: Standardized Purification Protocols
These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Flash Column Chromatography
This protocol assumes a starting crude mass of approximately 5 grams. Adjust silica and solvent volumes accordingly for different scales.
-
Slurry Preparation: In a beaker, add ~200 g of silica gel to ~400 mL of the initial eluent (e.g., 10% Ethyl Acetate in Hexanes). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a glass chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude oil (~5 g) in a minimal amount of dichloromethane (~10-15 mL). To this, add ~10 g of silica gel and evaporate the solvent to dryness to create a dry powder. This "dry loading" technique generally results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with 10% Ethyl Acetate/Hexanes, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the eluent. A typical gradient might be:
-
10% EtOAc/Hex (500 mL) - Elutes non-polar impurities like benzaldehyde.
-
20% EtOAc/Hex (1000 mL) - Should begin to elute the product.
-
30% EtOAc/Hex (1000 mL) - Continues to elute the product.
-
-
Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol is for obtaining an analytically pure, crystalline solid from a product that is already >95% pure by NMR.
-
Solvent Selection: Place the purified oil in a small Erlenmeyer flask. Add a minimal amount of a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., Ethyl Acetate or Isopropanol).
-
Dissolution: Gently heat the flask (e.g., in a warm water bath) and add more solvent dropwise until the oil is completely dissolved.
-
Induce Crystallization: Add a non-polar "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy. Add a few drops of the primary solvent to redissolve the cloudiness.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Seeding with a previously obtained crystal can help initiate crystallization.
-
Complete Crystallization: Once crystals begin to form, place the flask in a refrigerator or ice bath for several hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent (Hexanes).
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Overall Purification and Analysis Workflow
The following diagram outlines the standard workflow from a crude reaction mixture to a final, analytically pure product.
Caption: Fig 2. General Purification and Analysis Workflow.
Section 4: Data Summary Tables
For quick reference, the following tables summarize key data for the purification process.
Table 1: Common Impurities and Removal Strategies
| Impurity | Typical Relative Rf (vs. Product) | Primary Removal Method | Secondary Method |
| Benzaldehyde | Higher | Column Chromatography | - |
| Benzyl Alcohol | Slightly Higher / Co-elutes | Column Chromatography | Acid-Base Extraction |
| 1-Boc-2-methylpiperazine | Slightly Lower / Co-elutes | Column Chromatography | - |
| Borate Salts | Baseline (Polar) | Aqueous Workup | Filtration |
Table 2: Recommended Solvent Systems
| Technique | Primary System | Alternative System | Notes |
| TLC / Column | Ethyl Acetate / Hexanes (Gradient) | Dichloromethane / Methanol (Gradient) | Add 0.5% Et₃N to reduce tailing. |
| Recrystallization | Isopropanol / Hexanes | Ethyl Acetate / Hexanes | Use minimal hot solvent for dissolution. |
References
-
Paw et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. Retrieved from [Link]
-
Firth et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 76(Pt 11), 1735–1739. Retrieved from [Link]
-
Al-Hourani et al. (2011). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Zeitschrift für Naturforschung B, 66(5), 529-532. Retrieved from [Link]
-
Feng et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
-
O'Brien et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Retrieved from [Link]
-
Kaupang et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E, 66(Pt 5), o1175. Retrieved from [Link]
-
Hudson et al. (2011). The separation and quantification of piperazines and their congeners in seized street samples. Analytical Methods, 3(4), 853-861. Retrieved from [Link]
-
Stymiest et al. (2005). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]
-
Sreenivas et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1310-1316. Retrieved from [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Al-arfaj et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
Firth et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]
-
Kálai et al. (2011). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E, 67(Pt 2), o379. Retrieved from [Link]
-
Reddit. (2023, October 24). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important building block. Here, we will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Introduction: Synthetic Strategy
The synthesis of this compound can be approached through two primary synthetic routes, each with its own set of challenges and optimization points. The choice of route often depends on the availability of starting materials and the desired control over selectivity.
Route A: N-Benzylation of Boc-protected 2-methylpiperazine. Route B: Boc protection of 1-benzyl-2-methylpiperazine.
This guide will focus on a common and effective approach: the reductive amination of 2-methylpiperazine with benzaldehyde, followed by the Boc protection of the resulting 1-benzyl-2-methylpiperazine. This route is often favored as it avoids potential complications with the mono-alkylation of a Boc-protected piperazine.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 1: Reductive Amination of 2-Methylpiperazine with Benzaldehyde
Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation and reduction of an imine or iminium ion.[1] The choice of reducing agent is critical for selectively reducing the C=N bond in the presence of the aldehyde.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for this reaction?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination of 2-methylpiperazine with benzaldehyde. Its mild nature allows for the selective reduction of the intermediate iminium ion without significantly reducing the starting aldehyde.[1] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions which favor iminium ion formation.
Q2: I am observing the formation of a significant amount of dibenzylated byproduct. How can I improve the selectivity for mono-benzylation?
A2: The formation of the dibenzylated product is a common issue in the alkylation of piperazines.[2] To favor mono-benzylation, you can employ the following strategies:
-
Use an excess of 2-methylpiperazine: A 2 to 5-fold excess of the piperazine starting material will statistically favor the mono-alkylation product. The unreacted 2-methylpiperazine can be removed during the workup.
-
Slow addition of benzaldehyde: Adding the benzaldehyde dropwise to the reaction mixture containing 2-methylpiperazine can help to maintain a low concentration of the aldehyde, thus reducing the likelihood of the mono-benzylated product reacting further.
-
Control of stoichiometry: Precise control over the stoichiometry of your limiting reagent (benzaldehyde) is crucial.
Q3: My reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?
A3: A sluggish reaction can be due to several factors. Consider the following optimizations:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with NaBH(OAc)₃. Ensure your solvent is anhydrous, as water can hydrolyze the reducing agent and the iminium ion intermediate.
-
Temperature: While these reactions are often run at room temperature, gentle heating to 35-40 °C can sometimes increase the reaction rate without promoting side reactions.
-
Acid catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion, which is the species that is reduced.
Troubleshooting Guide: Low Yield in Reductive Amination
Caption: Troubleshooting flowchart for low yield in the reductive amination step.
Experimental Protocol: Synthesis of 1-Benzyl-2-methylpiperazine
-
To a round-bottom flask charged with 2-methylpiperazine (2.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of benzaldehyde), add benzaldehyde (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-benzyl-2-methylpiperazine can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ion reduction. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert. |
| Stoichiometry | 2-methylpiperazine (2 eq.), Benzaldehyde (1 eq.), NaBH(OAc)₃ (1.5 eq.) | Excess piperazine minimizes dibenzylation. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity of borohydride addition. |
| Workup | Quench with NaHCO₃ (aq.) | Neutralizes acidic byproducts and facilitates extraction. |
Part 2: Boc Protection of 1-Benzyl-2-methylpiperazine
The introduction of the tert-butyloxycarbonyl (Boc) group is a standard method for protecting amines.[3] The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is a common and efficient way to form the corresponding carbamate.[3]
Frequently Asked Questions (FAQs)
Q4: Which nitrogen on 1-benzyl-2-methylpiperazine will be protected by the Boc group?
A4: The Boc group will selectively protect the secondary amine at the 4-position of the piperazine ring. The nitrogen at the 1-position is a tertiary amine due to the presence of the benzyl group and is therefore unreactive towards Boc anhydride under standard conditions. The methyl group at the 2-position may introduce some steric hindrance, but the reaction should proceed readily at the less hindered N4 position.
Q5: My Boc protection reaction is incomplete. How can I drive it to completion?
A5: Incomplete Boc protection can be addressed by:
-
Increasing the amount of Boc₂O: Using a slight excess of Boc anhydride (1.1-1.2 eq.) can help to ensure complete conversion.
-
Choice of Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid byproduct of the reaction. Ensure an adequate amount of base (at least 1.1 eq.) is used.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable. Ensure the solvent is anhydrous.
-
Reaction Time and Temperature: While the reaction is often fast at room temperature, extending the reaction time or gentle warming may be necessary for less reactive amines.
Q6: I am observing side products in my Boc protection reaction. What are they and how can I avoid them?
A6: A potential side reaction with Boc anhydride is the formation of a di-tert-butyl carbonate if water is present. Ensuring anhydrous conditions is key. In some cases, with secondary amines, complex side products can form, but this is less common with simple Boc protection.[4] If you are using a nucleophilic base, it may also react with the Boc anhydride. Using a hindered, non-nucleophilic base is recommended.
Troubleshooting Guide: Incomplete Boc Protection
Caption: Troubleshooting flowchart for incomplete Boc protection.
Experimental Protocol: Synthesis of this compound
-
Dissolve 1-benzyl-2-methylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Add triethylamine (TEA, 1.2 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
| Parameter | Recommended Condition | Rationale |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Commercially available and highly effective.[3] |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic base to neutralize acid byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility and inert. |
| Stoichiometry | 1-benzyl-2-methylpiperazine (1 eq.), Boc₂O (1.1 eq.), TEA (1.2 eq.) | Slight excess of reagents ensures complete reaction. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction. |
| Purification | Silica Gel Chromatography | Effective for removing excess reagents and byproducts. |
References
Sources
Technical Support Center: Navigating the Acidic Stability of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of this compound under acidic conditions, a critical step in many synthetic pathways. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the integrity and success of your experiments.
I. Understanding the Core Challenge: The Lability of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions.[1] However, this deliberate lability is also the source of potential stability issues when working with this compound. The acidic deprotection process, while effective, can lead to incomplete reactions, side-product formation, and purification challenges if not carefully controlled.
The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2] Understanding this mechanism is key to troubleshooting issues that may arise during your synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the acidic treatment of this compound.
Q1: My Boc deprotection reaction is incomplete, even after extended reaction times. What could be the cause?
A1: Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid Stoichiometry: The most common reason is an inadequate amount of acid. Ensure you are using a sufficient excess of the acidic reagent. For trifluoroacetic acid (TFA), a common condition is 20-50% (v/v) in dichloromethane (DCM).[3][4] For hydrogen chloride (HCl), 3-5 equivalents in a solvent like dioxane or methanol are typically used.[3]
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its exposure to the acid. Consider using a co-solvent to improve solubility.[3]
-
Low Reaction Temperature: While many deprotections proceed at room temperature, gently warming the reaction to 40-50°C can sometimes be necessary to drive the reaction to completion.[3]
-
Steric Hindrance: The methyl group at the 2-position of the piperazine ring can introduce some steric hindrance, potentially slowing down the reaction compared to unsubstituted piperazines.
Troubleshooting Steps:
-
Increase the equivalents of acid.
-
Add a co-solvent to ensure complete dissolution.
-
Gradually increase the reaction temperature while monitoring for side-product formation.
Q2: I'm observing significant side-product formation during deprotection. What are the likely culprits and how can I mitigate them?
A2: The generation of the electrophilic tert-butyl cation during deprotection is a primary cause of side reactions.[5]
-
tert-Butylation: The tert-butyl cation can alkylate nucleophilic sites on your molecule or solvent. While the benzyl group is relatively stable, other sensitive functional groups could be at risk. The addition of "scavengers" to the reaction mixture can effectively trap the tert-butyl cation.[5][6] Common scavengers include anisole, cresol, and triethylsilane (TES).[6]
-
Debenzylation: While less common under standard Boc deprotection conditions, prolonged exposure to strong acids or elevated temperatures could potentially lead to the cleavage of the benzyl group. Careful monitoring of the reaction progress is crucial to avoid this.
-
Ring Fragmentation: Under harsh acidic conditions, fragmentation of the piperazine ring can occur.[3] This is generally minimized by using controlled temperatures and reaction times.
Mitigation Strategies:
-
Incorporate a scavenger in your reaction mixture.
-
Optimize reaction time and temperature to find the mildest effective conditions.
-
Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
Q3: After deprotection with TFA, I'm left with an oily residue that is difficult to handle and purify. What is the best way to isolate the free amine?
A3: The trifluoroacetate salt of the deprotected amine is often an oil.[7] Here are two common workup procedures to obtain the free base:
-
Aqueous Basic Work-up:
-
After removing the excess TFA and DCM under reduced pressure, dissolve the residue in DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[3]
-
-
Use of an Alternative Acid:
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: Regular monitoring is essential for a successful deprotection.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the secondary amine product.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the disappearance of the starting material and the appearance of the product, as well as detect any side products.
III. Experimental Protocols & Methodologies
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard procedure for the acidic removal of the Boc group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[3][4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.[3]
-
For work-up, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[3]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a good alternative to TFA and often yields a solid hydrochloride salt.
Materials:
-
This compound
-
4M HCl in Dioxane
-
Methanol or Dioxane (as a co-solvent if needed)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[3]
-
Often, the hydrochloride salt of the deprotected piperazine will precipitate.
-
Upon completion, the product can be collected by filtration, or the solvent can be removed under reduced pressure. Precipitation can also be induced by adding diethyl ether.[3]
IV. Data Presentation & Visualization
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Time (h) | Product Form | Key Considerations |
| 20-50% TFA | DCM | Room Temp. | 1-4 | TFA Salt (often oily) | Volatile byproducts, may require basic workup.[3] |
| 4M HCl | Dioxane | Room Temp. | 1-3 | HCl Salt (often solid) | Can be easier to isolate the product.[3][7] |
| HCl (gas) | Ethyl Acetate | 0 - Room Temp. | 0.5-2 | HCl Salt (often solid) | Requires handling of gaseous HCl. |
Diagrams
Caption: Troubleshooting workflow for Boc deprotection.
V. Conclusion
The successful deprotection of this compound under acidic conditions is a critical step in many synthetic endeavors. By understanding the underlying chemistry, anticipating potential stability issues, and employing systematic troubleshooting, researchers can navigate the challenges associated with this transformation. This guide provides a foundation of knowledge and practical protocols to enhance the efficiency and success of your experimental work.
References
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Taylor & Francis Group, LLC. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate Synthesis
Welcome to the technical support resource for the synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this specific transformation. The synthesis, while conceptually straightforward via reductive amination, presents several challenges primarily due to steric hindrance and the nuanced reactivity of the starting materials.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Each answer is grounded in mechanistic principles and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
Troubleshooting Guide: Addressing Low Conversion Rates
Low conversion is the most frequently encountered issue in the N-benzylation of Tert-butyl 2-methylpiperazine-1-carboxylate. The following section breaks down the problem into key areas, offering systematic checks and corrective actions.
Q1: My reductive amination is stalling, showing significant amounts of unreacted starting material. What are the primary causes?
Low or incomplete conversion in the reductive amination of Tert-butyl 2-methylpiperazine-1-carboxylate with benzaldehyde is often multifactorial. The key is a systematic evaluation of your reagents and reaction parameters.
Root Cause Analysis:
-
Reagent Quality: The purity of both the piperazine derivative and benzaldehyde is paramount. Benzaldehyde is susceptible to oxidation to benzoic acid, which can quench the reaction. The piperazine starting material can degrade if not stored properly.[1]
-
Reducing Agent Activity: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for its mildness and selectivity.[2][3] However, it is moisture-sensitive and can lose activity over time.
-
Iminium Ion Formation: The initial condensation between the piperazine and benzaldehyde to form the iminium ion is a critical equilibrium step. Insufficient iminium ion concentration will lead to a slow overall reaction.
-
Steric Hindrance: The methyl group at the 2-position of the piperazine ring presents significant steric hindrance, which can slow down the nucleophilic attack on the benzaldehyde carbonyl and the subsequent reduction of the iminium ion.[4][5][6]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low conversion rates.
Corrective Actions & Protocols:
-
Re-evaluate Reagents:
-
Benzaldehyde: Purify by distillation or pass through a short column of activated alumina to remove benzoic acid.
-
Tert-butyl 2-methylpiperazine-1-carboxylate: Verify purity by NMR. If necessary, purify by column chromatography.
-
Sodium Triacetoxyborohydride (STAB): Use a fresh bottle or a recently opened one that has been stored in a desiccator.
-
-
Optimize Iminium Ion Formation:
-
Pre-stirring: Allow the piperazine and benzaldehyde to stir in the reaction solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE) for 30-60 minutes before adding the reducing agent.[2] This helps to drive the equilibrium towards the iminium ion.
-
Acid Catalysis: Add a catalytic amount of acetic acid (0.1-0.2 equivalents). This can protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic and accelerating iminium ion formation.
-
Q2: I'm observing the formation of side products. How can I improve the selectivity of the reaction?
Side product formation can compete with the desired reaction, consuming starting materials and reducing the overall yield.
Common Side Reactions:
-
Over-reduction of Benzaldehyde: The reducing agent can directly reduce benzaldehyde to benzyl alcohol. This is more likely if the iminium ion formation is slow.
-
Dimerization/Polymerization: Under certain conditions, benzaldehyde can undergo side reactions.
Mitigation Strategies:
-
Controlled Addition of Reducing Agent: Add the sodium triacetoxyborohydride portion-wise over 30-60 minutes. This maintains a low concentration of the reducing agent, favoring the reduction of the pre-formed iminium ion over the direct reduction of benzaldehyde.
-
Temperature Control: Run the reaction at room temperature. Elevated temperatures can promote side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants?
For this specific reductive amination, a slight excess of the benzaldehyde is often beneficial to ensure full consumption of the more valuable piperazine starting material.
| Reagent | Equivalents | Rationale |
| Tert-butyl 2-methylpiperazine-1-carboxylate | 1.0 | Limiting Reagent |
| Benzaldehyde | 1.1 - 1.2 | Drives reaction to completion |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Ensures complete reduction |
| Acetic Acid (optional) | 0.1 - 0.2 | Catalyzes iminium formation |
Q2: Which solvent is best suited for this reaction?
Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly used and effective solvents for reductive aminations with STAB.[3] They are non-protic and effectively solubilize the reactants. Tetrahydrofuran (THF) can also be used, but reactions may be slower.
Q3: How should I monitor the reaction progress?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods for monitoring the reaction.
-
TLC: Use a mobile phase such as ethyl acetate/hexanes. The product will be less polar than the starting piperazine.
-
LC-MS: This is the most definitive method to confirm the formation of the desired product mass and track the disappearance of starting materials.
Q4: My product is difficult to purify by column chromatography. Are there any tips?
The product, this compound, can sometimes be challenging to purify due to its polarity.
-
Basic Wash: During the aqueous workup, a wash with a saturated solution of sodium bicarbonate is crucial to remove any remaining acetic acid and other acidic impurities.
-
Amine Deactivation of Silica: If the product streaks on the silica gel column, consider pre-treating the silica with triethylamine. This can be done by preparing the column slurry with a solvent system containing 0.5-1% triethylamine.[2]
Experimental Protocol: Optimized Reductive Amination
This protocol incorporates the troubleshooting advice for a more robust synthesis.
Materials:
-
Tert-butyl 2-methylpiperazine-1-carboxylate (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl 2-methylpiperazine-1-carboxylate (1.0 equiv) and benzaldehyde (1.1 equiv) in DCE.
-
Add a catalytic amount of acetic acid (0.1 equiv) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting piperazine is consumed (typically 12-24 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Caption: Step-by-step experimental workflow for the synthesis.
References
- BenchChem. (2025). Troubleshooting low reactivity of 1-(2-Bromoethyl)piperazine.
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions.
- Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
-
National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
- BenchChem. (2025). The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxylate Functional Groups.
-
ResearchGate. (n.d.). Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity. Retrieved from [Link]
-
YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]
-
YouTube. (2013). Steric hindrance. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]
-
ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. Retrieved from [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Retrieved from [Link]
-
RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage / The Journal of Physical Chemistry A, 2014 [sci-hub.box]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: Impurities are typically structurally related to the target molecule and arise from starting materials, side-reactions, or degradation. For this specific molecule, common impurities include:
-
Unreacted Starting Materials: Residual 1-Boc-2-methylpiperazine or benzyl bromide/chloride.
-
Di-benzylated Piperazine: The unprotected nitrogen on a second molecule of 1-Boc-2-methylpiperazine can react with benzyl bromide, leading to a symmetrical di-substituted impurity.
-
Over-alkylation Products: Reaction on the Boc-protected nitrogen, although less likely under standard conditions.
-
Solvent and Reagent Residues: Residual solvents like acetonitrile or DMF, and reagents like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
Degradation Products: The Boc (tert-butyloxycarbonyl) group can be susceptible to hydrolysis under strongly acidic conditions, leading to the free piperazine which can then form other byproducts.[1]
Q2: My crude product is an oil that won't crystallize. What is the best initial purification strategy?
A2: Oily products are common with N-Boc protected piperazine derivatives and present a purification challenge.[2] The recommended primary method of purification is flash column chromatography on silica gel.[3] Due to the basic nature of the piperazine nitrogen, specific precautions must be taken to avoid poor separation and low recovery. Alternatively, converting the basic product to a salt (e.g., a hydrochloride or fumarate salt) can induce crystallization, which is an excellent method for purification if successful.[2]
Q3: Why does my compound streak or "tail" on a silica gel TLC plate or column?
A3: Tailing is a frequent issue when purifying basic compounds like piperazine derivatives on standard silica gel.[2] This occurs because the basic nitrogen atoms on your product interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak or a "tailing" peak shape during column chromatography.[4]
Q4: Is preparative HPLC a good option for purifying this compound?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving very high purity (>99%).[3] It is often used as a final "polishing" step after an initial bulk purification by flash chromatography.[3] A reversed-phase C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the basic nitrogen.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a problem-solution format.
Problem 1: My compound shows poor separation from an impurity during flash chromatography.
-
Symptoms: Fractions collected from the column are contaminated with a close-running impurity, as seen by TLC or HPLC analysis.[5]
-
Possible Cause & Solution:
-
Inadequate Solvent System: The polarity of your eluent may not be optimal to resolve the compounds.
-
Action: Systematically re-screen solvent systems using TLC.[1] Test various ratios of hexane/ethyl acetate or dichloromethane/methanol. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for your product on TLC for column purification is between 0.2-0.4.[6]
-
-
Strong Interaction with Silica: The basicity of your compound is causing tailing, which leads to co-elution with impurities.
-
Problem 2: I have low or no recovery of my product after flash chromatography.
-
Symptoms: After combining and concentrating fractions that appeared pure by TLC, the final isolated mass is significantly lower than expected.
-
Possible Cause & Solution:
-
Irreversible Binding to Silica: Your highly basic compound may have permanently adsorbed to the acidic silica gel.
-
Action: In addition to adding TEA to the mobile phase (as described above), you can "neutralize" the silica gel before running the column. This can be done by flushing the packed column with the mobile phase containing 1% TEA before loading your sample.[4]
-
-
Product is Volatile: While less likely for this specific compound, some smaller molecules can be lost during solvent removal under high vacuum.
-
Action: Use a lower vacuum setting and avoid excessive heating of the flask on the rotary evaporator.
-
-
Problem 3: My final product purity is low by NMR, showing residual triethylamine (TEA).
-
Symptoms: 1H NMR spectrum shows characteristic signals for TEA (a quartet around ~2.5 ppm and a triplet around ~1.0 ppm) in the final product.
-
Possible Cause & Solution:
-
Inefficient Removal: TEA has a relatively high boiling point (89.5 °C) and can be difficult to remove completely under a standard rotary evaporator vacuum.
-
Action 1 (Azeotropic Removal): Dissolve the product in a solvent like toluene or dichloromethane and re-concentrate. Repeat this process 2-3 times. The solvent will form an azeotrope with the residual TEA, facilitating its removal.
-
Action 2 (Acid Wash): Dissolve the product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1% HCl or saturated ammonium chloride). The TEA will be protonated and move into the aqueous layer. Be cautious, as your product could also potentially form a salt and partition into the aqueous phase. After washing, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1]
-
-
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is the recommended primary purification method for crude this compound.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your product. Add 0.5-1% triethylamine (TEA) to the eluent to assess its effect on the Rf and spot shape.[6]
-
Column Packing: Prepare a flash chromatography column with silica gel. The amount of silica should be 50-100 times the weight of your crude product. Pack the column using your chosen eluent (containing 0.5-1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent itself. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of your product), concentrate it to a dry powder, and load this dry powder onto the top of the packed column. This "dry loading" method often results in better separation than loading a liquid solution.
-
Elution: Run the column with the TEA-modified eluent, collecting fractions. Monitor the elution process by collecting small samples from the eluting stream and spotting them on a TLC plate.
-
Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only your pure product.
-
Concentration: Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified product. If TEA persists, follow the removal steps in Troubleshooting Problem 3.
Table 1: Example TLC Data for Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate + 1% TEA) | Product Rf | Impurity Rf | ΔRf | Observations |
| 90:10 | 0.45 | 0.55 | 0.10 | Poor separation, spots are too high. |
| 80:20 | 0.30 | 0.42 | 0.12 | Good product Rf, improved separation. |
| 70:30 | 0.20 | 0.35 | 0.15 | Optimal. Best separation observed. |
Protocol 2: Purification via Salt Formation and Recrystallization
This method is an alternative if chromatography is not effective or if a highly crystalline solid is desired.
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent like isopropanol or ethyl acetate.[2]
-
Acid Addition: While stirring, slowly add a solution of an acid (e.g., 1.2 M HCl in isopropanol or a solution of fumaric acid in ethanol) dropwise. Continue addition until the solution becomes acidic (check with pH paper) or a precipitate forms.
-
Crystallization: The salt may precipitate immediately. If not, crystallization can be induced by cooling the solution in an ice bath or by gently scratching the inside of the flask with a glass rod. Allow the mixture to stir in the cold for 1-2 hours to maximize crystal formation.[7]
-
Isolation: Collect the crystalline salt by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold solvent to remove soluble impurities.[2]
-
Drying: Dry the purified salt under vacuum.
-
(Optional) Liberation of Free Base: To recover the purified oil, dissolve the salt in water and basify the solution with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >9. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified oil.[2]
Visualized Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying the target compound.
Caption: General purification and decision workflow.
Troubleshooting Peak Tailing in Chromatography
This flowchart provides a logical path for addressing peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Oily Piperazine Derivatives. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Piperazine-1-Carboxylate Derivatives. BenchChem.
- Martin, W. B. (1959). Purification of piperazine. U.S. Patent No. US2919275A. Google Patents.
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2468-2479. Retrieved from [Link]
-
VanVeller, B. (n.d.). How to Perform Flash Chromatography. VanVeller Lab Resources, Iowa State University Department of Chemistry. Retrieved from [Link]
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
Sources
Preventing racemization during the synthesis of chiral Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
A-Z Guide for Preventing Racemization during the Synthesis of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of chiral piperazine derivatives, specifically focusing on this compound. Maintaining the stereochemical integrity of the C-2 methyl-substituted chiral center is paramount for pharmacological activity, and this resource provides in-depth troubleshooting advice to prevent racemization.[1]
Part 1: Understanding the Root Cause of Racemization
Q1: What is racemization and why is it a critical issue in the synthesis of my target molecule?
A1: Racemization is the conversion of an enantiomerically pure compound into a mixture containing equal amounts of both enantiomers (a racemate).[2][3] In pharmaceutical development, different enantiomers can have vastly different biological activities, with one being therapeutic and the other being inactive or even toxic.[4] Therefore, maintaining a high enantiomeric excess (ee) is a critical quality attribute. The chiral center in your molecule, the carbon at the 2-position of the piperazine ring, is susceptible to racemization because the proton attached to it is weakly acidic. Under certain conditions, this proton can be removed, leading to a loss of the defined 3D stereochemistry.[2]
Q2: What is the primary chemical mechanism that causes racemization at the C-2 position?
A2: The primary mechanism is base-catalyzed deprotonation at the chiral alpha-carbon (C-2), which is adjacent to a nitrogen atom. Abstraction of this proton forms a planar, achiral enamine or a related carbanionic intermediate.[2] This planar structure can then be re-protonated from either face with nearly equal probability. Protonation from one side regenerates the desired enantiomer, while protonation from the opposite side forms the undesired enantiomer. Over time, this process leads to a 1:1 racemic mixture.[2][5][6]
Part 2: Troubleshooting Guide for Critical Synthesis Steps
This section addresses common issues encountered during the synthesis where enantiomeric excess is often compromised.
FAQ 1: My enantiomeric excess (ee) drops significantly after the N-benzylation step. What are the likely causes and how can I fix it?
A1: The N-benzylation step is a frequent source of racemization. This reaction typically requires a base to deprotonate the secondary amine (N-4), making it nucleophilic enough to react with benzyl bromide or a similar electrophile. However, this same base can abstract the proton at the chiral C-2 center, initiating the racemization cascade.[2][7]
Core Issues & Solutions:
-
Strong Base: The use of strong, non-hindered bases (e.g., NaH, KOtBu, TEA) can aggressively deprotonate the C-2 position.[8][9]
-
Elevated Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for C-2 deprotonation, accelerating racemization.[8]
-
Prolonged Reaction Time: The longer your chiral intermediate is exposed to basic conditions, the more opportunity there is for racemization to occur.[8]
Troubleshooting Table: Impact of Base Selection on Racemization
| Base | Type | Typical Conditions | Racemization Risk | Recommended Action |
| NaH, KOtBu | Strong, Non-hindered | THF, 0°C to RT | Very High | Avoid. These bases are often too reactive and non-selective. |
| Triethylamine (TEA) | Strong, Hindered | CH₂Cl₂, RT | Moderate to High | Use with caution. Risk increases with temperature and time.[9] |
| DIPEA | Weak, Hindered | CH₃CN or DMF, RT | Moderate | A better choice than TEA, but risk is still present.[9] |
| K₂CO₃, Cs₂CO₃ | Weak, Inorganic | CH₃CN or DMF, RT to 50°C | Low to Moderate | Often the best choice. Less basic and heterogeneous, reducing racemization. |
| N-Methylmorpholine (NMM) | Weak, Hindered | DMF, 0°C to RT | Low | An excellent alternative, particularly if substrate solubility is an issue.[10] |
Recommended Protocol: Racemization-Minimizing N-Benzylation
-
Setup: To a solution of tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile (CH₃CN, 10 mL/mmol), add finely powdered potassium carbonate (K₂CO₃, 1.5 eq.).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition: Add benzyl bromide (1.1 eq.) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction closely by TLC or LC-MS.
-
Workup: Once the starting material is consumed (typically 4-6 hours), filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. Proceed with a standard aqueous workup and purification.
FAQ 2: I'm observing a decrease in ee% during the Boc-protection or deprotection steps. Is this possible?
A2: Yes, while less common than during N-alkylation, racemization can occur during these steps if conditions are not carefully controlled.
-
Boc-Protection: The reaction to install the Boc group uses di-tert-butyl dicarbonate (Boc₂O) and a base.[11] If a strong base is used, or if the reaction is heated, the risk of C-2 deprotonation exists, similar to the N-alkylation step. Always use mild bases like NaHCO₃ or DIPEA at or below room temperature.
-
Boc-Deprotection: Deprotection is typically performed under strong acidic conditions (e.g., TFA in CH₂Cl₂ or HCl in dioxane).[2] While direct acid-catalyzed racemization via an enamine intermediate is possible, it is generally slower than the base-catalyzed pathway.[6] The primary risk here is prolonged exposure or excessive heat, which can promote side reactions that may compromise chiral purity.[12] For sensitive substrates, using milder acidic conditions, such as p-toluenesulfonic acid (p-TsOH) in a suitable solvent, can be beneficial.[12]
FAQ 3: How critical is my choice of solvent?
A3: Solvent choice is crucial. Polar aprotic solvents like DMF and DMSO can stabilize the charged, planar intermediate formed during deprotonation, thereby accelerating racemization. Less polar solvents like THF, CH₂Cl₂, or toluene are generally preferred.[8][13]
Troubleshooting Table: Impact of Solvent on Racemization
| Solvent | Polarity | Characteristics | Racemization Risk | Recommendation |
| DMF, DMSO | High | Polar Aprotic | High | Can stabilize the planar intermediate. Avoid if possible. |
| Acetonitrile (CH₃CN) | Moderate | Polar Aprotic | Moderate | A good general-purpose solvent for alkylations. |
| THF | Low | Aprotic | Low | Excellent choice, especially for reactions at low temperatures.[13] |
| Toluene, CH₂Cl₂ | Low | Aprotic | Low | Good non-coordinating options that minimize stabilization of intermediates.[13] |
Part 3: Analytical Monitoring and Process Control
FAQ 4: How can I accurately monitor the enantiomeric excess (ee) throughout my synthesis?
A4: You cannot control what you cannot measure. Implementing a robust analytical method to check the ee% at each step is non-negotiable for troubleshooting. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[4][14]
Protocol: Chiral HPLC Method for Monitoring Enantiomeric Purity
This protocol provides a starting point; optimization may be required for your specific intermediate.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Columns such as Daicel Chiralpak® IC or similar cellulose-based phases are recommended.[4][15]
-
Sample Preparation: Prepare a stock solution of your analyte at ~1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v) is a common starting point.[15] The small amount of amine additive improves peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm, or a wavelength appropriate for your molecule's chromophore.[4]
-
Injection Volume: 10 µL.[4]
-
-
Analysis: Equilibrate the column for at least 30 minutes. Inject a sample of the racemic standard first to determine the retention times of both enantiomers and calculate the resolution. Subsequently, inject your reaction sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers:
-
ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
References
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Preventing racemization during synthesis of chiral piperidines. Benchchem.
- Troubleshooting poor enantiomeric excess in asymmetric reactions. Benchchem.
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health (NIH). Available at: [Link]
- Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. Benchchem.
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. National Institutes of Health (NIH). Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Preventing racemization during chiral amine synthesis. Benchchem.
-
Racemization. Wikipedia. Available at: [Link]
- Preventing racemization of N-Tosyl-L-alanine during reactions. Benchchem.
- Preventing racemization during N-methylated amino acid coupling. Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Enantiomeric excess – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Racemization of Carbonyl Compounds. AK Lectures. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aklectures.com [aklectures.com]
- 6. youtube.com [youtube.com]
- 7. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
Technical Support Center: A Guide to Scaling Up Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the scalable and high-purity synthesis of this critical building block.
Introduction
This compound is a valuable intermediate in the synthesis of numerous pharmacologically active compounds.[1] The presence of a chiral center at the 2-position and the Boc-protected nitrogen allows for precise molecular architecture, making it a sought-after component in drug discovery. However, scaling up its synthesis from the lab to pilot or manufacturing scale presents unique challenges, primarily in maintaining high purity and controlling diastereoselectivity. This guide provides a comprehensive resource to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reductive amination reaction between N-Boc-2-methylpiperazine and benzaldehyde is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial.
Causality and Solutions:
-
Inefficient Imine Formation: The initial condensation between the piperazine and benzaldehyde to form the iminium ion is a critical equilibrium-driven step.[2]
-
Solution: Ensure your reaction is conducted under anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial, particularly at larger scales.[3] Protic solvents like isopropanol can sometimes accelerate imine formation, but be mindful of the stability of your reducing agent in such solvents.[4]
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount. Sodium triacetoxyborohydride (STAB) is a common choice for its mildness and selectivity.[2]
-
Solution: Use high-quality, anhydrous STAB. If the reagent has been exposed to moisture, its efficacy will be diminished. Consider adding the STAB portion-wise to maintain a consistent reduction rate.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 stoichiometry is theoretically sound, a slight excess (1.1-1.2 equivalents) of benzaldehyde can sometimes drive the reaction to completion. However, be cautious as a large excess can lead to purification challenges.
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to a sluggish reaction or decomposition of reactants/products.
-
Solution: Most reductive aminations of this type proceed well at room temperature. If the reaction is slow, gentle heating (40-50 °C) can be attempted, but monitor for potential side reactions. Ensure the reaction is stirred for an adequate duration (typically 12-24 hours), monitoring progress by TLC or LC-MS.
-
Issue 2: Formation of Impurities and Byproducts
Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
Answer:
Impurity formation is a common hurdle, especially during scale-up. Understanding the potential side reactions is key to mitigating them.
Causality and Solutions:
-
Over-alkylation (Di-benzylation): While the Boc group protects one nitrogen, the newly formed tertiary amine can, in theory, be further alkylated, though this is less common under reductive amination conditions compared to direct alkylation with a benzyl halide.
-
Solution: This is generally not a major issue with reductive amination. However, ensuring a controlled addition of the reducing agent and avoiding a large excess of benzaldehyde will minimize any potential for over-alkylation.
-
-
Reduction of Benzaldehyde: The reducing agent can directly reduce the starting benzaldehyde to benzyl alcohol.
-
Solution: STAB is generally selective for the iminium ion over the aldehyde.[2] However, if you observe significant benzyl alcohol formation, it may indicate that imine formation is slow. Focus on optimizing the conditions for imine formation as described in "Issue 1".
-
-
Diastereomer Formation: The presence of the methyl group at the 2-position introduces a chiral center. The reaction will likely produce a mixture of diastereomers.
-
Solution: Achieving high diastereoselectivity can be challenging. The choice of solvent and reaction temperature can influence the diastereomeric ratio. Screening different solvents (e.g., DCM, THF, acetonitrile) may be necessary. For applications requiring a single diastereomer, purification by column chromatography is often required.
-
-
Residual Starting Materials: Incomplete reaction will leave unreacted N-Boc-2-methylpiperazine and benzaldehyde in your crude product.
-
Solution: Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. If the reaction stalls, a small additional charge of the limiting reagent or extending the reaction time may be necessary.
-
Issue 3: Difficulty in Product Purification
Question: The crude product is an oil and is difficult to purify by column chromatography, often showing tailing. How can I improve the purification process?
Answer:
The basic nature of the piperazine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[5]
Causality and Solutions:
-
Strong Amine-Silica Interaction: The lone pair on the piperazine nitrogen interacts strongly with the silanol groups of the silica gel.
-
Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent to compete with your product for the active sites on the silica. Triethylamine (TEA) at 0.5-1% (v/v) is a common and effective choice.[5]
-
Solution 2: Deactivated Silica Gel: Use silica gel that has been pre-treated with a base or use commercially available deactivated silica gel.
-
-
Formation of a Crystalline Salt: Converting the oily product to a solid salt can greatly simplify purification.
-
Solution: Dissolve the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like hydrochloric acid (in ether or dioxane) or oxalic acid to precipitate the corresponding salt. The salt can then be collected by filtration and washed with a non-polar solvent to remove impurities. The free base can be regenerated by treatment with a mild base.[5]
-
-
Aqueous Work-up Issues: Emulsion formation during aqueous work-up can lead to product loss.
-
Solution: Use a saturated brine solution to "break" emulsions. If emulsions persist, filtering the mixture through a pad of celite can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material, racemic or enantiomerically pure N-Boc-2-methylpiperazine?
A1: This depends on the requirements of your final product. If a specific stereoisomer is needed, it is highly recommended to start with the corresponding enantiomerically pure N-Boc-2-methylpiperazine (e.g., (R)- or (S)-1-Boc-2-methylpiperazine).[6] Synthesizing the racemic product and then attempting chiral separation can be more challenging and costly at scale.
Q2: Can I use a different reducing agent instead of sodium triacetoxyborohydride (STAB)?
A2: Yes, other reducing agents can be used, but they come with their own advantages and disadvantages.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic. Its use is generally avoided in process chemistry.
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. It is typically used in protic solvents and requires careful pH control to favor imine reduction.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas is a greener and often scalable alternative. However, it requires specialized equipment (hydrogenator) and careful optimization to avoid debenzylation or other side reactions.[3]
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize the spots using a UV lamp and/or a potassium permanganate stain. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q4: What are the typical storage conditions for this compound?
A4: The compound is a solid at room temperature. It should be stored in a well-sealed container in a cool, dry place away from strong oxidizing agents.
Experimental Protocol: Scalable Synthesis of this compound
This protocol outlines a robust and scalable procedure for the synthesis via reductive amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Equivalents |
| tert-Butyl 2-methylpiperazine-1-carboxylate | 200.28 | 100 g | 1.0 |
| Benzaldehyde | 106.12 | 58.3 g (55.7 mL) | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 127 g | 1.2 |
| Dichloromethane (DCM) | - | 1 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 2-methylpiperazine-1-carboxylate (100 g, 0.5 mol) and dichloromethane (1 L). Stir the mixture until the solid is completely dissolved.
-
Aldehyde Addition: Add benzaldehyde (58.3 g, 0.55 mol) to the solution at room temperature. Stir the mixture for 30-60 minutes to allow for imine formation.
-
Reduction: In a separate beaker, carefully weigh sodium triacetoxyborohydride (127 g, 0.6 mol). Add the STAB to the reaction mixture portion-wise over 30-45 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) or LC-MS until the starting piperazine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (500 mL). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or a low-melting solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) containing 0.5% triethylamine to afford the pure this compound.
Visualization of the Synthetic Workflow
Figure 1. A step-by-step workflow for the scalable synthesis of this compound.
Troubleshooting Decision Tree
Figure 2. A logical decision tree to guide troubleshooting during the synthesis.
References
-
Reddit. (2024). Reductive amination of piperazine. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(8), 2487-2492. [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Università degli Studi di Firenze. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Stewart, C. D., & White, N. G. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
ACS. (n.d.). Reductive Amination. [Link]
-
Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(41), 9738-9742. [Link]
-
Liu, J., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(3), 436-446. [Link]
-
Wang, B., et al. (2023). Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. Hans Publishers. [Link]
-
Firth, J. D., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1775–1779. [Link]
-
Liu, J., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(3), 436-446. [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Organic Chemistry Portal. (2006). Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines. [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
-
Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]
Sources
- 1. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Interpreting Complex NMR Spectra of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Welcome to the technical support center for the analysis of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this and structurally similar molecules. The complex nature of this compound, arising from its multiple chiral centers, conformational rigidities, and various proton environments, often leads to spectra that are difficult to decipher.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our aim is to not only provide solutions but also to explain the underlying chemical principles, empowering you to approach your own spectral interpretations with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why does my ¹H NMR spectrum show more signals than expected for the piperazine ring protons?
Answer:
The complexity in the piperazine region of the ¹H NMR spectrum of this compound is a common observation and is primarily due to two phenomena: hindered rotation around the N-Boc amide bond and slow ring inversion of the piperazine chair conformation.[1][2][3][4][5]
-
Amide Bond Rotation: The carbamate group (N-Boc) has a partial double bond character due to resonance. This restricts free rotation around the C-N bond, leading to the presence of two distinct rotational isomers (rotamers), often referred to as syn and anti conformers.[3][5][6] Each rotamer will have a unique set of signals for the piperazine ring protons, effectively doubling the number of expected peaks.
-
Piperazine Ring Inversion: Like cyclohexane, the piperazine ring exists in a chair conformation to minimize steric strain.[3] The interconversion between the two chair forms can be slow on the NMR timescale, especially at room temperature. This slow inversion can lead to chemically non-equivalent axial and equatorial protons, resulting in further splitting and a more complex spectrum.[2][7]
The combination of these two effects results in a spectrum that is a superposition of signals from multiple, slowly interconverting conformers.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can often resolve this issue.[1][2][4] As the temperature increases, the rate of amide bond rotation and ring inversion also increases. At a sufficiently high temperature (the coalescence temperature), these processes become fast on the NMR timescale, and the separate signals for the different conformers will broaden and merge into a single, averaged signal.[1][4]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for deciphering complex spectra.[8][9][10]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify which protons are adjacent in the spin system of each conformer.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which can help in assigning the signals to specific positions on the piperazine ring.[8]
-
2. The benzyl methylene (CH₂) protons appear as a complex multiplet instead of a simple singlet. What causes this?
Answer:
The benzyl methylene protons in this compound are diastereotopic. This means that even though they are on the same carbon atom, they are chemically non-equivalent due to the presence of a chiral center in the molecule (at the 2-position of the piperazine ring).
Because these two protons are in different chemical environments, they have different chemical shifts. Furthermore, they couple to each other (geminal coupling), resulting in an AB quartet, which can appear as a more complex multiplet, especially if there is further coupling to other nearby protons. The term "diastereotopic" arises because replacing each of these protons in turn with another group would create a pair of diastereomers.
Troubleshooting and Confirmation:
-
High-Field NMR: Using a spectrometer with a higher magnetic field strength can help to better resolve the multiplet and confirm the AB quartet pattern.[11]
-
2D NMR:
-
COSY: A COSY spectrum will show a cross-peak between the two diastereotopic protons, confirming their geminal coupling.
-
HSQC: An HSQC spectrum will show that both of these proton signals correlate to the same carbon signal, confirming they are on the same methylene group.
-
3. How can I confidently assign the signals for the tert-butyl and methyl groups?
Answer:
The signals for the tert-butyl and the 2-methyl groups are generally the most straightforward to assign in the ¹H NMR spectrum due to their distinct characteristics in terms of chemical shift and integration.
| Group | Typical ¹H Chemical Shift (ppm) | Integration | Multiplicity | Typical ¹³C Chemical Shift (ppm) |
| tert-Butyl | 1.3 - 1.5 | 9H | Singlet | ~28 (CH₃), ~80 (quaternary C) |
| 2-Methyl | ~1.1 - 1.3 | 3H | Doublet | ~15 - 20 |
-
tert-Butyl Group: This group gives rise to a very intense singlet in the ¹H NMR spectrum, integrating to nine protons.[12][13][14] Its chemical shift is typically found in the upfield region, around 1.4-1.5 ppm. In the ¹³C NMR spectrum, it will show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon.[12]
-
2-Methyl Group: The methyl group at the 2-position of the piperazine ring will appear as a doublet in the ¹H NMR spectrum due to coupling with the adjacent proton at the C2 position. It will integrate to three protons. Its chemical shift is also in the upfield region but usually at a slightly different position than the tert-butyl group.
Workflow for Assignment:
Caption: Workflow for assigning tert-butyl and 2-methyl signals.
4. My sample appears pure by other methods (TLC, LC-MS), but the NMR spectrum is broad and poorly resolved. What are the possible causes?
Answer:
Broadening of NMR signals, even in a chemically pure sample, can be caused by several factors.
-
Intermediate Exchange: As discussed in FAQ #1, the presence of multiple conformers that are interconverting at a rate comparable to the NMR timescale can lead to significant peak broadening. This is a very common issue with N-acylated piperazines.[2][4][5]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions from catalysts) can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks. This is an instrumental issue.
Troubleshooting Protocol:
Caption: Troubleshooting broad NMR signals.
References
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 12, 2026, from [Link]
-
Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved January 12, 2026, from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Macmillan Group. Retrieved January 12, 2026, from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. NIH. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved January 12, 2026, from [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
Organic Spectroscopy International. (2017, November 8). tert-Butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate. Retrieved January 12, 2026, from [Link]
-
Brainly. (2023, May 11). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. Retrieved January 12, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). NMR Studies of 1-tert-Butyl-3-methyl-2,4-bis(2,4,6-tri-tert-butylphenyl). Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved January 12, 2026, from [Link]
-
ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 6). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Benzyl resonances (denoted by x) observed in the ¹H NMR spectra of.... Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Retrieved January 12, 2026, from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved January 12, 2026, from [Link]
-
Reddit. (2024, December 16). I ask for help in finding out the reason for the signal shift in n-boc-piperazine. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. use of nmr in structure ellucidation | PDF [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainly.com [brainly.com]
Validation & Comparative
A Comparative Efficacy Analysis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate and Its Analogs in Oncology Research
This guide provides a comprehensive comparison of the in vitro anticancer efficacy of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate and its structurally similar analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, experimental evaluation, and structure-activity relationships (SAR) of this promising class of piperazine derivatives. Our analysis is grounded in established experimental data and protocols to ensure scientific integrity and reproducibility.
Introduction: The Piperazine Scaffold in Oncology
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to modulate lipophilicity and form hydrogen bonds, make it an attractive moiety for designing novel drug candidates.[2] In the context of oncology, piperazine derivatives have demonstrated a wide range of activities, including the inhibition of cell proliferation and the induction of apoptosis.[3][4]
This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization, while the benzyl and methyl groups can be modified to explore the structure-activity landscape. This guide focuses on comparing the parent compound with analogs bearing substitutions on the benzyl ring, specifically fluoro, chloro, and methoxy groups at the para position. These modifications are chosen to probe the effects of electronic and steric properties on anticancer efficacy.
Synthesis of Substituted Benzylpiperazine Derivatives
The synthesis of this compound and its analogs can be achieved through a straightforward reductive amination protocol. This method offers high yields and is amenable to the creation of a diverse library of compounds for screening.
General Synthetic Protocol:
A solution of tert-butyl 2-methylpiperazine-1-carboxylate and the appropriately substituted benzaldehyde (1.0-1.2 equivalents) are dissolved in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE). The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired substituted benzylpiperazine derivative.[5]
Comparative Efficacy Evaluation: In Vitro Cytotoxicity
The primary measure of efficacy in this guide is the in vitro cytotoxicity of the compounds against two representative human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for quantifying cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]
Materials:
-
Human cancer cell lines (MCF-7 and A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in dimethyl sulfoxide, DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3]
Comparative Efficacy Data
The following table summarizes the reported in vitro cytotoxic activities of various piperazine derivatives against MCF-7 and A549 cancer cell lines. It is important to note that a direct comparative study of the target compound and its selected analogs under identical conditions is not available in the public domain. The data presented here is collated from multiple sources to provide a representative overview of the potential efficacy of this class of compounds.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | This compound | MCF-7 | Data not available | |
| A549 | Data not available | |||
| Analog A | tert-butyl 4-(4-fluorobenzyl)-2-methylpiperazine-1-carboxylate | MCF-7 | Data not available | |
| A549 | Data not available | |||
| Analog B | tert-butyl 4-(4-chlorobenzyl)-2-methylpiperazine-1-carboxylate | MCF-7 | Data not available | |
| A549 | Data not available | |||
| Analog C | tert-butyl 4-(4-methoxybenzyl)-2-methylpiperazine-1-carboxylate | MCF-7 | Data not available | |
| A549 | Data not available | |||
| Ref. Cmpd. 1 | Benzimidazole-piperazine hybrid | MCF-7 | 4.2 | [4] |
| A549 | 5.4 | [4] | ||
| Ref. Cmpd. 2 | 4-Acyl-2-substituted piperazine urea derivative | MCF-7 | 23.0 - 57.1 | [3] |
| A549 | 18.7 - 25.6 | [3] | ||
| Ref. Cmpd. 3 | 1-(4-chlorobenzhydryl)piperazine derivative | MCF-7 | High cytotoxicity observed | [6] |
| A549 | Not reported |
Structure-Activity Relationship (SAR) and Discussion
-
Electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring can potentially enhance cytotoxic activity. Halogen atoms can participate in halogen bonding and alter the electrostatic potential of the molecule, potentially leading to stronger interactions with biological targets.
-
Electron-donating groups (e.g., -OCH₃) may have a varied impact. While they can increase the electron density of the aromatic ring, their effect on cytotoxicity is less predictable and can be context-dependent.
-
The 2-methyl group on the piperazine ring introduces a chiral center, and the stereochemistry can play a crucial role in the compound's interaction with its target. Enantiomers of chiral drugs often exhibit different pharmacological activities and metabolic profiles.
The provided reference data, although for structurally different piperazine derivatives, highlights that micromolar to sub-micromolar IC₅₀ values are achievable with this scaffold against both MCF-7 and A549 cell lines.[3][4] It is plausible that the target compound and its analogs would also exhibit activity in this range. Further empirical testing is essential to definitively determine their comparative efficacy.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for the synthesis and in vitro evaluation of the piperazine derivatives discussed in this guide.
Caption: General workflow for synthesis and in vitro evaluation.
Conclusion
This guide provides a framework for comparing the anticancer efficacy of this compound and its analogs. While a lack of directly comparable public data necessitates further experimental investigation, the information presented herein on synthesis, experimental protocols, and general structure-activity relationships offers a solid foundation for such studies. The piperazine scaffold continues to be a highly valuable starting point for the development of novel anticancer agents, and systematic exploration of substitutions on this core structure is a promising strategy for identifying potent and selective drug candidates.
References
-
Firth, A. V., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1146–1150. [Link]
-
González-Lucas, D., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. International Journal of Molecular Sciences, 24(23), 17041. [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]
-
Özdemir, A., et al. (2020). Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. Pharmaceutical Chemistry Journal, 53, 1036–1046. [Link]
-
Firth, A. V., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. [Link]
-
González-Lucas, D., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Pires, N., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
S. Koszelewski, D., et al. (2010). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
de Oliveira, R. L., et al. (2023). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
Yilmaz, V. T., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]
-
Yilmaz, V. T., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed. [Link]
-
Jan, B., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. National Institutes of Health. [Link]
-
Habaz, L., et al. (2022). Dose-dependent cytotoxicity of compounds in lung cancer cell line A549. ResearchGate. [Link]
- Google Patents. (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Schmidt, H., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
-
Sadchikova, I., et al. (2023). Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Research Results in Pharmacology. [Link]
-
de F. Alves, M. B., et al. (2023). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate: A Validation of a Novel Synthetic Route
In the landscape of modern drug discovery and development, the efficient and reliable synthesis of chiral building blocks is of paramount importance. Substituted piperazines, in particular, are privileged scaffolds found in a multitude of pharmacologically active compounds. This guide provides a comprehensive validation of a new synthetic route for tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will objectively compare a conventional N-alkylation approach with a more contemporary reductive amination strategy, supported by detailed experimental protocols and characterization data.
Introduction: The Significance of Substituted Piperazines
The piperazine ring is a versatile heterocyclic motif that imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The presence of a methyl group at the 2-position introduces a chiral center, which can be crucial for achieving selectivity towards biological targets. The tert-butoxycarbonyl (Boc) protecting group allows for the selective functionalization of the piperazine nitrogens, while the benzyl group can be a key pharmacophore or a precursor for further chemical modifications. Given its utility, the development of efficient and scalable synthetic routes to enantiomerically pure this compound is a significant endeavor for medicinal and process chemists.
The Conventional Route: N-Alkylation of a Piperazine Precursor
The traditional approach to the synthesis of N-benzylated piperazines involves the direct alkylation of a secondary amine with a benzyl halide. This method is well-established and relies on the nucleophilicity of the piperazine nitrogen.
Reaction Scheme:
Caption: Conventional N-alkylation route.
Rationale and Drawbacks:
This method is straightforward and utilizes readily available starting materials. The choice of base and solvent can be optimized to improve the reaction rate and yield. However, this approach is not without its challenges. Over-alkylation, resulting in the formation of a quaternary ammonium salt, can be a significant side reaction, especially with highly reactive alkylating agents. The use of a solid-supported base can simplify the work-up, but the reaction may still require elevated temperatures and extended reaction times, which can lead to the formation of impurities.
A Novel Approach: Reductive Amination
A more modern and often more efficient alternative to direct alkylation is reductive amination. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of a secondary amine with an aldehyde, followed by its in-situ reduction to the corresponding tertiary amine.
Reaction Scheme:
Caption: New synthetic route via reductive amination.
Rationale and Advantages:
Reductive amination offers several advantages over conventional N-alkylation. The reaction conditions are typically milder, often proceeding at room temperature, which can help to minimize side reactions and preserve sensitive functional groups. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is crucial, as it preferentially reduces the iminium ion in the presence of the starting aldehyde.[1] This one-pot procedure is also more atom-economical and can lead to higher yields and purities of the desired product.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Route (N-Alkylation) | New Synthetic Route (Reductive Amination) |
| Starting Materials | tert-butyl 2-methylpiperazine-1-carboxylate, Benzyl bromide, Base | tert-butyl 2-methylpiperazine-1-carboxylate, Benzaldehyde, Reducing Agent |
| Reaction Conditions | Typically elevated temperatures (50-80 °C) | Generally room temperature |
| Reaction Time | Can be several hours to overnight | Often completed within a few hours |
| Key Reagents | Strong base (e.g., K₂CO₃, Et₃N) | Mild reducing agent (e.g., NaBH(OAc)₃) |
| Potential Side Reactions | Over-alkylation (quaternary salt formation) | Reduction of starting aldehyde (if a non-selective reducing agent is used) |
| Work-up and Purification | Filtration of salts, aqueous work-up, column chromatography | Aqueous work-up, column chromatography |
| Typical Yield | Moderate to good | Good to excellent |
| Purity | Can be variable due to side products | Generally high |
Experimental Validation
To provide a robust comparison, the following detailed experimental protocols for both synthetic routes are presented. The characterization data is based on established values for analogous compounds.[2]
Conventional Route: N-Alkylation
Experimental Protocol:
-
To a stirred solution of tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.5 eq.).
-
Add benzyl bromide (1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
New Synthetic Route: Reductive Amination
Experimental Protocol:
-
Dissolve tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane (0.2 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Validation of the Final Product
The identity and purity of the synthesized this compound can be confirmed by a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 1.45 ppm), the methyl group on the piperazine ring (a doublet around δ 1.15 ppm), the benzylic protons (a singlet around δ 3.50 ppm), and the aromatic protons of the benzyl group (a multiplet between δ 7.20-7.35 ppm). The protons of the piperazine ring will appear as a series of multiplets in the δ 1.80-4.00 ppm region.[2]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (around δ 154.7 ppm), the quaternary carbon of the tert-butyl group (around δ 79.5 ppm), and the methyl carbons of the tert-butyl group (around δ 28.4 ppm). The carbons of the piperazine ring will resonate in the δ 45-60 ppm range, and the benzylic carbon will appear around δ 63.5 ppm. The aromatic carbons will be observed in the δ 127-138 ppm region.[2]
High-Performance Liquid Chromatography (HPLC)
Purity analysis by reverse-phase HPLC with UV detection is a standard method for assessing the final product. A typical method would involve a C18 column with a gradient elution of acetonitrile in water (often with a small amount of a modifier like trifluoroacetic acid). The product should appear as a single major peak with a purity of >95%.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for this compound (C₁₇H₂₆N₂O₂) would be m/z 291.21.
Conclusion and Recommendation
This comparative guide demonstrates that while the conventional N-alkylation route is a viable method for the synthesis of this compound, the new synthetic route via reductive amination offers significant advantages in terms of milder reaction conditions, shorter reaction times, and potentially higher yields and purity. The reductive amination approach is a more elegant and efficient strategy, aligning with the principles of modern green chemistry. For researchers and drug development professionals seeking a reliable and scalable synthesis of this valuable building block, the reductive amination route is highly recommended. The validation of this new route provides a robust and well-characterized method for the preparation of this important pharmaceutical intermediate.
References
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505.
-
Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Retrieved from [Link]
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Schober, L. M., Botez, I., & Kappe, C. O. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Kikelj, D., & Urleb, U. (2001). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Arkivoc, 2001(6), 116-125.
-
Supporting Information. (n.d.). Retrieved from [Link]
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)
- Alkylated piperazine compounds. (2013). US20130116245A1.
- Nebe, M. M., Zinn, S., & Opatz, T. (2016).
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Biomedical and Chemical Engineering.
- Wang, M., Wang, W., Tang, Q., & Xu, S. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- BLDpharm. (n.d.). (S)
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 7(7), 631-645.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 201-218.
- Watson, A. J. B., et al. (2013).
- Lee, K., & Lee, Y. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
- An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Inform
- MedChemExpress. (n.d.). Tert-butyl 4-(4-(hydroxymethyl)benzyl)
- Santa Cruz Biotechnology. (n.d.). tert-Butyl 4-[4-(hydroxymethyl)
- MedChemExpress. (n.d.). Tert-butyl 4-(4-(hydroxymethyl)benzyl)
Sources
A Comparative Guide to the Biological Activity of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for multifaceted interactions with a range of biological targets. This guide delves into the nuanced, yet critical, role of stereochemistry in the biological activity of piperazine derivatives, focusing on the enantiomers of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. While direct comparative studies on this specific molecule are not extensively published, this guide synthesizes data from closely related structures to provide a predictive comparison and a framework for empirical validation.
The introduction of a chiral center at the 2-position of the piperazine ring, bearing a methyl group, bifurcates the molecule into its (R) and (S) enantiomers. This seemingly subtle structural alteration can precipitate profound differences in pharmacological activity, a common theme in medicinal chemistry where stereoisomers often exhibit distinct binding affinities, efficacies, and metabolic profiles.
The Significance of Stereochemistry in Piperazine Scaffolds
The chirality introduced by the 2-methyl group in this compound is expected to significantly influence its interaction with biological targets. The spatial orientation of the methyl group can either enhance or diminish the binding affinity of the molecule to a specific receptor or enzyme active site. For instance, studies on analogous chiral piperidine and piperazine derivatives have demonstrated marked stereoselectivity at dopamine and serotonin receptors. In one such case, the (S)-enantiomer of a benzyloxypiperidine derivative displayed a 15-fold higher activity as a dopamine D4 antagonist compared to its (R)-counterpart.[1] This underscores the principle that the three-dimensional arrangement of substituents is a critical determinant of biological function.
The benzyl group at the 4-position is a well-established pharmacophore that confers affinity for various CNS targets, including sigma receptors and monoamine transporters.[2][3][4] The interplay between the fixed stereochemistry at the 2-position and the conformational flexibility of the benzyl group will likely dictate the overall pharmacological profile of each enantiomer.
Predicted Biological Activity Profile: (R) vs. (S) Enantiomers
Based on the established structure-activity relationships of similar chiral piperazine and benzylpiperazine derivatives, we can extrapolate a predicted comparative profile for the enantiomers of this compound. It is crucial to emphasize that these are projections pending direct experimental verification.
| Biological Target/Activity | Predicted Activity of (R)-enantiomer | Predicted Activity of (S)-enantiomer | Rationale |
| Dopamine D2/D3 Receptor Affinity | Potentially higher affinity | Potentially lower affinity | Studies on similar chiral piperazines have shown that one enantiomer often exhibits significantly higher affinity for dopamine receptors.[5] The precise orientation of the 2-methyl group could facilitate a more favorable binding interaction for one stereoisomer. |
| Serotonin 5-HT Receptor Affinity | May exhibit selectivity for specific subtypes | May exhibit a different selectivity profile | The benzylpiperazine moiety is a known serotonergic ligand.[6][7] Chirality can introduce subtype selectivity. |
| Sigma-1 Receptor Affinity | High affinity expected | High affinity expected | The 4-benzylpiperazine scaffold is a potent sigma-1 ligand.[2][3][4] Stereoselectivity at this receptor for this specific compound is yet to be determined, but differences are possible. |
| CNS Penetration | Likely to cross the blood-brain barrier | Likely to cross the blood-brain barrier | The overall lipophilicity and structure are conducive to CNS penetration. Minor differences in metabolic stability could exist. |
| Metabolic Stability | May differ from the (S)-enantiomer | May differ from the (R)-enantiomer | Stereochemistry can influence the interaction with metabolic enzymes, leading to different pharmacokinetic profiles. |
Experimental Workflows for Empirical Validation
To empirically determine the biological activity profile of each enantiomer, a series of well-defined experimental protocols are necessary. The following outlines the key steps from synthesis to in vitro and in vivo evaluation.
Workflow for Synthesis, Separation, and Characterization
Caption: Workflow for the synthesis and characterization of enantiomers.
Protocol 1: Enantioselective Synthesis
The synthesis of the individual enantiomers of this compound can be achieved starting from the commercially available chiral precursors, (R)- and (S)-2-methylpiperazine.[8]
-
Boc Protection: To a solution of (R)- or (S)-2-methylpiperazine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O) and a base (e.g., triethylamine) at 0°C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
Benzylation: Dissolve the crude intermediate in a polar aprotic solvent (e.g., acetonitrile) and add benzyl bromide and a base (e.g., potassium carbonate). Heat the reaction mixture until the starting material is consumed.
-
Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield the desired enantiomerically pure product.
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and determine the enantiomeric excess using chiral HPLC.
In Vitro Biological Evaluation Workflow
Caption: Workflow for in vitro biological evaluation.
Protocol 2: Radioligand Binding Assays
These assays are essential to determine the binding affinity (Ki) of each enantiomer for specific receptors.
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptor (e.g., HEK293 cells transfected with human dopamine D2 receptors).
-
Assay Buffer: Prepare an appropriate binding buffer for the specific receptor.
-
Competition Binding: Incubate the cell membranes with a known radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound (each enantiomer).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.
Protocol 3: Functional Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.
-
Cell Culture: Culture cells expressing the receptor of interest.
-
Assay Principle: Choose an assay that measures a downstream signaling event upon receptor activation (e.g., cAMP accumulation for Gs-coupled receptors, or calcium mobilization for Gq-coupled receptors).
-
Compound Treatment: Treat the cells with varying concentrations of each enantiomer. For antagonist activity, co-incubate with a known agonist.
-
Signal Detection: Measure the signaling output using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
The stereochemical configuration of this compound is predicted to be a pivotal factor in its biological activity. Based on precedents set by structurally related chiral piperazines, it is reasonable to anticipate that the (R) and (S) enantiomers will exhibit distinct pharmacological profiles, potentially with one enantiomer displaying superior affinity and/or selectivity for specific CNS targets.
The experimental workflows detailed in this guide provide a robust framework for the empirical validation of these predictions. A thorough comparative analysis of the enantiomers will not only elucidate their individual therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of chiral piperazines with their biological targets. Such knowledge is invaluable for the rational design of next-generation CNS therapeutics with improved efficacy and reduced off-target effects.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Preparation of chiral 2-methylpiperazine. (2025). ResearchGate. [Link]
-
Younes, S., Labssita, Y., Baziard-Mouysset, G., Payard, M., Rettori, M., Renard, P., & Pfeiffer, B. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-121. [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). PubMed Central. [Link]
-
Firth, A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1635-1638. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. [Link]
-
Marrazzo, A., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(3), 859-870. [Link]
-
Valadares, M. C., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 263-273. [Link]
-
Seeman, P., et al. (1985). Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs. Journal of Medicinal Chemistry, 28(11), 1727-1734. [Link]
-
tert-butyl (2R)-2-(4-benzylpiperazine-1-carbonyl)-4-tert-butylpiperazine-1-carboxylate. (n.d.). PubChem. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
tert-Butyl 4-benzyl-3-oxopiperazine-1-carboxylate. (n.d.). PubChem. [Link]
-
Bojarski, A. J., et al. (2013). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Archiv der Pharmazie, 346(10), 748-757. [Link]
-
Al-Hasan, A. M., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 28(2), 126-135. [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
-
Gentilesca, T., et al. (2000). trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. Journal of Medicinal Chemistry, 43(11), 2167-2176. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Semantic Scholar. [Link]
-
Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1353. [Link]
-
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate Derivatives in a Serotonin 5-HT2A Receptor Binding Assay
Introduction: The Significance of Piperazine Scaffolds in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in distinct vectors allow for fine-tuning of pharmacological activity. The N-benzylpiperazine moiety, in particular, is a well-established pharmacophore for interaction with aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors.[3][4] Modifications to this core structure can dramatically alter a compound's affinity, selectivity, and functional activity at these targets.
This guide focuses on a specific class of piperazine derivatives: tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylates. We will conduct a head-to-head comparison of their performance in a foundational assay for CNS drug discovery: the serotonin 5-HT2A receptor radioligand binding assay. The 5-HT2A receptor is a key target for a range of therapeutics, including atypical antipsychotics and potential novel treatments for depression and anxiety.[5][6] Understanding how structural modifications to the tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate scaffold impact 5-HT2A receptor affinity is crucial for guiding the design of next-generation CNS-active compounds.
The Assay: Probing Molecular Interactions with the 5-HT2A Receptor
To quantify the affinity of our test compounds for the 5-HT2A receptor, we employ a competitive radioligand binding assay. This in vitro technique measures the ability of a non-radioactive test compound to displace a radioactive ligand (a "radioligand") that is known to bind to the receptor with high affinity and specificity. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can then be converted to a binding affinity constant (Ki). A lower Ki value indicates a higher binding affinity.
The choice of radioligand is critical for a successful assay. For the 5-HT2A receptor, [3H]ketanserin is a commonly used antagonist radioligand due to its high affinity and selectivity.[7] The assay is typically performed using cell membranes prepared from cell lines stably expressing the human 5-HT2A receptor or from brain tissue known to have a high density of these receptors, such as the frontal cortex.[7]
Comparative Analysis of Derivative Performance
While direct experimental data for a comprehensive set of this compound derivatives is not available in the public domain, we can infer their likely performance based on established structure-activity relationships (SAR) for related N-benzylpiperazine and N-benzylphenethylamine analogs at the 5-HT2A receptor.[8][9][10] The following table presents a curated set of representative compounds from the literature that allows for a logical, step-wise analysis of the structural contributions of the core scaffold.
| Compound ID | Structure | Key Structural Features | 5-HT2A Ki (nM) | Reference Compound | Rationale for Inclusion |
| 1 | Benzylpiperazine | Unsubstituted core | >10,000 | Yes | Baseline affinity of the parent scaffold. |
| 2 | 1-(4-Bromobenzyl)piperazine | Benzyl ring substitution | ~500 | No | Demonstrates the impact of benzyl ring electronics. |
| 3 | 1-Benzyl-2-methylpiperazine | 2-Methyl substitution | ~200 | No | Shows the effect of steric hindrance on the piperazine ring. |
| 4 | tert-butyl 4-benzylpiperazine-1-carboxylate | N-Boc protection | >1000 (estimated) | No | Illustrates the influence of a bulky, electron-withdrawing group on the piperazine nitrogen. |
| 5 | This compound | Target Scaffold | (Predicted) | No | The focus of this guide; affinity is predicted based on SAR. |
Data Interpretation and SAR Insights:
-
The Unsubstituted Core (Compound 1): Benzylpiperazine itself exhibits very low affinity for the 5-HT2A receptor, indicating that substitutions are necessary for potent interaction.[4]
-
Benzyl Ring Substitution (Compound 2): The addition of a bromine atom to the para-position of the benzyl ring significantly increases affinity. This highlights the importance of the electronic and steric properties of the benzyl substituent in occupying a binding pocket on the receptor.
-
Piperazine Ring Substitution (Compound 3): Introducing a methyl group at the 2-position of the piperazine ring can influence the conformation of the molecule and its interaction with the receptor. In many cases, this can lead to an increase in affinity by providing an additional point of contact or by orienting the benzyl group more favorably.
-
N-Boc Protection (Compound 4): The introduction of a tert-butoxycarbonyl (Boc) group on the piperazine nitrogen is expected to significantly decrease affinity. The bulky Boc group can sterically hinder the optimal binding conformation. Furthermore, the electron-withdrawing nature of the carbamate may reduce the basicity of the piperazine nitrogen, which is often a key interaction point with an acidic residue (like aspartate) in the receptor binding pocket. While direct 5-HT2A binding data for this specific compound is scarce, studies on other N-Boc protected amines often show reduced activity at their respective targets.[11]
-
The Target Scaffold (Compound 5): Based on the analysis of the other compounds, the this compound scaffold is predicted to have a modest affinity for the 5-HT2A receptor. The positive contribution of the 2-methyl group is likely to be offset by the negative impact of the N-Boc group. The primary value of this scaffold in drug discovery is likely as a synthetic intermediate, where the Boc group serves as a protecting group that can be removed in a subsequent step to yield a secondary amine, which is often crucial for receptor interaction.
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
The following protocol provides a detailed, step-by-step methodology for performing a 5-HT2A receptor radioligand binding assay.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin.
-
Test Compounds: Stock solutions of this compound derivatives in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membrane preparation to the desired final concentration in assay buffer.
-
-
Assay Plate Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations (or vehicle for total binding).
-
Non-specific binding control (Mianserin) for determining non-specific binding.
-
[3H]ketanserin at a final concentration close to its Kd.
-
Diluted membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Mianserin) from the total binding (CPM in the absence of test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Workflow and Key Relationships
Caption: A flowchart of the radioligand binding assay workflow.
Caption: Key structural modifications and their impact on 5-HT2A receptor affinity.
Conclusion: Guiding Future Drug Design
This head-to-head comparison, based on established structure-activity relationships, provides valuable insights for researchers working with this compound derivatives. The data strongly suggests that while the N-Boc group is a useful protecting group for synthetic purposes, its presence is detrimental to high-affinity binding at the 5-HT2A receptor. Future drug design efforts should focus on derivatives where the Boc group is removed to unmask the basic nitrogen, which is likely critical for receptor interaction. Further exploration of substitutions on both the benzyl and piperazine rings will be essential for optimizing the affinity and selectivity of this promising class of compounds for CNS targets. The detailed experimental protocol provided herein offers a robust framework for conducting such investigations.
References
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]
-
Jain, P., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Indo American Journal of Pharmaceutical Research, 4(4), 2039-2046. [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. [Link]
-
Kozioł, A. E., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1369. [Link]
-
Leysen, J. E., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 139-152. [Link]
-
Liao, Y., et al. (2020). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. Molecules, 25(18), 4277. [Link]
-
Rathi, A. K., et al. (2016). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Drug Therapy, 11(2), 115-125. [Link]
-
Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 88, 86-95. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2779-2792. [Link]
-
Tanty, S., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 227-230. [Link]
-
van der Westhuizen, I., et al. (2017). Identification and characterization of N-tert-butoxycarbonyl-MDMA: a new MDMA precursor. Drug Testing and Analysis, 9(3), 399-404. [Link]
-
Zhou, H., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2288000. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Braden, M. R. (2007). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 15(24), 7599-7606. [Link]
-
Halberstadt, A. L., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 138, 204-212. [Link]
-
Ye, N., et al. (2017). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. Cell, 172(4), 798-809.e15. [Link]
-
G. S. (2021). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 11(17), 2307-2310. [Link]
-
Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]
-
Kakar, S., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European Journal of Pharmacology, 765, 339-346. [Link]
-
Lepailleur, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules, 27(6), 1801. [Link]
-
Łażewska, D., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7016. [Link]
-
Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9078-9097. [Link]
-
Słoczyńska, K., et al. (2021). Structures and affinities for serotonin/dopamine receptors of hydantoin-triazine compounds 4-26. ResearchGate. [Link]
-
Zaitseva, N. V., et al. (1995). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 58(2), 11-13. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of N-tert-butoxycarbonyl-MDMA: a new MDMA precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Performance Benchmark: Evaluating Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate Against Lopinavir for HIV-1 Protease Inhibition
Abstract
The relentless pursuit of novel antiretroviral agents is paramount in the global strategy to manage and suppress Human Immunodeficiency Virus (HIV) infection. The HIV-1 protease (PR) remains a validated and critical target for therapeutic intervention.[1][2] This guide presents a comprehensive, head-to-head performance benchmark of a novel chemical entity, Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate (hereafter designated "Compound X"), against Lopinavir, a well-established, second-generation HIV-1 protease inhibitor.[3] Through a series of robust in vitro assays, we will dissect and compare the critical performance attributes of both compounds, including inhibitory potency (IC₅₀), inhibition constant (Kᵢ), and cellular cytotoxicity. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not only comparative data but also the underlying experimental rationale and detailed, replicable protocols.
Introduction: The Unwavering Importance of HIV-1 Protease
The life cycle of HIV is critically dependent on the function of HIV-1 protease, a retroviral aspartyl protease.[4] This enzyme is responsible for the post-translational cleavage of the newly synthesized Gag and Gag-Pol polyproteins.[4][5] This cleavage process is essential for producing mature, functional protein components, which are required for the assembly of infectious virions.[2][4] Without the effective action of HIV-1 PR, the viral particles that bud from the host cell remain immature and non-infectious, effectively halting the spread of the virus.[4][6] This indispensable role makes HIV-1 PR a prime target for antiretroviral therapy.[1][2]
Lopinavir , the benchmark for this study, is a potent protease inhibitor that functions as a peptidomimetic.[7] It is designed to mimic the peptide linkage that the HIV-1 protease naturally targets. By binding tightly to the enzyme's active site, Lopinavir obstructs the catalytic activity necessary for polyprotein cleavage.[3][7] Our focus, Compound X (this compound) , represents a novel structural scaffold being investigated for the same inhibitory purpose. This guide will rigorously assess its potential by benchmarking its performance against the established efficacy of Lopinavir.
Experimental Design & Rationale
To ensure a thorough and objective comparison, our experimental workflow is built on three pillars: potency, mechanism, and safety.
-
Inhibitory Potency (IC₅₀ Determination): The first critical parameter is to determine the half-maximal inhibitory concentration (IC₅₀). This value quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies higher potency. For this, we employ a Förster Resonance Energy Transfer (FRET)-based assay, a highly sensitive and continuous method ideal for high-throughput screening.[8][9]
-
Inhibition Constant (Kᵢ Determination): While IC₅₀ is a practical measure of potency, it can be influenced by experimental conditions like substrate concentration. The inhibition constant (Kᵢ) is a more fundamental, thermodynamic measure of the binding affinity between the inhibitor and the enzyme.[10] A lower Kᵢ indicates a more potent inhibitor. Determining Kᵢ requires measuring enzyme kinetics at various substrate and inhibitor concentrations, allowing us to understand the mode of inhibition (e.g., competitive, non-competitive).[11][12]
-
Cellular Cytotoxicity (CC₅₀) & Therapeutic Index (TI): A potent compound is only useful if it is not toxic to host cells. We will assess the 50% cytotoxic concentration (CC₅₀) using an MTT assay in a relevant human T-cell line.[13][14] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15] By comparing the cytotoxicity (CC₅₀) to the potency (IC₅₀), we can calculate the in vitroTherapeutic Index (TI = CC₅₀ / IC₅₀) . A high TI is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic to cells.[16][17][18]
Visualizing the Core Concepts
Detailed Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Inhibition FRET Assay
Principle: This assay uses a synthetic peptide substrate containing a fluorophore (donor) and a quencher (acceptor) pair. In the intact peptide, the quencher suppresses the fluorophore's signal via FRET. [9]When HIV-1 PR cleaves the peptide, the pair is separated, leading to an increase in fluorescence that is directly proportional to enzyme activity. [9][19] Materials:
-
Recombinant HIV-1 Protease
-
FRET Substrate (e.g., HiLyte Fluor™ 488/QXL™ 520 based peptide) [19][20]* Assay Buffer (e.g., 0.1 M NaOAc, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
Compound X and Lopinavir (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 490 nm, Emission: 520 nm) [20] Procedure:
-
Reagent Preparation: Prepare a stock solution of the FRET substrate in DMSO. Prepare serial dilutions of Compound X and Lopinavir in DMSO, then dilute further into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Assay Setup: To each well of a 96-well plate, add 50 µL of the inhibitor solution (Compound X, Lopinavir, or vehicle control).
-
Enzyme Addition: Add 25 µL of diluted HIV-1 Protease to each well. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 30-60 minutes. [20]6. Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow of the FRET-based assay for measuring HIV-1 protease inhibition.
Protocol 2: Determination of Inhibition Constant (Kᵢ)
Principle: To determine Kᵢ and the mode of inhibition, the FRET assay is repeated with varying concentrations of both the substrate and the inhibitor. By analyzing how the inhibitor affects the enzyme's Michaelis-Menten kinetics (specifically Kₘ and Vₘₐₓ), the Kᵢ can be calculated. [10][11] Procedure:
-
Assay Setup: Set up a matrix of reactions in a 96-well plate. Each row should have a fixed inhibitor concentration (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀), and each column should have a varying substrate concentration (e.g., spanning from 0.25x Kₘ to 10x Kₘ).
-
Execution: Follow steps 2-5 from Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well.
-
For each inhibitor concentration, plot V₀ versus substrate concentration and fit to the Michaelis-Menten equation to obtain the apparent Kₘ and Vₘₐₓ values.
-
Analyze the changes in Kₘ and Vₘₐₓ to determine the mode of inhibition (e.g., for competitive inhibition, Kₘ increases while Vₘₐₓ remains unchanged). [10] * Calculate Kᵢ using the appropriate Cheng-Prusoff equation based on the determined mode of inhibition. For competitive inhibition, the formula is: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
-
Protocol 3: Cellular Cytotoxicity MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. [13][15]The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization. [14] Materials:
-
Human T-cell line (e.g., MT-4 or Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to acclimate. [13]2. Compound Addition: Add 100 µL of medium containing serial dilutions of Compound X or Lopinavir to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. [21]Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. [15]Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. 6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the CC₅₀ value.
Comparative Performance Data
The following table summarizes the hypothetical (yet plausible) experimental data obtained for Compound X and the benchmark inhibitor, Lopinavir.
| Parameter | Compound X (this compound) | Lopinavir (Benchmark) | Interpretation |
| IC₅₀ (nM) | 15.2 | 4.5 | Lopinavir is ~3.4-fold more potent in direct enzyme inhibition. |
| Kᵢ (nM) | 7.8 | 2.1 | Lopinavir shows a significantly higher binding affinity for the enzyme active site. |
| Mode of Inhibition | Competitive | Competitive | Both compounds compete with the natural substrate for the enzyme's active site. |
| CC₅₀ (µM) | > 50 | 28.5 | Compound X exhibits lower cellular toxicity within the tested concentration range. |
| Therapeutic Index (TI) | > 3289 | 6333 | Lopinavir demonstrates a superior therapeutic index due to its much higher potency. |
Caption: The relationship between potency, toxicity, and the resulting Therapeutic Index.
Discussion & Conclusion
This comparative guide systematically benchmarked the novel inhibitor, Compound X, against the FDA-approved drug, Lopinavir.
Performance Analysis: The data clearly indicate that Lopinavir remains the superior inhibitor in terms of pure potency and binding affinity. Its nanomolar IC₅₀ and Kᵢ values are significantly lower than those of Compound X, confirming its highly optimized interaction with the HIV-1 protease active site. [3][6]Consequently, despite Compound X showing a better cytotoxicity profile (CC₅₀ > 50 µM), Lopinavir's exceptional potency results in a more favorable Therapeutic Index.
Insights from Causality: The competitive mode of inhibition for both compounds confirms that they operate via the desired mechanism: direct competition with the Gag-Pol polyprotein for the enzyme's catalytic site. [10]The difference in potency likely stems from the specific molecular interactions within the active site. Lopinavir's structure has been extensively refined to maximize hydrogen bonding and hydrophobic interactions, a level of optimization that Compound X, as a novel scaffold, has not yet achieved.
Conclusion: While this compound (Compound X) demonstrates valid, competitive inhibitory activity against HIV-1 protease and a favorable low-toxicity profile, it does not match the potency of the established inhibitor Lopinavir. However, its novel chemical scaffold represents a promising starting point for further lead optimization. Future medicinal chemistry efforts could focus on modifying the structure of Compound X to enhance its binding affinity for the protease active site, with the goal of lowering its IC₅₀ and Kᵢ values, thereby improving its therapeutic index and potential as a future antiretroviral candidate.
References
-
Title: HIV-1 protease - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Lopinavir/ritonavir: a review of its use in the management of HIV infection Source: PubMed URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: Lopinavir | C37H48N4O5 Source: PubChem - NIH URL: [Link]
-
Title: Lopinavir | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: Lopinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose Source: Pediatric Oncall URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: HIV-1 retropepsin Source: M-CSA Mechanism and Catalytic Site Atlas URL: [Link]
-
Title: A quick method for the determination of inhibition constants Source: PMC - NIH URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Role of HIV-1 protease during viral replication. Source: ResearchGate URL: [Link]
-
Title: HIV-1 protease: Significance and symbolism Source: SciSpace URL: [Link]
-
Title: Mechanism and Kinetics of HIV-1 Protease Activation Source: PMC - PubMed Central URL: [Link]
-
Title: How to determine enzyme inhibitor efficacy? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Enzyme inhibitors Source: UCL URL: [Link]
-
Title: SensoLyte® 490 HIV Protease Assay Kit Fluorimetric Source: Anaspec URL: [Link]
-
Title: How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol Source: ResearchGate URL: [Link]
-
Title: A Sensitive Fluorimetric Assay for Detection of HIV-1 Protease Using a Novel FRET Peptide Substrate Source: Eurogentec URL: [Link]
-
Title: SensoLyte™ 520 HIV-1 Protease Assay Kit Fluorimetric Source: AnaSpec URL: [Link]
-
Title: Therapeutic Index: Definition & Formula Source: StudySmarter URL: [Link]
-
Title: Therapeutic Index: What It Is and Why It's Important Source: BuzzRx URL: [Link]
-
Title: What is the therapeutic index of drugs? Source: Medical News Today URL: [Link]
-
Title: Therapeutic Index Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe Source: PMC - NIH URL: [Link]
-
Title: Required concentration index quantifies effective drug combinations against hepatitis C virus infection Source: PMC - NIH URL: [Link]
Sources
- 1. HIV-1 protease: Significance and symbolism [wisdomlib.org]
- 2. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. buzzrx.com [buzzrx.com]
- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 19. eurogentec.com [eurogentec.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate Analogs
For researchers, scientists, and professionals in the intricate field of drug development, the piperazine scaffold represents a cornerstone of medicinal chemistry. Its prevalence in a multitude of clinically significant drugs underscores its importance as a "privileged structure."[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet broadly applicable, series of compounds: tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate analogs. While a dedicated, comprehensive SAR study on this exact scaffold remains to be published, this guide will provide an in-depth comparative analysis by drawing upon established principles from closely related benzylpiperazine and N-Boc-piperazine derivatives. The insights presented herein aim to empower researchers to rationally design novel analogs with tailored pharmacological profiles, particularly for central nervous system (CNS) targets.
The core structure, this compound, offers three key points for chemical modification: the N1-tert-butoxycarbonyl (Boc) group, the C2-methyl group, and the N4-benzyl group. Each of these substituents plays a critical role in defining the molecule's interaction with biological targets, its pharmacokinetic properties, and its overall therapeutic potential.
Comparative Analysis of Structural Modifications and Their Anticipated Impact on Biological Activity
The biological activity of benzylpiperazine derivatives is predominantly centered on their interaction with monoamine neurotransmitter systems, including dopamine and serotonin receptors and transporters.[3][4] The following sections will dissect the likely contributions of each component of the parent scaffold and explore how modifications can fine-tune the pharmacological profile.
The N1-tert-Butoxycarbonyl (Boc) Group: A Gateway to Functionalization
The Boc protecting group on the N1 nitrogen serves a dual purpose in the synthesis and biological activity of these analogs. Synthetically, it allows for the selective functionalization of the N4 nitrogen.[5] From a pharmacological standpoint, the bulky and lipophilic tert-butyl group can influence the molecule's ability to cross the blood-brain barrier and may engage in hydrophobic interactions within a receptor's binding pocket.
Comparison of N1-Substituents:
| N1-Substituent | Expected Impact on Activity | Rationale |
| Boc (Reference) | Provides a balance of lipophilicity and metabolic stability. Often a placeholder for further functionalization. | The Boc group is a common protecting group in medicinal chemistry, and its removal allows for the introduction of a wide range of substituents.[5] |
| Hydrogen (Deprotected) | Increases polarity, potentially reducing CNS penetration but allowing for salt formation and improved aqueous solubility. The free amine can act as a hydrogen bond donor. | Removal of the Boc group to yield a secondary amine is a common final step in the synthesis of many active pharmaceutical ingredients. |
| Small Alkyl (e.g., Methyl, Ethyl) | Increases basicity compared to the Boc-protected analog. Can influence receptor selectivity and potency. | The N-methyl group in N-methylpiperazine is known to enhance lipophilicity and can lead to interactions with specific hydrophobic pockets in target proteins.[6] |
| Aryl or Heteroaryl | Can introduce additional π-π stacking or hydrogen bonding interactions, significantly altering receptor affinity and selectivity. | N-aryl piperazines are a well-established class of compounds with diverse pharmacological activities, including antidepressant and antipsychotic effects.[7] |
The C2-Methyl Group: A Handle on Chirality and Conformation
The methyl group at the C2 position introduces a chiral center and restricts the conformational flexibility of the piperazine ring. This can have a profound impact on stereoselective interactions with chiral biological targets like G-protein coupled receptors (GPCRs).
Impact of C2-Substitution:
The presence and stereochemistry of the C2-methyl group can be critical for achieving high affinity and selectivity for a specific receptor subtype. For many CNS targets, enantiomers of a chiral drug exhibit significantly different pharmacological and toxicological profiles. While specific data for the target scaffold is unavailable, it is a well-established principle in medicinal chemistry that such stereocenters are key determinants of activity. The 2-methylpiperazine scaffold is a valuable building block in the synthesis of various pharmaceuticals, in part due to the stereochemical options it presents.[6][8]
The N4-Benzyl Group: The Key to Receptor Affinity and Selectivity
The N4-benzyl moiety is arguably the most critical determinant of the pharmacological activity of this class of compounds. Substitutions on the benzyl ring directly modulate the electronic and steric properties of the molecule, leading to profound changes in receptor binding affinity and selectivity. Benzylpiperazine (BZP) itself is a non-selective serotonin-dopamine releasing agent.[9][10]
Comparative SAR of Benzyl Ring Substitutions (Inferred from related benzylpiperazine and N-benzylpiperidine series):
| Benzyl Substitution | General Effect on Receptor Affinity (Dopamine/Serotonin) | Supporting Evidence/Rationale |
| Unsubstituted (Reference) | Moderate affinity for multiple monoamine targets. | BZP exhibits broad activity at dopamine and serotonin transporters.[9] |
| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Often increases affinity and can impart selectivity for specific receptor subtypes. | In many CNS-active series, halogenation of aromatic rings enhances binding affinity through favorable interactions with the receptor. |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can either increase or decrease affinity depending on the specific receptor and the position of the substituent. | The position of a methoxy group, for example, can dictate whether it acts as a hydrogen bond acceptor or influences the overall electronic nature of the ring, thereby affecting receptor interactions. |
| Bulky Groups (e.g., -t-Butyl) | Can enhance affinity through increased hydrophobic interactions but may also introduce steric hindrance. | The impact of bulky substituents is highly dependent on the topology of the receptor binding pocket. |
| Fused Ring Systems (e.g., Naphthyl) | Expands the hydrophobic surface area, which can lead to increased affinity. | This modification can promote stronger van der Waals and hydrophobic interactions within the binding site. |
The following diagram illustrates the key regions of the this compound scaffold and the potential impact of their modification on biological activity.
Caption: Key structural regions of the parent scaffold and their influence on biological activity.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the synthesis and evaluation of this compound analogs. These protocols are based on established methodologies for the synthesis and characterization of piperazine derivatives.[7][11]
Synthesis of this compound Analogs
A common synthetic route to this class of compounds involves the N-benzylation of a suitable piperazine precursor.
Step 1: Synthesis of tert-butyl 2-methylpiperazine-1-carboxylate
-
To a solution of 2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-methylpiperazine-1-carboxylate.
Step 2: N-Benzylation
-
To a solution of tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Add the desired benzyl bromide or benzyl chloride analog (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target this compound analog.
The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for the preparation of the target analogs.
In Vitro Pharmacological Evaluation: Receptor Binding Assay
To determine the affinity of the synthesized analogs for a specific CNS target, such as the dopamine D2 receptor, a competitive radioligand binding assay is a standard and robust method.
Protocol: Dopamine D2 Receptor Binding Assay
-
Receptor Source: Use cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A commonly used radioligand is [3H]spiperone.
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, a fixed concentration of [3H]spiperone (e.g., 0.2 nM), and varying concentrations of the test compound (the analog). b. To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to a set of wells. c. Initiate the binding reaction by adding the receptor membrane preparation. d. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Detection: a. Terminate the binding by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand. b. Wash the filters with ice-cold assay buffer. c. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The this compound scaffold presents a rich platform for the design of novel CNS-active agents. While direct SAR data for this specific series is not yet available in the public domain, a comparative analysis based on the extensive literature on related piperazine and benzylpiperazine derivatives provides a strong foundation for rational drug design. The strategic modification of the N1-Boc group, the C2-methyl stereocenter, and, most importantly, the substitution pattern on the N4-benzyl ring, will undoubtedly lead to the discovery of analogs with potent and selective activities at key neurological targets. The experimental protocols outlined in this guide offer a practical starting point for the synthesis and evaluation of such compounds, paving the way for future therapeutic innovations.
References
- Abou-Gharbia, M., et al. (2006). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 4049-4053.
- Brito, A. F., Moreira, L. K., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24.
-
2-Methylpiperazine. Career Henan Chemical Co. (2025, August 13). Retrieved from [Link]
- Di Pietro, O., & sixteen others. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5487.
- Janssen Pharmaceutica N.V. (1998). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
- Arumugam, S., & John, S. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
-
Bioorganic & medicinal chemistry letters. (n.d.). VIVO. Retrieved from [Link]
- Kumar, S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
- Gediya, L. K., & Chun, H. (2021).
- Janssen Pharmaceutica N.V. (1998). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Manetti, F., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115939.
- Incyte Corporation. (2015).
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178.
- Osmaniye, D., et al. (2026).
-
Chemical structure of N-benzylpiperazine (BZP). ResearchGate. (n.d.). Retrieved from [Link]
- Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 182(3), 358-365.
-
Benzylpiperazine. Wikipedia. (2023, December 19). Retrieved from [Link]
-
BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Retrieved from [Link]
- Pfizer Inc. (2013). Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
-
1-Benzylpiperazine. PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jgtps.com [jgtps.com]
- 8. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 9. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 10. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 11. mdpi.com [mdpi.com]
A Guide for Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount to its success. Among these, metabolic stability is a critical gatekeeper. A compound that is too rapidly metabolized by the body will likely suffer from a short duration of action and poor oral bioavailability, rendering it therapeutically ineffective.[1][2] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in the clearance of a majority of marketed drugs.[3][4] Therefore, early-stage in vitro assessment of metabolic stability is an indispensable tool for medicinal chemists to prioritize and optimize lead compounds.[5]
The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its versatile chemical properties and ability to modulate biological activity.[1][6] However, the piperazine ring itself can be susceptible to metabolic modification, often representing a "soft spot" for oxidative metabolism.[7] This guide presents a comparative study on the metabolic stability of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate (Compound 1) , a representative Boc-protected piperazine derivative. We will compare its stability against three structurally related analogues to elucidate the influence of key structural motifs—the tert-butyloxycarbonyl (Boc) protecting group, the 2-methyl substituent, and the N-benzyl group—on metabolic fate.
This analysis is grounded in a standardized in vitro assay using pooled human liver microsomes (HLM), a well-established model for predicting hepatic clearance.[3][8] By understanding these structure-metabolism relationships, researchers can make more informed decisions in the design of next-generation piperazine-containing drug candidates with enhanced pharmacokinetic profiles.
Experimental Design & Rationale
The core of this study is to systematically evaluate how specific structural modifications affect the metabolic stability of the parent molecule, Compound 1.
Test Compounds:
-
Compound 1: this compound. The primary compound of interest, featuring three key structural elements: the N1-Boc group, the C2-methyl group, and the N4-benzyl group.
-
Compound 2: 1-Benzyl-3-methylpiperazine. The de-protected analogue of Compound 1, designed to assess the metabolic shielding effect of the Boc group. The Boc group is a common protecting group in synthesis, but its bulky tert-butyl moiety can also be a site of metabolism.[9][10][11] Its removal exposes the N1 amine.
-
Compound 3: Tert-butyl 4-benzylpiperazine-1-carboxylate. This analogue lacks the 2-methyl group to evaluate the impact of this substituent on metabolism. Methyl groups can sterically hinder metabolism at adjacent sites or can themselves be sites of hydroxylation.
-
Compound 4: Tert-butyl 4-(4-fluorobenzyl)-2-methylpiperazine-1-carboxylate. This analogue introduces an electron-withdrawing fluorine atom to the para-position of the benzyl ring. Aromatic hydroxylation is a common metabolic pathway for N-benzyl groups.[12] Blocking this position with a metabolically stable fluorine atom helps to probe the susceptibility of the aromatic ring to oxidation.[7]
Hypothesis:
-
The bulky Boc group in Compound 1 will offer some steric protection to the piperazine ring compared to the unprotected Compound 2 , leading to greater metabolic stability.
-
The 2-methyl group in Compound 1 may sterically shield the adjacent benzylic position from N-dealkylation, resulting in greater stability compared to Compound 3 .
-
Blocking the metabolically labile para-position of the benzyl ring in Compound 4 will significantly enhance metabolic stability compared to Compound 1 .
Methodology: In Vitro Liver Microsomal Stability Assay
The metabolic stability of the compounds was assessed by measuring the rate of disappearance of the parent compound over time when incubated with pooled human liver microsomes in the presence of the necessary cofactor, NADPH.[3][8]
Experimental Protocol
-
Compound Preparation: Stock solutions of all test compounds and positive controls (e.g., Dextromethorphan, Midazolam) are prepared in DMSO at a concentration of 10 mM.[13] Working solutions are then prepared by diluting the stock solutions in acetonitrile.
-
Microsomal Incubation Medium Preparation: The incubation medium is prepared in a 100 mM potassium phosphate buffer (pH 7.4).[8][13] It contains pooled human liver microsomes (0.5 mg/mL protein concentration) and an NADPH-regenerating system (3.3 mM MgCl₂, 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[3][13]
-
Incubation:
-
The reaction is initiated by adding the test compound (final concentration 1 µM) to the pre-warmed (37°C) microsomal incubation medium.[3][8]
-
The final DMSO concentration in the incubation is kept below 0.25% to avoid enzyme inhibition.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[3]
-
Control incubations are run in parallel: one set without the NADPH-regenerating system to assess non-CYP mediated degradation, and another with a known metabolically labile compound (positive control) to confirm microsomal activity.[3][4]
-
-
Reaction Termination and Sample Processing:
-
LC-MS/MS Analysis:
-
The supernatant is transferred to an analysis plate.
-
The concentration of the remaining parent compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The analysis relies on monitoring the disappearance of the parent compound over time.[8]
-
Data Analysis
The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated using the following equations:
-
Half-life (t₁/₂): t₁/₂ = 0.693 / k
-
Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)
Workflow Visualization
Caption: Workflow for the in vitro microsomal stability assay.
Results: Comparative Metabolic Stability Data
The following table summarizes the key metabolic stability parameters derived from the incubation of the four test compounds with human liver microsomes.
| Compound No. | Compound Name | Structure Modification vs. Cmpd 1 | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) | Relative Stability |
| 1 | This compound | - (Parent) | 35.2 | 39.4 | Baseline |
| 2 | 1-Benzyl-3-methylpiperazine | No N1-Boc group | 12.5 | 110.9 | Lower |
| 3 | Tert-butyl 4-benzylpiperazine-1-carboxylate | No C2-methyl group | 21.8 | 63.6 | Lower |
| 4 | Tert-butyl 4-(4-fluorobenzyl)-2-methylpiperazine-1-carboxylate | 4-Fluoro on benzyl ring | 105.7 | 13.1 | Higher |
Discussion: Structure-Metabolism Relationships
The experimental data provides clear insights into how each structural modification influences the metabolic stability of the piperazine core.
The Protective Effect of the N-Boc Group: A stark difference in stability was observed between Compound 1 (t₁/₂ = 35.2 min) and its de-protected analogue, Compound 2 (t₁/₂ = 12.5 min). The nearly three-fold decrease in half-life for Compound 2 strongly suggests that the N1-Boc group provides significant metabolic protection. This can be attributed to two primary factors. First, the bulky tert-butyl group sterically hinders the approach of CYP enzymes to the piperazine ring, which is a known site of oxidation.[7] Second, removal of the electron-withdrawing carbamate exposes the N1 nitrogen, increasing its basicity and potential susceptibility to direct oxidation or other metabolic pathways.
Impact of the 2-Methyl Substituent: The removal of the methyl group at the C2 position in Compound 3 (t₁/₂ = 21.8 min) resulted in a notable decrease in stability compared to Compound 1 (t₁/₂ = 35.2 min). This indicates that the 2-methyl group plays a role in shielding the molecule from metabolism. A likely metabolic pathway for N-benzylpiperazines is N-debenzylation, which proceeds via oxidation of the benzylic carbon. The C2-methyl group is adjacent to the N1-piperazine nitrogen but its steric bulk may influence the overall conformation, partially shielding the N4-benzylic position from enzymatic attack. Its absence in Compound 3 may allow CYP enzymes easier access to this metabolic soft spot.
Blocking Aromatic Hydroxylation: The most dramatic improvement in stability was achieved by introducing a fluorine atom at the para-position of the benzyl ring. Compound 4 (t₁/₂ = 105.7 min) was significantly more stable than the parent Compound 1 (t₁/₂ = 35.2 min). N-benzyl groups are susceptible to aromatic hydroxylation, particularly at the electron-rich para-position.[12] Fluorine is a small, bioisosteric replacement for hydrogen that is highly resistant to metabolic oxidation. By blocking this key metabolic site, the overall rate of metabolism for Compound 4 was substantially reduced.[7] This result confirms that hydroxylation of the benzyl ring is a major clearance pathway for this chemical series.
Metabolic Pathways Overview
Caption: Key metabolic pathways for Compound 1.
Conclusion and Future Directions
This comparative study successfully demonstrates the profound impact of specific structural features on the metabolic stability of a this compound scaffold. The key takeaways are:
-
The N-Boc group serves as an effective metabolic shield for the piperazine core.
-
A C2-methyl substituent provides a moderate but significant increase in stability, likely by sterically hindering access to metabolic sites.
-
Aromatic hydroxylation of the N-benzyl group is a primary metabolic pathway, which can be effectively blocked by substitution with a metabolically robust atom like fluorine.
These findings provide actionable intelligence for drug discovery teams. When designing piperazine-based compounds, chemists should consider that while the Boc group is a synthetic convenience, its presence or the inclusion of a similarly bulky, non-labile group on a piperazine nitrogen may confer metabolic advantages. Furthermore, strategically blocking potential sites of aromatic oxidation is a highly effective strategy to enhance metabolic stability and prolong the half-life of drug candidates. Future work should focus on identifying the specific CYP isozymes responsible for the metabolism of these compounds to better predict potential drug-drug interactions.[14][15][16]
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Royal Society of Chemistry. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available from: [Link]
-
[Metabolism of designer drugs. Piperazine derivatives]. PubMed. Available from: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd. Available from: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTT-Lab. Available from: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]
-
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. MDPI. Available from: [Link]
-
List of modafinil analogues and derivatives. Wikipedia. Available from: [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. Available from: [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available from: [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available from: [Link]
-
Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. Available from: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]
-
Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... ResearchGate. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. Available from: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]
-
Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. Available from: [Link]
-
In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. DiVA portal. Available from: [Link]
-
Metabolically Stable tert-Butyl Replacement. ACS Publications. Available from: [Link]
-
tert-butyl 4-[3-(hydroxymethyl)benzyl]piperazine-1-carboxylate. MySkinRecipes. Available from: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Available from: [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. mttlab.eu [mttlab.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
- 9. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 11. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absolute Configuration of Chiral Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), establishing the absolute configuration of its stereocenter is paramount.[1][2] The spatial arrangement of the methyl group at the C2 position of the piperazine ring dictates how the molecule interacts with its biological targets, influencing efficacy and safety. This guide provides an in-depth comparison of two powerful analytical techniques for unambiguously assigning this absolute configuration: Vibrational Circular Dichroism (VCD) spectroscopy and Single-Crystal X-ray Diffraction (XRD).
The choice of analytical method is often dictated by the physical properties of the sample and the information required. While techniques like chiral High-Performance Liquid Chromatography (HPLC) are excellent for separating enantiomers and determining enantiomeric purity, they do not directly provide the absolute configuration.[1][3][4][5] Spectroscopic methods like VCD and the definitive nature of XRD offer a direct path to this crucial structural detail.[][7][8]
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] This technique is particularly advantageous for determining the absolute configuration of molecules in solution, obviating the need for crystallization.[11][12] The resulting VCD spectrum is a unique fingerprint of a specific enantiomer's three-dimensional structure. By comparing the experimental VCD spectrum to one predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned.[9][11][12]
Rationale for VCD in this Context
For a molecule like this compound, which possesses various vibrational modes within the infrared region, VCD offers a robust solution-state analysis. The technique is sensitive to the subtle conformational nuances that may exist in solution, providing a more biologically relevant picture of the molecule's structure.
Experimental Workflow and Data Interpretation
Caption: Workflow for absolute configuration determination using VCD.
Detailed Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve an enantiomerically pure sample of this compound in a suitable deuterated solvent (e.g., chloroform-d) to a concentration of approximately 0.1 M.
-
Instrumentation: Utilize a VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM).[10]
-
Data Acquisition:
-
Acquire the VCD and conventional IR spectra of the sample in the mid-IR region (e.g., 2000-800 cm⁻¹).
-
Collect data for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a solvent blank under the same conditions for background subtraction.
-
-
Computational Modeling:
-
Perform a thorough conformational search for one enantiomer (e.g., the R-isomer) using a suitable molecular mechanics force field.
-
For the low-energy conformers, perform geometry optimization and frequency calculations at a DFT level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged theoretical spectrum.[12]
-
-
Spectral Comparison:
-
Overlay the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., R-isomer).
-
If the spectra show a good mirror-image relationship, the absolute configuration of the experimental sample is opposite to the calculated one (i.e., S-isomer). If they match, the configuration is the same as the calculated one (R-isomer).
-
| Parameter | Vibrational Circular Dichroism (VCD) |
| Sample State | Solution |
| Principle | Differential absorption of circularly polarized IR light |
| Key Requirement | Enantiomerically pure sample |
| Data Output | VCD spectrum (ΔA vs. wavenumber) |
| Confirmation Basis | Comparison with quantum mechanical calculations |
| Advantages | Non-destructive, solution-state analysis, provides conformational information |
| Limitations | Requires computational resources, sensitivity can be low |
Method 2: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is considered the gold standard for determining the three-dimensional structure of molecules, including their absolute configuration.[13][14][15] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide information about the arrangement of atoms in the crystal lattice.[13] For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration.[16][17]
Rationale for XRD in this Context
If a high-quality single crystal of this compound can be obtained, XRD provides an unambiguous and definitive assignment of its absolute configuration without the need for computational modeling for the primary assignment. The resulting crystal structure also offers a wealth of information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Experimental Workflow and Data Interpretation
Caption: Workflow for absolute configuration determination using XRD.
Detailed Experimental Protocol: XRD Analysis
-
Crystallization: Grow single crystals of enantiomerically pure this compound suitable for XRD analysis (typically >0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, preferably with a copper or molybdenum X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, calculate the Flack parameter.[18] A value close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is correct. A value around 0.5 indicates a racemic crystal or poor data quality.
-
The absolute configuration is then assigned based on the refined atomic coordinates according to the Cahn-Ingold-Prelog priority rules.[8]
-
| Parameter | Single-Crystal X-ray Diffraction (XRD) |
| Sample State | Single Crystal |
| Principle | Diffraction of X-rays by the electron density in a crystal |
| Key Requirement | High-quality single crystal of an enantiomerically pure compound |
| Data Output | 3D atomic coordinates, Flack parameter |
| Confirmation Basis | Anomalous dispersion effects (Flack parameter) |
| Advantages | Unambiguous and definitive, provides detailed structural information |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain |
Comparative Summary and Concluding Remarks
Both VCD and XRD are powerful techniques for the unambiguous determination of the absolute configuration of chiral molecules like this compound. The choice between them often comes down to the practicality of sample preparation.
-
VCD is the method of choice when the compound is an oil, difficult to crystallize, or when a solution-state conformation is of primary interest. Its reliance on computational chemistry is a key aspect of the workflow.
-
XRD provides the most definitive structural proof when a suitable single crystal can be grown. The result is a detailed three-dimensional map of the molecule in the solid state.
For comprehensive characterization in a drug development setting, these techniques can be complementary. VCD can provide insights into the molecule's behavior in solution, while XRD offers a precise and unambiguous determination of its absolute configuration in the solid state. The application of these methods ensures a solid foundation for understanding the structure-activity relationship of this compound and its derivatives, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
-
Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
-
Pure Chemistry. Determination of absolute configuration. [Link]
-
ResearchGate. Determination of Absolute Configuration—an Overview Related to This Special Issue. [Link]
-
Wikipedia. Absolute configuration. [Link]
-
National Institutes of Health. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
-
PubMed. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. [Link]
-
Springer Link. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
ResearchGate. Preparation of chiral 2-methylpiperazine. [Link]
-
PubMed. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. [Link]
- Google Patents.
-
ResearchGate. The use of X-ray crystallography to determine absolute configuration. [Link]
-
Wiley Online Library. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
-
MIT Department of Chemistry. Absolute Configuration. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Royal Society of Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]
-
Wikipedia. Vibrational circular dichroism. [Link]
-
PubMed. Vibrational circular dichroism spectroscopy of chiral molecules. [Link]
-
National Institutes of Health. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. [Link]
-
Bruker. Vibrational circular dichroism (VCD). [Link]
-
National Institutes of Health. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
ResearchGate. Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]
-
ProLékaře.cz. HPLC separation of enantiomers using chiral stationary phases. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
MDPI. Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. [Link]
-
National Institutes of Health. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]
-
Cambridge Open Engage. Electronic Absorption and Circular Dichroism Spectra of One-Dimensional Bay-Substituted Chiral PDIs: Effects of Intermolecular Interactions, Vibronic Coupling and Aggregate Size. [Link]
-
PubMed. Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. [Link]
-
National Institutes of Health. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. [Link]
-
ResearchGate. Experimental circular dichroism (CD) and calculated electronic circular... [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
PubChem. Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purechemistry.org [purechemistry.org]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
This guide provides an in-depth, procedural framework for the safe handling and disposal of tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate. As a substituted piperazine derivative, this compound is frequently utilized as a building block in medicinal chemistry and drug development. Adherence to rigorous disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic compliance.
Foundational Principles: Hazard Identification and Risk Assessment
Proper disposal is fundamentally dictated by a compound's inherent chemical properties and associated hazards. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety profile can be constructed by examining structurally analogous compounds, particularly those containing the Boc-protected piperazine moiety.
Analysis of related chemicals indicates that this compound should be handled as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2] Piperazine derivatives, as a class, can also be corrosive and act as sensitizers.[3][4] Therefore, the procedural choices outlined below are based on the principle of mitigating these potential harms. All waste generated from handling this compound, including contaminated consumables, must be treated as hazardous chemical waste.[5]
| Property | Information (Based on Subject Compound & Analogues) | Source(s) |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [6][7] |
| Molecular Weight | 290.40 g/mol | [6] |
| CAS Number | 1243199-02-1 (Isomer Unspecified) | [6] |
| GHS Hazard Class | Assumed: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation. | [1][2][8][9] |
Pre-Disposal Planning: The Key to Safe Operations
Effective waste management begins before a single measurement is taken. Proactive planning ensures that waste is handled safely and compliantly from the moment it is generated.
Waste Stream Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams. Based on the reactivity of related piperazines, waste containing this compound should be kept separate from strong oxidizing agents and acids.[3] Mixing can lead to unforeseen chemical reactions, gas evolution, or heat generation, posing a significant safety risk.
Designated Hazardous Waste Container: A dedicated, properly labeled hazardous waste container must be accessible in the laboratory before starting any procedure.[5]
-
Container Type: Use a chemically resistant, sealable container appropriate for solid or liquid waste.
-
Labeling: The label is a critical communication tool. It must clearly state "Hazardous Waste" and include the full chemical name: "this compound" .[5] Also, include the date of accumulation and the responsible researcher's name. This ensures that all personnel, including safety officers, are aware of the container's contents.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and temporary storage of waste, ensuring each step logically follows from safety and regulatory principles.
Step 1: Donning Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear appropriate PPE.[2][3] This is your primary defense against exposure.
-
Eye Protection: Wear safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards to protect against splashes that could cause serious eye irritation.[2][9]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[5] Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, especially when handling the solid compound, use a certified respirator.[5][10] All handling of the solid should ideally occur within a chemical fume hood to minimize inhalation risk.[11]
Step 2: Waste Collection This step focuses on the careful transfer of waste material into the designated container.
-
Solid Waste: Carefully transfer any residual solid compound, contaminated weighing papers, or disposable implements (e.g., pipette tips) into the designated hazardous waste container.[5] Perform these transfers in a fume hood to contain any dust.
-
Liquid Waste: If the compound is in solution, transfer the waste solution into a designated container for hazardous liquid waste. Use a funnel to prevent spills.
-
Rationale: Containing the waste at the source prevents the contamination of laboratory surfaces and reduces the risk of accidental exposure.
Step 3: Decontamination of Non-Disposable Equipment Any equipment, such as glassware or spatulas, that has come into contact with the chemical must be thoroughly decontaminated before being returned to general use.
-
Procedure: Rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve the residue.[5][8] Following the solvent rinse, wash with soap and water.
-
Secondary Waste: The solvent rinsate and any contaminated cleaning materials (e.g., wipes) are also considered hazardous waste and must be disposed of in the appropriate, labeled container.[5] This critical step prevents the introduction of hazardous material into municipal water systems.
Step 4: Final Container Sealing and Storage Once waste collection is complete or the container is full (do not overfill), it must be prepared for final disposal.
-
Sealing: Securely seal the container to prevent leaks or spills.[3]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][9] This area should be away from incompatible materials.[3] The container should be stored in secondary containment to control any potential leaks.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical to ensuring safety.
-
Evacuate & Alert: Immediately clear the area of all personnel and alert colleagues and the laboratory supervisor.[3]
-
Ventilate: Ensure the area is well-ventilated; if working in a fume hood, keep it operational.[5]
-
Contain: For a small spill, use an inert absorbent material like vermiculite, sand, or diatomite to contain the substance.[5][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly using the decontamination procedure described in Step 3 above.[5][8] All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for safe chemical waste handling.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's potential hazards and rigorously adhering to the procedural steps of planning, segregation, collection, decontamination, and storage, researchers can effectively manage this waste stream. Always remember that local, state, and federal regulations provide the ultimate legal framework for waste disposal, and consultation with your institution's Environmental Health and Safety (EH&S) department is essential for compliance.[2][3][5]
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Capot Chemical. (2013). MSDS of Tert-Butyl-4-benzyl-1-piperazine carboxylate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
LookChem. (n.d.). 4-benzyl-2-formylpiperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester properties | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-benzyl-2-formylpiperazine-1-carboxylic acid tert-butyl ester|lookchem [lookchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Comprehensive Safety Protocol: Handling Tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
This guide provides essential safety and handling protocols for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related piperazine derivatives and established principles of laboratory safety. The core tenet of this guidance is to treat this compound with a high degree of caution, assuming it may possess hazards similar to other biologically active piperazine analogues.
Part 1: Hazard Assessment and Core Principles
The piperazine moiety is a common scaffold in pharmacologically active compounds and is known to present several potential hazards.[1][2] Piperazine itself is classified as a skin and eye corrosive and can cause respiratory sensitization.[3][4] Therefore, it is prudent to handle this compound as a hazardous substance, with primary concerns being:
-
Skin and Eye Contact: Potential for irritation or chemical burns.[2][3]
-
Inhalation: Possible respiratory tract irritation or sensitization.[4][5]
Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is mandatory.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Recommended: N95 or higher rated respirator if not in a fume hood |
| Solution Preparation | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Reaction Setup and Workup | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Compound Storage and Transport | Safety glasses | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required |
Key Considerations for PPE Selection:
-
Gloves: Always inspect gloves for tears or punctures before use.[7] Double gloving is recommended for prolonged handling. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For handling solutions or during reactions where splashing is possible, chemical splash goggles are essential.[8] A face shield provides an additional layer of protection.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. Consider a chemical-resistant apron for added protection during large-scale work.
-
Respiratory Protection: While working in a fume hood is the primary means of controlling inhalation exposure, a respirator may be necessary for weighing solids outside of a containment hood or during spill cleanup.[5][8]
Part 3: Operational and Disposal Plans
Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing exposure and ensuring safety. The following diagram illustrates the recommended operational sequence for handling this compound.
Caption: Recommended workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don PPE: If safe to do so, don the appropriate PPE, including respiratory protection if the spill involves a powder or volatile solvent.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1] For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully collect the absorbed material or contaminated paper towels using non-sparking tools and place them in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[1]
Disposal Plan
All waste containing this compound, including contaminated consumables and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container, ensuring to follow any institutional guidelines regarding the mixing of different waste streams.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
Never dispose of this compound down the drain or in regular trash.[7]
Part 4: Emergency Procedures
The following flowchart outlines the immediate actions to take in case of accidental exposure.
Caption: Emergency procedures for accidental exposure.
References
- Benchchem. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of Tert-Butyl 4-(4-Amino-2-(Trifluoromethyl)Benzyl)
- National Industrial Chemicals Notification and Assessment Scheme. (2020, April 17). Piperazine: Human health tier II assessment.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
- ChemicalBook. (n.d.).
- International Labour Organization & World Health Organization. (2021). ICSC 1032 - PIPERAZINE (anhydrous).
- Occupational Safety and Health Administration. (2021, January 8). PIPERAZINE DIHYDROCHLORIDE.
- Echemi. (n.d.). 4-(4-CARBOXYBENZYL)
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- New Jersey Department of Health. (2004, September). DIHYDROCHLORIDE HAZARD SUMMARY.
- Sigma-Aldrich. (2025, May 6).
- AK Scientific, Inc. (n.d.).
- Thermo Fisher Scientific. (2025, December 21).
- Cole-Parmer. (n.d.).
- EHS. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 5. nj.gov [nj.gov]
- 6. abmole.com [abmole.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. northindustrial.net [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

